Product packaging for Glycerides, C10-12(Cat. No.:CAS No. 68132-29-6)

Glycerides, C10-12

Cat. No.: B1230263
CAS No.: 68132-29-6
M. Wt: 218.29 g/mol
InChI Key: GHBFNMLVSPCDGN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-octanoyl-sn-glycerol is a 1-acyl-sn-glycerol that has octanoyl as the 1-acyl group. It is a 1-monooctanoylglycerol and a 1-acyl-sn-glycerol. It is an enantiomer of a 3-octanoyl-sn-glycerol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O4 B1230263 Glycerides, C10-12 CAS No. 68132-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68132-29-6

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] octanoate

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/t10-/m0/s1

InChI Key

GHBFNMLVSPCDGN-JTQLQIEISA-N

SMILES

CCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)O

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O

Other CAS No.

68132-29-6

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of C10-12 Triglycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 triglycerides, a class of medium-chain triglycerides (MCTs), are esters derived from a glycerol backbone and three fatty acids with chain lengths of 10 (capric acid) and 12 (lauric acid) carbons. These molecules are of significant interest in the pharmaceutical and nutritional sciences due to their unique metabolic and physiological properties, which differ substantially from the more common long-chain triglycerides (LCTs) found in most dietary fats. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analysis of C10-12 triglycerides, tailored for professionals in research and drug development.

Chemical Structure

The fundamental structure of a triglyceride consists of a glycerol molecule esterified with three fatty acids. In the case of C10-12 triglycerides, these fatty acids are primarily capric acid (C10:0) and lauric acid (C12:0). The specific arrangement of these fatty acids on the glycerol backbone can vary, leading to different isomers. A triglyceride can be a simple triglyceride, containing three identical fatty acids (e.g., tricaprin or trilaurin), or a mixed triglyceride, with a combination of different fatty acids.

The general chemical structure is as follows:

Where R1, R2, and R3 are the hydrocarbon chains of the fatty acids. For C10-12 triglycerides, these "R" groups are derived from capric acid (CH₃(CH₂)₈COOH) and lauric acid (CH₃(CH₂)₁₀COOH).

Physicochemical Properties

The physical and chemical properties of C10-12 triglycerides are dictated by their shorter fatty acid chain lengths compared to LCTs. This results in lower molecular weights, which in turn influences properties like melting point, viscosity, and solubility.

Table 1: Physicochemical Properties of C10 and C12 Fatty Acids and Related Triglycerides

PropertyCapric Acid (C10:0)Lauric Acid (C12:0)Tricaprin (C10 Triglyceride)Trilaurin (C12 Triglyceride)Caprylic/Capric Triglyceride (Mixed)
Molecular Formula C₁₀H₂₀O₂C₁₂H₂₄O₂C₃₃H₆₂O₆C₃₉H₇₄O₆Variable
Molecular Weight ( g/mol ) 172.26200.32554.84639.03~500-600
Melting Point (°C) 31.644.231.546.5<-5
Boiling Point (°C) 268-270298>260>260>300
Density (g/cm³) 0.893 (at 25°C)0.883 (at 25°C)~0.92~0.9150.94-0.96
Solubility in Water InsolubleInsolubleInsolubleInsolublePractically insoluble
Solubility in Organic Solvents Soluble in ethanol, etherSoluble in ethanol, etherSoluble in ethanol, ether, acetone, benzeneSoluble in ethanol, ether, very soluble in acetone and benzeneSoluble in acetone, ethanol, ether

Experimental Protocols

Synthesis of C10-12 Triglycerides via Esterification

This protocol describes a general method for the synthesis of tricaprin (a C10 triglyceride) which can be adapted for trilaurin or mixed C10-12 triglycerides by using the corresponding fatty acids. This method utilizes a solvent-free reaction with a catalyst under vacuum.[1]

Materials:

  • Glycerol

  • Capric acid (or lauric acid, or a mixture)

  • Calcium oxide (CaO) as a catalyst

  • Ethanol (95%)

  • Activated charcoal

  • Round-bottom flask equipped with a condenser

  • Vacuum pump

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing glycerol (1.95 mol), add capric acid (7.813 mol) and calcium oxide (29.31 mmol).[1]

  • Heat the mixture to 175°C under a partial vacuum (approximately 10 Torr).[1]

  • Maintain the reaction at this temperature for 22 hours. The water produced during the esterification will be removed by the vacuum.[1]

  • After 22 hours, cool the reaction mixture to room temperature.

  • Dissolve the residue in hot 95% ethanol.[1]

  • Add activated charcoal to the ethanol solution and filter the mixture over fiberglass to remove the catalyst and other impurities.[1]

  • Cool the filtrate in an ice bath (0-5°C) for 2 hours to crystallize the triglyceride.[1]

  • Filter the crystallized product and wash it with cold 95% ethanol.

  • Dry the product under vacuum to obtain the pure triglyceride.

Analysis of C10-12 Triglycerides by Gas Chromatography (GC)

The analysis of the fatty acid composition of C10-12 triglycerides is typically performed by gas chromatography after converting the triglycerides into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.[2]

a) Sample Preparation: Transesterification to FAMEs

Materials:

  • Triglyceride sample (e.g., synthesized C10-12 triglyceride)

  • Methanolic sodium methoxide (CH₃ONa in methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with screw caps

Procedure:

  • Weigh approximately 25 mg of the triglyceride sample into a screw-capped vial.

  • Add 1.5 mL of hexane to dissolve the sample.

  • Add 0.5 mL of methanolic sodium methoxide solution.

  • Cap the vial tightly and vortex for 2 minutes at room temperature.[3]

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Wash the hexane layer with 1 mL of saturated NaCl solution.

  • Dry the hexane layer over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

b) Gas Chromatography Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis, such as a cyanopropylsilicone phase column (e.g., HP-88, CP-Sil 88, or similar).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 4°C/minute.

    • Hold: Maintain at 240°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Inject the prepared FAME sample into the GC.

  • Record the chromatogram.

  • Identify the FAME peaks by comparing their retention times with those of known FAME standards (e.g., methyl caprate and methyl laurate).

  • Quantify the relative amounts of each fatty acid by integrating the peak areas.

Colorimetric Assay for Triglyceride Quantification

This method provides a quantitative determination of the total triglyceride content in a sample. It is based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric reaction.[1][2]

Materials:

  • Triglyceride sample

  • Triglyceride standards

  • Assay buffer

  • Lipase solution

  • Enzyme mixture (containing glycerol kinase, glycerol phosphate oxidase, and peroxidase)

  • Colorimetric probe

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of triglyceride standards in the assay buffer with concentrations ranging from 0 to 200 mg/dL.[2]

  • Sample Preparation: Dilute the triglyceride sample in the assay buffer to ensure the concentration falls within the range of the standard curve.

  • Reaction Setup:

    • Add 10 µL of each standard and sample to a 96-well plate in duplicate.[1]

    • For each sample, prepare a background control well containing the sample but no lipase to measure the free glycerol content.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing the assay buffer, lipase, enzyme mixture, and colorimetric probe according to the manufacturer's instructions.

    • Add the reaction mix to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[1]

  • Calculation: Subtract the absorbance of the blank (0 mg/dL standard) from all readings. If the sample background is significant, subtract this value from the sample readings. Plot the standard curve and determine the triglyceride concentration in the samples from the curve.

Visualizations

chemical_structure cluster_glycerol Glycerol Backbone cluster_fatty_acids Fatty Acid Chains (R₁, R₂, R₃) G CH₂ | CH | CH₂ R1 O-CO-(CH₂)₈-CH₃ (Capric Acid - C10) G->R1 sn-1 R2 O-CO-(CH₂)₁₀-CH₃ (Lauric Acid - C12) G->R2 sn-2 R3 O-CO-(CH₂)₈-CH₃ (Capric Acid - C10) G->R3 sn-3

Caption: General structure of a mixed C10-12 triglyceride.

metabolic_pathway MCT C10-12 Triglycerides (Dietary Intake) Intestine Small Intestine MCT->Intestine Lipase Pancreatic Lipase Intestine->Lipase MCFA Medium-Chain Fatty Acids (MCFAs) & Glycerol Lipase->MCFA PortalVein Portal Vein to Liver MCFA->PortalVein Liver Liver PortalVein->Liver BetaOxidation β-Oxidation Liver->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Energy (ATP) AcetylCoA->Energy Ketones Ketone Bodies AcetylCoA->Ketones Brain Brain & Other Tissues Ketones->Brain

Caption: Metabolic pathway of C10-12 triglycerides.

gc_workflow Sample C10-12 Triglyceride Sample Transesterification Transesterification (with Methanolic NaOMe) Sample->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) in Hexane Transesterification->FAMEs GC Gas Chromatography (GC) Injection FAMEs->GC Separation Separation on Capillary Column GC->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Identification & Quantification Chromatogram->Analysis

Caption: Experimental workflow for GC analysis of C10-12 triglycerides.

References

Synthesis of C10-12 Glycerides from Coconut Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of C10-12 glycerides, commonly known as medium-chain triglycerides (MCTs), derived from coconut oil. This document outlines the primary synthesis methodologies, detailed experimental protocols, and analytical techniques for characterization, tailored for professionals in research, scientific, and drug development fields.

Introduction

Medium-chain triglycerides (MCTs), particularly those with C10 (capric acid) and C12 (lauric acid) fatty acid chains, are of significant interest in the pharmaceutical and nutraceutical industries. Their unique physiological and chemical properties, including rapid absorption and metabolism, make them valuable as excipients in drug formulations and as specialized nutritional supplements.[1] Coconut oil is a primary feedstock for the production of these glycerides due to its high concentration of medium-chain fatty acids.[1][2]

This guide will explore the two predominant chemical routes for the synthesis of C10-12 glycerides from coconut oil:

  • Esterification: This process involves the reaction of free fatty acids (FFAs) with glycerol. This route typically requires a preliminary hydrolysis step to liberate the fatty acids from the triglycerides present in coconut oil.

  • Transesterification: This method involves the direct conversion of coconut oil (triglycerides) into a mixture of fatty acid methyl esters (FAMEs) followed by a subsequent transesterification with glycerol to form the desired C10-12 glycerides.

Synthesis Methodologies and Experimental Protocols

Route 1: Esterification of Coconut Oil-Derived Fatty Acids

This pathway involves the initial breakdown of coconut oil into its constituent fatty acids and glycerol, followed by the selective esterification of the C10 and C12 fatty acids with glycerol.

The initial step is the hydrolysis of the triglycerides in coconut oil to yield free fatty acids and glycerol.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature controller, and a condenser is charged with coconut oil and deionized water.

  • Reaction Conditions: The hydrolysis is typically carried out at elevated temperatures (220-260°C) and pressures (2-5 MPa).

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalyst such as zinc oxide or certain lipases can accelerate the process.

  • Reaction Time: The reaction is monitored until the desired degree of hydrolysis is achieved, typically within 2-4 hours.

  • Separation: After the reaction, the mixture is allowed to cool and settle. The upper fatty acid layer is separated from the lower aqueous glycerol layer.

The resulting mixture of free fatty acids is then subjected to fractional distillation to isolate the C10 and C12 fractions.

Experimental Protocol:

  • Distillation Column: A fractional distillation unit with a high-efficiency packed column is used.

  • Vacuum: The distillation is performed under vacuum to reduce the boiling points of the fatty acids and prevent thermal degradation.

  • Temperature Gradient: The temperature of the reboiler is gradually increased to sequentially distill the fatty acids based on their boiling points. The C8 (caprylic), C10 (capric), and C12 (lauric) acid fractions are collected at specific temperature ranges. For instance, at low pressure, the C10 and C12 fatty acids can be distilled at temperatures between 130-140°C.[3][4]

  • Fraction Collection: The different fatty acid fractions are collected separately.

The purified C10-12 fatty acid fraction is then esterified with glycerol to produce the target glycerides.

Experimental Protocol:

  • Reactants: The C10-12 fatty acid fraction and glycerol are charged into a reactor in a specific molar ratio, typically with a slight excess of the fatty acids.

  • Catalyst: A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added. Alternatively, enzymatic catalysis using lipases can be employed for a more selective and milder reaction.[5]

  • Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 170°C) and under vacuum to facilitate the removal of water, which is a byproduct of the reaction and can inhibit the forward reaction.[3][4]

  • Reaction Time: The reaction is monitored by measuring the acid value of the mixture until it reaches a desired low level, indicating a high conversion of fatty acids to esters. A reaction time of 8 hours can lead to a high glycerol conversion.[3][4]

  • Purification: The resulting crude C10-12 glyceride mixture is then purified to remove the catalyst, unreacted fatty acids, and glycerol. This can be achieved by neutralization, washing with water, and subsequent vacuum drying.

Route 2: Transesterification of Coconut Oil

This approach involves a two-step transesterification process. First, coconut oil is transesterified with a short-chain alcohol (typically methanol) to produce fatty acid methyl esters (FAMEs). The C10-12 FAMEs are then isolated and transesterified with glycerol.

Experimental Protocol:

  • Pre-treatment of Coconut Oil: The coconut oil is first neutralized to reduce the free fatty acid content, which can interfere with the alkaline catalyst. This can be done by washing with a sodium carbonate solution.[4]

  • Reaction Mixture: The neutralized coconut oil is mixed with methanol. An excess of methanol is typically used to drive the reaction towards the products.

  • Catalyst: An alkaline catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is dissolved in the methanol before being added to the oil. A typical catalyst concentration is around 1% w/w of the oil.[6]

  • Reaction Conditions: The reaction is carried out at a temperature close to the boiling point of methanol (around 60-65°C) with vigorous stirring.[6]

  • Reaction Time: The reaction is typically complete within 1-2 hours.

  • Separation: After the reaction, the mixture is allowed to settle. The lower layer, containing glycerol, is drained off. The upper layer, containing the FAMEs, is then washed with water to remove any residual catalyst and glycerol.

The mixture of FAMEs is fractionally distilled under vacuum to separate the C10 and C12 methyl esters from the other chain lengths.

Experimental Protocol:

The protocol is similar to the fractional distillation of free fatty acids described in section 2.1.2. The different FAMEs are collected based on their respective boiling points under vacuum.

The isolated C10-12 FAMEs are then reacted with glycerol to form the desired C10-12 glycerides.

Experimental Protocol:

  • Reactants: The C10-12 FAMEs and glycerol are mixed in a reactor.

  • Catalyst: A basic catalyst, such as sodium methoxide, is typically used.

  • Reaction Conditions: The reaction is carried out at elevated temperatures and under vacuum to drive off the methanol that is formed as a byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by analyzing the composition of the reaction mixture using techniques like gas chromatography.

  • Purification: The final product is purified to remove the catalyst, unreacted starting materials, and any byproducts. This may involve neutralization, water washing, and vacuum drying.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of C10-12 glycerides from coconut oil.

Table 1: Typical Fatty Acid Composition of Coconut Oil

Fatty AcidCarbon ChainPercentage (%)
Caproic AcidC6:00.4 - 0.6
Caprylic AcidC8:07.5 - 9.0
Capric Acid C10:0 4.5 - 8.0
Lauric Acid C12:0 45 - 52
Myristic AcidC14:016 - 21
Palmitic AcidC16:07.5 - 10
Stearic AcidC18:02.0 - 4.0
Oleic AcidC18:15.0 - 8.0
Linoleic AcidC18:21.0 - 2.5

Source: Data compiled from various sources.

Table 2: Comparison of Synthesis Routes - Reaction Parameters and Outcomes

ParameterEsterification RouteTransesterification Route
Starting Material Coconut Oil Free Fatty AcidsCoconut Oil
Key Intermediates C10-12 Free Fatty AcidsC10-12 Fatty Acid Methyl Esters
Typical Reaction Temp. 170 - 260°C60 - 140°C
Typical Catalyst Acid (e.g., H₂SO₄) or LipaseBase (e.g., KOH, NaOCH₃)
Typical Yield >90%>95%
Key Advantages Direct synthesis from FFAsMilder initial reaction conditions
Key Disadvantages Requires initial hydrolysis stepTwo-step transesterification process

Note: Yields are dependent on specific reaction conditions and purification efficiency.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of C10-12 glycerides from coconut oil.

Synthesis_Workflow cluster_esterification Esterification Route cluster_transesterification Transesterification Route CoconutOil1 Coconut Oil Hydrolysis Hydrolysis CoconutOil1->Hydrolysis FFA Free Fatty Acids (C8-C18) Hydrolysis->FFA FractionalDistillation1 Fractional Distillation FFA->FractionalDistillation1 C1012FFA C10-12 Fatty Acids FractionalDistillation1->C1012FFA Esterification Esterification C1012FFA->Esterification Glycerol1 Glycerol Glycerol1->Esterification CrudeGlycerides1 Crude C10-12 Glycerides Esterification->CrudeGlycerides1 Purification1 Purification CrudeGlycerides1->Purification1 FinalProduct1 Purified C10-12 Glycerides Purification1->FinalProduct1 CoconutOil2 Coconut Oil Transesterification1 Transesterification (Methanolysis) CoconutOil2->Transesterification1 Methanol Methanol Methanol->Transesterification1 FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification1->FAMEs FractionalDistillation2 Fractional Distillation FAMEs->FractionalDistillation2 C1012FAMEs C10-12 FAMEs FractionalDistillation2->C1012FAMEs Transesterification2 Transesterification (Glycerolysis) C1012FAMEs->Transesterification2 Glycerol2 Glycerol Glycerol2->Transesterification2 CrudeGlycerides2 Crude C10-12 Glycerides Transesterification2->CrudeGlycerides2 Purification2 Purification CrudeGlycerides2->Purification2 FinalProduct2 Purified C10-12 Glycerides Purification2->FinalProduct2

Caption: Overall workflow for C10-12 glyceride synthesis.

Purification_Analysis_Workflow cluster_purification Purification Steps cluster_analysis Analytical Characterization CrudeProduct Crude C10-12 Glycerides Neutralization Neutralization (Removal of Catalyst/Free Fatty Acids) CrudeProduct->Neutralization Washing Water Washing (Removal of Salts/Glycerol) Neutralization->Washing Drying Vacuum Drying (Removal of Water) Washing->Drying Deodorization Deodorization (Optional) (Removal of Volatile Impurities) Drying->Deodorization FinalProduct Purified C10-12 Glycerides Deodorization->FinalProduct GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) (Compositional Analysis) TLC Thin-Layer Chromatography (TLC) (Qualitative Analysis) AcidValue Acid Value Titration (Residual Free Fatty Acids) SaponificationValue Saponification Value (Average Molecular Weight) FinalProduct->GC_FID FinalProduct->TLC FinalProduct->AcidValue FinalProduct->SaponificationValue

Caption: Purification and analysis workflow for C10-12 glycerides.

Analytical Characterization

The quality and composition of the synthesized C10-12 glycerides are assessed using various analytical techniques.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the primary method for determining the fatty acid composition of the glycerides. The glycerides are first transesterified to their corresponding fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-FID.

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of the reaction mixture to identify the presence of monoglycerides, diglycerides, and triglycerides.

  • Acid Value: This titration method determines the amount of residual free fatty acids in the final product. A low acid value is indicative of a high degree of esterification.

  • Saponification Value: This analysis provides an indication of the average molecular weight of the glycerides.

Conclusion

The synthesis of C10-12 glycerides from coconut oil can be effectively achieved through either the esterification of its derived free fatty acids or a two-step transesterification process. The choice of method depends on factors such as the desired purity of the final product, available equipment, and economic considerations. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals involved in the development and production of these important pharmaceutical and nutraceutical ingredients. Careful control of reaction parameters and rigorous purification and analysis are crucial for obtaining high-quality C10-12 glycerides that meet the stringent requirements of their intended applications.

References

enzymatic synthesis of medium-chain triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Synthesis of Medium-Chain Triglycerides

Introduction

Medium-chain triglycerides (MCTs) are esters composed of a glycerol backbone and three medium-chain fatty acids (MCFAs), which typically have carbon chain lengths of 6 to 12 carbons (e.g., caproic, caprylic, capric, and lauric acid).[1][2] Naturally, MCTs are found in limited quantities in oils such as coconut oil, palm kernel oil, and bovine milk.[1][3] Due to their unique metabolic and physiological properties, including rapid absorption and oxidation for energy, MCTs are widely used in functional foods, nutraceuticals, and pharmaceutical formulations.[1][4]

Synthetically, MCTs can be produced through chemical or enzymatic routes.[1] While chemical synthesis can achieve high yields, it often requires harsh conditions like high temperatures and pressures, leading to undesirable by-products and a lower quality product.[1] Enzymatic synthesis, primarily using lipases, offers a milder and more specific alternative, resulting in higher quality MCTs with fewer impurities.[1][5] This guide provides a comprehensive technical overview of the enzymatic synthesis of MCTs, focusing on the core methodologies, data, and experimental protocols relevant to researchers and drug development professionals.

Enzymatic Synthesis Routes for MCTs

The enzymatic production of MCTs can be achieved through several reaction pathways, with the most common being esterification and interesterification.

Esterification

Esterification is the direct reaction of glycerol with MCFAs to form MCTs and water. This is the most straightforward method for producing pure MCTs. The reaction is catalyzed by lipases, which can be specific or non-specific.

  • Reaction: Glycerol + 3 MCFAs ⇌ MCT + 3 H₂O

Enzymatic esterification is favored for its mild reaction conditions (typically below 50°C), which preserves the quality of the final product and avoids the formation of unwanted by-products often seen in chemical esterification.[1]

Interesterification (Transesterification)

Interesterification involves the exchange of fatty acids on the glycerol backbone of a triglyceride. This can occur between two different triglycerides or between a triglyceride and a free fatty acid. This method is often used to produce structured lipids, including those enriched with MCFAs. For instance, an oil rich in long-chain fatty acids can be reacted with an oil rich in MCFAs (or with free MCFAs) to produce medium- and long-chain triacylglycerols (MLCTs).[3][6]

  • Reaction Example: Long-Chain Triglyceride (LCT) + Medium-Chain Triglyceride (MCT) ⇌ MLCT + LCT + MCT

Enzymatic interesterification is preferred for creating structured lipids with specific fatty acid compositions for targeted nutritional or functional properties.[1][6]

Alcoholysis

Alcoholysis is a two-step process where an existing oil (like coconut oil) is first reacted with an alcohol (e.g., butanol) in the presence of a lipase.[2] This breaks down the triglycerides into fatty acid alkyl esters and glycerol. The resulting medium-chain fatty acid esters can then be isolated and subsequently re-esterified with glycerol to produce MCTs.[2]

Key Factors Influencing Enzymatic Synthesis

The efficiency and yield of enzymatic MCT synthesis are influenced by several critical parameters:

  • Enzyme Selection: The choice of lipase is crucial. Lipases can be derived from various microbial (e.g., Candida antarctica, Rhizomucor miehei) or plant sources (Carica papaya).[2][7] Immobilized lipases, such as Novozyme 435 and Lipozyme IM 20, are widely used as they offer high stability and reusability.[7][8] The specificity of the lipase (e.g., sn-1,3 specific) also plays a significant role in the structure of the resulting triglycerides.

  • Substrate Molar Ratio: The molar ratio of fatty acids to glycerol is a key factor affecting the conversion to triglycerides. An excess of fatty acids can drive the reaction towards the formation of triglycerides but can also complicate downstream purification.[5][7]

  • Temperature: Enzymatic reactions are temperature-dependent. While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation.[8] The optimal temperature is specific to the lipase being used, with some thermostable lipases functioning efficiently at temperatures as high as 90-95°C.[8]

  • Water Content: Water is a by-product of esterification and can lead to the reverse reaction (hydrolysis). Therefore, controlling the water activity in the reaction medium is essential for achieving high yields. This can be managed through vacuum removal or the addition of molecular sieves.[7][8]

  • Reaction Time: The reaction time required to reach equilibrium or achieve maximum yield can vary from a few hours to over 48 hours, depending on the other reaction conditions.[1]

  • Solvent System: MCT synthesis can be performed in a solvent-free system or with the use of organic solvents.[7] Solvent-free systems are generally preferred as they are more environmentally friendly and avoid the need for solvent removal from the final product.[7]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of MCTs.

Table 1: Comparison of Lipases for MCT Synthesis

Lipase Source/Commercial NameSubstratesReaction TypeYield (%)Reference
Novozyme 435 (Candida antarctica)Palm kernel oil distillate, glycerolEsterification70.21[8]
Lipozyme IM RM (Rhizomucor miehei)Caprylic acid, glycerolEsterification~94.8 (ultrasound-assisted)[1]
Lipozyme 435MCT, Soybean oilInteresterification74.9[1]
Crude Papain Lipase (Carica papaya)Copra oilAlcoholysis & InteresterificationNot specified[2]
Lipase NS 40086MCT, Camellia oilTransesterification77.5 (MLCT content)[6]

Table 2: Effect of Reaction Parameters on MCT Yield (Esterification)

ParameterRange StudiedOptimal ConditionResulting Yield (%)Reference
Temperature70-90°C90°C73.3 (predicted)[8]
Fatty Acid/Glycerol Molar Ratio1-54:173.3 (predicted)[7][8]
Enzyme Concentration1-9% (w/w)2% (w/w)73.3 (predicted)[7][8]
Reaction TimeNot specified10 hours73.3 (predicted)[8]
Water Concentration0-6%Negligible effectNot specified[7]

Table 3: Process Intensification Techniques for MCT Synthesis

TechniqueEnzymeConditionsYield (%)TimeReference
UltrasoundNovozyme 435 / Lipozyme IM RM50°C, 70% duty cycle94.8420 min[1]
Supercritical CO₂Immobilized lipase50°C, 100 bar97.36 hours[1]
Microwave (Chemical Catalyst)Amberlyst-15Not specified>95 (conversion)16 min[1]

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Esterification for MCT Synthesis

This protocol is based on the methodology for synthesizing tricaprylin, tricaprin, trilaurin, and trimyristin in a solvent-free system.[7]

1. Materials:

  • Immobilized lipase (e.g., Lipozyme IM 20).
  • Glycerol.
  • Medium-chain fatty acid (e.g., caprylic acid, capric acid, lauric acid, or myristic acid).
  • 20-mL batch reactor with constant stirring.

2. Procedure:

  • Combine glycerol and the selected medium-chain fatty acid in the batch reactor at a specified molar ratio (e.g., fatty acid/glycerol molar ratios ranging from 1 to 5 were tested).[7]
  • Add the immobilized lipase at a specific concentration (e.g., 1-9% w/w of total reactants).[7]
  • Set the reaction temperature (e.g., between 70-90°C).[7]
  • Maintain constant stirring for the duration of the reaction.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing the composition of the nonpolar phase using gas chromatography.
  • The reaction is typically run for several hours until equilibrium is reached or the desired conversion is achieved.

Protocol 2: Enzymatic Transesterification for MLCT Synthesis in a Pickering Emulsion System

This protocol is adapted from a study on the synthesis of medium- and long-chain triacylglycerols (MLCTs).[6]

1. Materials:

  • Immobilized lipase NS 40086.
  • Medium-chain triglycerides (MCT).
  • Long-chain triglycerides (LCT) (e.g., camellia oil).
  • Phosphate-buffered solution (PBS, 50 mM, pH 7.0).
  • 25 mL double-jacketed beaker with magnetic agitation.
  • Thermostatic water bath.

2. Procedure:

  • Add MCT and camellia oil to the beaker at a 1:1 weight ratio to form the oil phase.[6]
  • Add the immobilized lipase NS 40086 (10% w/w of substrates).[6]
  • Add PBS (3% w/w of substrates) as the aqueous phase.[6]
  • Maintain the reaction temperature at 60°C using the thermostatic water bath.[6]
  • Stir the mixture at 350 rpm to form a Pickering emulsion.[6]
  • Run the reaction for a specified time (e.g., 30 minutes to 2 hours).[6]
  • At the end of the reaction, centrifuge the sample at 8000 rpm for 6 minutes to separate the phases.
  • Collect the upper oil phase for analysis of MLCT content by HPLC.

Protocol 3: Purification of Synthesized MCTs

Purification is essential to remove unreacted fatty acids, partial glycerides (mono- and diglycerides), and the catalyst. Molecular distillation is a common method for purifying MCTs.[5][9]

1. Materials:

  • Crude MCT product from enzymatic synthesis.
  • Short-path molecular distillation unit.

2. Procedure (based on a three-stage molecular distillation process): [5][9]

  • First Stage (De-acidification):
  • Feed the crude MCT mixture into the molecular distillation unit.
  • Set the temperature to 110-115°C and the pressure to 1.5 Pa.[9]
  • The light phase collected will primarily be unreacted medium-chain fatty acids.
  • Second Stage (MCT Separation):
  • Feed the heavy phase from the first stage back into the unit.
  • Increase the temperature to 165°C while maintaining the pressure at 1.5 Pa.[9]
  • The light phase collected in this stage is the high-purity MCT product.
  • Third Stage (Partial Glyceride Separation):
  • The heavy phase from the second stage, containing partial glycerides, can be collected as a by-product.
  • This process can yield MCT with a purity of up to 97%.[5]

Visualizations

Enzymatic_MCT_Synthesis_Workflow cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_products Products cluster_purification Purification cluster_final Final Products Glycerol Glycerol Esterification Esterification Glycerol->Esterification MCFAs Medium-Chain Fatty Acids (MCFAs) MCFAs->Esterification Crude_MCT Crude MCT Mixture (MCT, DAG, MAG, FFAs) Esterification->Crude_MCT Lipase Catalyst Purification Purification (e.g., Molecular Distillation) Crude_MCT->Purification Pure_MCT High-Purity MCT Purification->Pure_MCT Byproducts By-products (Partial Glycerides, FFAs) Purification->Byproducts

Caption: General workflow for the enzymatic synthesis and purification of MCTs.

MCT_Metabolism_Pathway MCT Dietary MCT Hydrolysis Hydrolysis (Lingual & Gastric Lipases) MCT->Hydrolysis MCFA_Glycerol MCFAs + Glycerol Hydrolysis->MCFA_Glycerol Portal_Vein Hepatic Portal Vein MCFA_Glycerol->Portal_Vein Rapid Absorption Liver Liver Portal_Vein->Liver Beta_Oxidation β-Oxidation Liver->Beta_Oxidation Ketones Ketone Bodies Beta_Oxidation->Ketones Energy Energy (ATP) Ketones->Energy Immediate Use by Brain & Muscles

Caption: Simplified metabolic pathway of medium-chain triglycerides in the body.

Factors_Affecting_Synthesis center MCT Synthesis Yield & Efficiency Enzyme Enzyme Selection (Source, Specificity, Immobilization) center->Enzyme Substrates Substrates (Molar Ratio) center->Substrates Temp Temperature center->Temp Time Reaction Time center->Time Water Water Activity center->Water Mixing Agitation/Mixing center->Mixing

Caption: Key factors influencing the enzymatic synthesis of MCTs.

References

An In-depth Technical Guide to the Polymorphism of C10-12 Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic behavior of C10-12 triglycerides, specifically focusing on tricaprin (C10) and trilaurin (C12). Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and food industries, as different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. This can significantly impact the bioavailability of active pharmaceutical ingredients (APIs), the texture of food products, and the overall stability of formulations.

Introduction to Triglyceride Polymorphism

Triglycerides, the primary components of fats and oils, are known to exhibit complex polymorphic behavior. The three main polymorphic forms observed in triglycerides are α, β', and β, in order of increasing stability. The α-form is the least stable with the lowest melting point, characterized by a hexagonal chain packing. The β'-form has intermediate stability and an orthorhombic chain packing. The β-form is the most stable polymorph with the highest melting point and a triclinic chain packing. The transition between these forms is influenced by factors such as temperature, cooling rate, and the presence of impurities. For C10-12 triglycerides, understanding their polymorphic transitions is crucial for controlling the crystallization process and ensuring product quality and performance.

Polymorphic Behavior of C10 and C12 Triglycerides

Both tricaprin (C10) and trilaurin (C12) have been shown to exhibit polymorphism, with the β-form being the most stable crystalline structure. The specific transition temperatures and enthalpies of fusion associated with their different polymorphic forms are key parameters for their characterization.

Quantitative Data

The following tables summarize the available quantitative data for the polymorphic forms of tricaprin and trilaurin. It is important to note that the exact values can vary depending on the experimental conditions.

Table 1: Polymorphic Data for Tricaprin (C10 Triglyceride)

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α~15Not consistently reported
β'~29Not consistently reported
β31.5 - 32.5~180

Table 2: Polymorphic Data for Trilaurin (C12 Triglyceride)

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α35.0Not consistently reported
β'44.5Not consistently reported
β46.4~205

Note: The data presented is compiled from various sources and should be considered as indicative. Experimental conditions can influence the observed values.

Experimental Protocols for Polymorphic Characterization

The primary techniques for investigating the polymorphism of C10-12 triglycerides are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining melting points and enthalpies of fusion, which are characteristic of different polymorphic forms.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the C10 or C12 triglyceride sample into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 60°C for trilaurin) at a controlled heating rate (e.g., 5 or 10°C/min). This will show the melting of the existing polymorphs.

    • Cooling Scan: Cool the molten sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to observe crystallization behavior.

    • Second Heating Scan: Reheat the crystallized sample at a controlled rate (e.g., 5 or 10°C/min) to observe the melting of the polymorphs formed during the controlled cooling.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion) for each thermal event.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The diffraction pattern is unique to each polymorph.

Experimental Protocol for XRD Analysis:

  • Sample Preparation: Prepare a flat, powdered sample of the C10 or C12 triglyceride. The sample can be prepared by crystallizing the triglyceride under specific thermal conditions to obtain the desired polymorph.

  • Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.

  • Data Analysis: Analyze the resulting diffraction pattern. The short-spacing reflections in the wide-angle region are particularly useful for identifying the polymorphic form:

    • α-form: A single strong peak at approximately 4.15 Å.

    • β'-form: Two strong peaks at approximately 3.8 Å and 4.2 Å.

    • β-form: A strong peak at approximately 4.6 Å and several other weaker peaks.

Visualizations

The following diagrams illustrate the experimental workflows for DSC and XRD analysis of C10-12 triglyceride polymorphism.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 3-5 mg of C10/C12 Triglyceride p2 Seal in Aluminum Pan p1->p2 a1 Initial Heating Scan (e.g., 0°C to 60°C) p2->a1 a2 Controlled Cooling Scan (e.g., 60°C to 0°C) a1->a2 a3 Second Heating Scan (e.g., 0°C to 60°C) a2->a3 d1 Determine Melting Points (Peak Temperatures) a3->d1 d2 Calculate Enthalpies of Fusion (Peak Areas) d1->d2 d3 Identify Polymorphic Forms d2->d3

DSC Experimental Workflow for Polymorphism Analysis.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation p1 Crystallize C10/C12 Triglyceride under Controlled Conditions p2 Prepare Powdered Sample p1->p2 a1 Mount Sample on Diffractometer p2->a1 a2 Scan over 2θ Range (e.g., 5° to 40°) a1->a2 d1 Analyze Diffraction Pattern a2->d1 d2 Identify Characteristic Short-Spacing Peaks d1->d2 d3 Determine Polymorphic Form (α, β', or β) d2->d3

XRD Experimental Workflow for Polymorphism Analysis.

Conclusion

The polymorphic behavior of C10-12 triglycerides is a critical factor influencing their application in various industries. A thorough understanding and characterization of their different crystalline forms are essential for product development, quality control, and ensuring optimal performance. The combination of Differential Scanning Calorimetry and X-ray Diffraction provides a powerful approach for the qualitative and quantitative analysis of triglyceride polymorphism. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with these materials.

In-Depth Technical Guide to the Thermal Analysis of C10-C12 Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of C10-C12 triglycerides, commonly known as medium-chain triglycerides (MCTs). These compounds, primarily composed of capric (C10) and caprylic (C8) acid esters of glycerol, with C12 (lauric acid) esters also being relevant, are widely utilized in the pharmaceutical, food, and cosmetic industries for their unique physical and chemical properties. A thorough understanding of their thermal behavior is paramount for formulation development, stability testing, and quality control. This document details the experimental protocols for key thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and presents a summary of quantitative data for tricaprin (C10 triglyceride) and trilaurin (C12 triglyceride).

Introduction to the Thermal Properties of C10-C12 Triglycerides

C10-C12 triglycerides are valued for their relatively small molecular size, which imparts properties such as lower viscosity and a more polar nature compared to long-chain triglycerides. Their thermal characteristics, including melting, crystallization, and decomposition profiles, are critical parameters that influence their application. For instance, in pharmaceutical formulations, the melting behavior of a triglyceride excipient can affect the manufacturing process of solid dosage forms and the release profile of the active pharmaceutical ingredient (API).

The thermal stability of these triglycerides is a key indicator of their shelf-life and suitability for processes involving heat. Thermal analysis techniques provide the means to precisely quantify these properties.

Key Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information on thermal transitions such as melting, crystallization, and solid-solid phase transitions (polymorphism).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for C10-C12 Triglycerides

A general protocol for the DSC analysis of C10-C12 triglycerides is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, hermetically sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

    • Ramp the temperature at a controlled heating rate, typically 5-10 °C/min, to a temperature above the final melting point (e.g., 80 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature to observe crystallization behavior.

    • A second heating scan is often performed under the same conditions as the first to analyze the thermal behavior of the sample with a consistent thermal history.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine onset temperatures, peak temperatures, and enthalpies (area under the peak) of melting and crystallization.

Thermogravimetric Analysis (TGA) Protocol for C10-C12 Triglycerides

A general protocol for the TGA analysis of C10-C12 triglycerides is as follows:

  • Sample Preparation: Place a 10-20 mg sample of the triglyceride into a tared TGA crucible (typically aluminum oxide or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 or 20 °C/min.

  • Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. A typical purge rate is 20-100 mL/min.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Quantitative Thermal Data

The following tables summarize the key thermal properties of tricaprin (glycerol tricaprate) and trilaurin (glycerol trilaurate) obtained from DSC and TGA analyses.

Table 1: DSC Data for Tricaprin and Trilaurin

TriglyceridePolymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
Tricaprin (C10) α15.2134.8
β'32.5171.2
β34.5200.1
Trilaurin (C12) -45-

Note: The thermal properties of triglycerides can vary depending on their polymorphic form. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The different forms are often designated as α, β', and β, with the β form typically being the most stable with the highest melting point.

Table 2: TGA Data for a Representative Medium-Chain Triglyceride (MCT) Oil

Temperature Range (°C)Mass Loss (%)Associated Process
150 - 300~5Loss of more volatile components
300 - 500~95Major decomposition of the triglyceride structure

Note: The exact temperatures and mass loss percentages can vary depending on the specific composition of the MCT oil and the experimental conditions, such as heating rate and atmosphere.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis on C10-C12 triglycerides.

G Figure 1. General Experimental Workflow for the Thermal Analysis of C10-C12 Triglycerides cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output sample C10-C12 Triglyceride Sample weighing Accurate Weighing sample->weighing encapsulation Encapsulation in DSC/TGA Pan weighing->encapsulation dsc DSC Analysis encapsulation->dsc Heating/Cooling Program (e.g., -20°C to 80°C at 10°C/min) tga TGA Analysis encapsulation->tga Heating Program (e.g., RT to 600°C at 20°C/min) dsc_data DSC Thermogram (Heat Flow vs. Temperature) dsc->dsc_data tga_data TGA Curve (Mass % vs. Temperature) tga->tga_data analysis Determination of: - Melting/Crystallization Temps - Enthalpy of Fusion - Decomposition Temps - Mass Loss % dsc_data->analysis tga_data->analysis report Technical Report / Whitepaper analysis->report

Caption: General experimental workflow for the thermal analysis of C10-C12 triglycerides.

Conclusion

The thermal analysis of C10-C12 triglycerides by DSC and TGA provides critical data for their application in various industries. This guide has outlined the standard experimental protocols for these techniques and presented a summary of the quantitative data for key medium-chain triglycerides. A thorough understanding and application of these methods will enable researchers and formulation scientists to better characterize these versatile excipients, leading to the development of more robust and stable products. It is important to note that the specific thermal behavior can be influenced by the purity of the triglyceride, its polymorphic form, and the presence of other components in a formulation. Therefore, the experimental conditions should be carefully controlled and documented.

An In-depth Technical Guide to the Spectroscopic Identification of C10-12 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 glycerides are esters derived from glycerol and medium-chain fatty acids, specifically capric (C10) and caprylic (C12) acids. These compounds are integral to various industries, including pharmaceuticals, cosmetics, and food, due to their properties as emollients, solvents, and carriers for active ingredients.[1][2] A significant challenge in their use is the precise identification and characterization of their composition, as they often exist as complex mixtures of mono-, di-, and triglycerides.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the qualitative and quantitative analysis of C10-12 glycerides. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of glycerides. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the structure and determine the relative abundance of different glyceride species.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-50 mg of the C10-12 glyceride sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for lipids.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

Data Presentation: Quantitative NMR Data

The following tables summarize the characteristic chemical shifts for the protons and carbons in C10-12 glycerides.

Table 1: ¹H NMR Chemical Shifts for C10-12 Glycerides

Functional GroupChemical Shift (δ) ppmMultiplicity
Terminal Methyl Protons (-CH₃)0.88 - 0.92Triplet
Methylene Protons (-CH₂-)1.25 - 1.35Broad Signal
Methylene Protons β to C=O1.59 - 1.63Multiplet
Methylene Protons α to C=O2.28 - 2.35Triplet
Glycerol CH₂ (sn-1, sn-3)4.10 - 4.35Doublet of Doublets
Glycerol CH (sn-2)5.23 - 5.28Multiplet

Data sourced from multiple references.[3]

Table 2: ¹³C NMR Chemical Shifts for C10-12 Glycerides

Functional GroupChemical Shift (δ) ppm
Terminal Methyl Carbon (-CH₃)~14
Methylene Carbons (-CH₂-)22 - 34
Methylene Carbon α to C=O~34
Glycerol CH₂ (sn-1, sn-3)62 - 65
Glycerol CH (sn-2)68 - 70
Carbonyl Carbon (C=O)172 - 174

Data sourced from multiple references.[4][5][6][7]

Mandatory Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl3 A->B C Add TMS B->C D Transfer to NMR Tube C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J

Caption: Workflow for NMR analysis of C10-12 glycerides.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a sample. For glycerides, MS provides information on the different fatty acid chains attached to the glycerol backbone.

Experimental Protocol: MS Sample Preparation and Analysis

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the C10-12 glyceride sample (typically 1-10 µg/mL) in a solvent mixture such as methanol/chloroform (1:1 v/v).

    • For electrospray ionization (ESI), a small amount of an ionizing agent like sodium acetate or ammonium acetate may be added to promote the formation of adduct ions ([M+Na]⁺ or [M+NH₄]⁺).

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used for glycerides.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

    • Tandem MS (MS/MS): For structural elucidation, precursor ions are selected and fragmented using collision-induced dissociation (CID).

Data Presentation: Quantitative MS Data

The table below lists the expected m/z (mass-to-charge ratio) values for the sodium adducts of common C10-12 glyceride species.

Table 3: Expected m/z Values for [M+Na]⁺ of C10-12 Glycerides

Glyceride SpeciesFatty Acid CompositionMolecular FormulaExact Massm/z of [M+Na]⁺
MonocaprinC10:0C₁₃H₂₆O₄246.18269.17
MonocaprylinC12:0C₁₅H₃₀O₄274.21297.20
Dicaprin2 x C10:0C₂₃H₄₄O₅400.32423.31
Caprin-CaprylinC10:0, C12:0C₂₅H₄₈O₅428.35451.34
Dicaprylin2 x C12:0C₂₇H₅₂O₅456.38479.37
Tricaprin3 x C10:0C₃₃H₆₂O₆554.45577.44
Dicaprin-Caprylin2 x C10:0, 1 x C12:0C₃₅H₆₆O₆582.48605.47
Caprin-Dicaprylin1 x C10:0, 2 x C12:0C₃₇H₇₀O₆610.51633.50
Tricaprylin3 x C12:0C₃₉H₇₄O₆638.55661.54

Mandatory Visualization: MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Interpretation A Dilute Sample B Add Ionizing Agent A->B C Infuse into ESI Source B->C D Acquire Full Scan MS C->D E Perform MS/MS on Precursors D->E F Identify Molecular Ions E->F G Analyze Fragmentation Patterns F->G H Confirm Structure G->H

Caption: Workflow for mass spectrometry analysis of glycerides.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For C10-12 glycerides, IR spectroscopy is particularly useful for confirming the presence of ester and alkyl functionalities.

Experimental Protocol: IR Sample Analysis

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat C10-12 glyceride liquid sample directly onto the ATR crystal.

    • Ensure the crystal is clean before and after analysis using an appropriate solvent (e.g., isopropanol).

  • Instrument Parameters (FTIR):

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • A background spectrum of the clean ATR crystal is collected before sample analysis.

Data Presentation: Quantitative IR Data

The following table lists the characteristic vibrational frequencies for the functional groups found in C10-12 glycerides.

Table 4: Characteristic IR Vibrational Frequencies for C10-12 Glycerides

Functional GroupVibrational ModeFrequency (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850 - 2960Strong
C=O (Ester)Stretching1735 - 1750Very Strong
C-O (Ester)Stretching1150 - 1250Strong
-CH₂-Bending (Scissoring)1460 - 1470Medium

Data sourced from multiple references.[8][9][10][11]

Mandatory Visualization: Functional Group-Spectral Signature Relationship

IR_Logic cluster_mol Molecular Structure cluster_fg Functional Groups cluster_ir IR Spectral Signatures (cm-1) A C10-12 Glyceride B Alkyl C-H A->B C Ester C=O A->C D Ester C-O A->D E 2850-2960 B->E Stretching F 1735-1750 C->F Stretching G 1150-1250 D->G Stretching

Caption: Relationship between functional groups and IR signals.

Integrated Spectroscopic Approach

For an unambiguous identification and comprehensive characterization of C10-12 glycerides, an integrated approach utilizing multiple spectroscopic techniques is recommended. Each technique provides complementary information, leading to a more complete understanding of the sample's composition.

Mandatory Visualization: Integrated Analysis Workflow

Integrated_Workflow cluster_primary Primary Analysis cluster_secondary Detailed Structural Analysis cluster_results Results Sample C10-12 Glyceride Sample IR FTIR Analysis Sample->IR H_NMR 1H NMR Analysis Sample->H_NMR C_NMR 13C NMR Analysis Sample->C_NMR MS MS & MS/MS Analysis Sample->MS R1 Functional Group ID IR->R1 R2 Glyceride Ratios H_NMR->R2 R3 Fatty Acid Composition C_NMR->R3 R4 Molecular Weight Confirmation MS->R4 Final Complete Structural Characterization R1->Final R2->Final R3->Final R4->Final

Caption: Integrated workflow for glyceride characterization.

Conclusion

The spectroscopic identification of C10-12 glycerides is a multifaceted process that relies on the synergistic use of NMR, MS, and IR techniques. While IR spectroscopy offers a rapid confirmation of key functional groups, NMR provides detailed structural information and quantitative ratios of different glyceride species. Mass spectrometry complements these techniques by confirming molecular weights and elucidating the specific fatty acid composition of the glyceride mixture. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can achieve a thorough and accurate characterization of C10-12 glycerides for their specific applications.

References

An In-depth Technical Guide to C10-12 Triglycerides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrous, adaptable, and readily absorbed, C10-12 triglycerides are pivotal excipients in modern pharmaceutical formulations. This technical guide provides a comprehensive overview of their chemical identity, properties, synthesis, and analysis, with a focus on their application in drug development.

Core Concepts: Nomenclature and CAS Number

C10-12 triglycerides are a class of medium-chain triglycerides (MCTs) composed of a glycerol backbone esterified with fatty acids containing 10 (capric acid) and 12 (lauric acid) carbon atoms. As they are typically derived from natural sources like coconut or palm kernel oil, they exist as a mixture of triglycerides.[1]

Due to their nature as mixtures, a single, specific CAS (Chemical Abstracts Service) number for "C10-12 triglycerides" is not commonly used. Instead, they fall under the broader category of "Medium-chain triglycerides," which has assigned CAS numbers such as 73398-61-5 and 65381-09-1 . For specific, pure triglycerides, the CAS numbers are:

  • Tricaprin (Tridecanoin) : 621-71-6 (a triglyceride of capric acid)

  • Trilaurin (Tridodecanoin) : 538-24-9 (a triglyceride of lauric acid)

In pharmaceutical and cosmetic ingredient labeling, the International Nomenclature of Cosmetic Ingredients (INCI) name Caprylic/Capric Triglyceride is frequently used, although this technically refers to a mixture of C8 and C10 triglycerides. However, the term is often used more broadly in commercial contexts to include C12 fractions.

Physicochemical Properties

The physical and chemical properties of C10-12 triglycerides make them highly versatile for pharmaceutical applications. They are colorless to slightly yellowish oily liquids at room temperature, with a neutral odor and taste. Their medium-chain length confers a lower viscosity and melting point compared to long-chain triglycerides.

Below is a summary of key quantitative data for the primary components of C10-12 triglycerides:

PropertyTricaprin (C10 Triglyceride)Trilaurin (C12 Triglyceride)
Molecular Formula C33H62O6C39H74O6
Molecular Weight 554.84 g/mol 639.01 g/mol
Melting Point 31.1 °C46.5 °C
Boiling Point 245 °C at 10 mmHg276 °C at 10 mmHg
Density 0.921 g/cm³ at 20 °C0.884 g/cm³ at 60 °C

Synthesis and Manufacturing

C10-12 triglycerides are primarily produced from natural oils, such as coconut and palm kernel oil, through a two-step process:

  • Hydrolysis: The source oil is first hydrolyzed to break down the triglycerides into glycerol and free fatty acids.

  • Fractional Distillation and Re-esterification: The resulting mixture of fatty acids is then fractionally distilled to separate the desired C10 and C12 chains. These purified fatty acids are subsequently re-esterified with glycerol to produce the final C10-12 triglyceride product.[1]

Enzymatic synthesis using lipases is also employed for a more controlled and specific esterification process, which can be advantageous for producing high-purity triglycerides for specialized pharmaceutical applications.[2][3]

Experimental Protocols

Enzymatic Synthesis of Medium-Chain Triglycerides

This protocol outlines a general procedure for the laboratory-scale synthesis of MCTs using an immobilized lipase.

Materials:

  • Glycerol

  • Capric acid (C10) and/or Lauric acid (C12)

  • Immobilized lipase (e.g., Novozym 435)

  • Solvent (e.g., hexane, optional for viscosity reduction)

  • Molecular sieves (for water removal)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine glycerol and the desired fatty acids in the reaction vessel. The molar ratio of fatty acids to glycerol should be slightly in excess (e.g., 3.3:1) to drive the reaction towards triglyceride formation.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

  • If using a solvent, add it to the reaction mixture.

  • Add molecular sieves to remove water produced during the esterification, which helps to shift the equilibrium towards the product side.

  • Heat the mixture to the optimal temperature for the chosen lipase (typically 50-70°C) with continuous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing the fatty acid conversion using techniques like titration or gas chromatography.

  • Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering out the immobilized lipase.

  • If a solvent was used, remove it under vacuum.

  • The resulting product can be further purified by washing with a weak alkaline solution to remove any remaining free fatty acids, followed by washing with water and drying.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the fatty acid composition of triglycerides. This involves the transesterification of the triglycerides into their fatty acid methyl esters (FAMEs) for analysis.

Sample Preparation (Transesterification):

  • Accurately weigh a small amount of the triglyceride sample (e.g., 25 mg) into a screw-capped test tube.

  • Add 1.5 mL of a 0.5 M solution of sodium hydroxide in methanol.

  • Heat the mixture in a water bath at 100°C for 5 minutes, with occasional shaking.

  • Cool the tube and add 2 mL of boron trifluoride-methanol solution.

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Shake vigorously and then centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

GC-FID Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a polyethylene glycol stationary phase).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/minute, hold for 5 minutes.

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Applications in Drug Development

The unique properties of C10-12 triglycerides make them invaluable in pharmaceutical formulations, particularly for poorly water-soluble drugs.

Solubility Enhancement and Bioavailability

C10-12 triglycerides are excellent solvents for many lipophilic drugs, leading to improved solubility and dissolution in the gastrointestinal tract. This is a critical factor for enhancing the oral bioavailability of drugs that are otherwise poorly absorbed.

Table of Drug Solubility in Medium-Chain Triglycerides:

DrugSolubility in MCTs (mg/g)Reference
Ibuprofen105[4]
Fenofibrate40[4]
IndomethacinNot specified[4]
Self-Emulsifying Drug Delivery Systems (SEDDS)

C10-12 triglycerides are a key component in the formulation of SEDDS. These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption.

Parenteral Nutrition

Medium-chain triglycerides are an important source of calories and essential fatty acids in parenteral nutrition formulations for patients who cannot receive nutrition orally or enterally.[5] Their rapid metabolism provides a readily available source of energy.

Metabolic Pathway of Medium-Chain Triglycerides

The metabolic pathway of MCTs is a key reason for their use in nutritional and pharmaceutical applications. Unlike long-chain triglycerides, MCTs are rapidly hydrolyzed in the gastrointestinal tract and the resulting medium-chain fatty acids (MCFAs) are absorbed directly into the portal circulation and transported to the liver for rapid beta-oxidation.[5] This metabolic route bypasses the lymphatic system, which is the primary route for long-chain fatty acid absorption.

Below is a simplified representation of the metabolic pathway of C10-12 triglycerides.

MCT_Metabolism MCT C10-12 Triglycerides (Oral Intake) Stomach Stomach (Gastric Lipase) MCT->Stomach Digestion Small_Intestine Small Intestine (Pancreatic Lipase) Stomach->Small_Intestine MCFA_Glycerol MCFAs + Glycerol Small_Intestine->MCFA_Glycerol Hydrolysis Portal_Vein Portal Vein MCFA_Glycerol->Portal_Vein Absorption Liver Liver Portal_Vein->Liver Beta_Oxidation Beta-Oxidation Liver->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Ketogenesis Energy Energy (ATP) Krebs_Cycle->Energy Brain_Muscles Brain & Muscles Ketone_Bodies->Brain_Muscles Energy Source

Metabolic Pathway of C10-12 Triglycerides

Conclusion

C10-12 triglycerides are a well-characterized and versatile class of pharmaceutical excipients. Their favorable physicochemical properties, established safety profile, and unique metabolic characteristics make them a valuable tool for formulators, particularly in addressing the challenges of poorly soluble drugs. A thorough understanding of their nomenclature, properties, and analytical methods is essential for their effective application in the development of safe and efficacious drug products.

References

Methodological & Application

C10-12 Glycerides as Versatile Pharmaceutical Excipients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 glycerides, a class of medium-chain triglycerides (MCTs), are gaining significant traction as versatile pharmaceutical excipients. Comprised of fatty acids with 10 to 12 carbon atoms, primarily capric and lauric acid, these glycerides offer a unique combination of properties that make them highly effective in overcoming formulation challenges, particularly for poorly water-soluble drugs. Their excellent solvent capacity, biocompatibility, and ability to enhance drug absorption make them a valuable tool in the development of various dosage forms, including oral, topical, and parenteral systems.

This document provides detailed application notes and experimental protocols for the use of C10-12 glycerides in pharmaceutical formulations, with a focus on their role in enhancing solubility and bioavailability.

Physicochemical Properties and Advantages

C10-12 glycerides are characterized by their medium-chain length, which imparts distinct physicochemical properties compared to long-chain triglycerides (LCTs).

PropertyTypical Value/CharacteristicSignificance in Pharmaceutical Formulations
Appearance Colorless to yellowish oily liquidAesthetically suitable for various dosage forms.
Composition Primarily triglycerides of capric (C10) and lauric (C12) acidsInfluences solvent capacity and compatibility with other excipients.
Solubility Soluble in ethanol, chloroform, and ether; insoluble in waterExcellent solvent for lipophilic drugs.
Viscosity Relatively low compared to LCTsEase of handling and processing during manufacturing.
Metabolism Rapidly hydrolyzed by lipases and absorbed via the portal veinBypasses lymphatic absorption, leading to faster drug uptake.[1][2][3]

Key Advantages:

  • Enhanced Drug Solubility: C10-12 glycerides are excellent solvents for a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Improved Bioavailability: By presenting the drug in a solubilized state and facilitating absorption, these glycerides can significantly enhance the oral bioavailability of challenging compounds.[4][5][6]

  • Versatility in Formulation: They can be used in a variety of drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and as penetration enhancers in topical formulations.

  • Safety and Biocompatibility: C10-12 glycerides are generally recognized as safe (GRAS) and have a long history of use in pharmaceutical and food products.

Applications in Pharmaceutical Formulations

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. C10-12 glycerides are a cornerstone of many SEDDS formulations due to their high solvent capacity for lipophilic drugs.

Mechanism of Bioavailability Enhancement with SEDDS:

The use of C10-12 glycerides in SEDDS enhances bioavailability through a multi-faceted mechanism.

SEDDS_Mechanism A SEDDS Formulation (Drug in C10-12 Glycerides) B Dispersion in GI Fluid A->B Ingestion C Formation of Fine Emulsion Droplets B->C Self-emulsification D Increased Surface Area for Drug Release C->D E Enhanced Drug Solubilization in Micelles C->E F Improved Permeation across Intestinal Membrane D->F E->F G Increased Bioavailability F->G

Caption: Mechanism of bioavailability enhancement by SEDDS.

Quantitative Data for SEDDS Formulations:

The following table summarizes representative data for SEDDS formulations utilizing medium-chain triglycerides.

DrugOil Phase (MCT)Surfactant/Co-surfactantParticle Size (nm)Drug Release (in vitro)Bioavailability Enhancement
ProgesteroneMCT & LCT HybridCremophor EL/Transcutol HP21.23 ± 0.30>90% in 30 min3.82-fold vs. commercial product[7][8]
Cannabidiol (CBD)MCT OilLabrasol/Tween 80/Transcutol~39Enhanced in vitro releaseSignificantly higher Cmax vs. oil solution[9]
CinnarizineMedium-chain mono- & diglyceridesPolysorbate 80/Propylene glycolNot specifiedMaintained solubility in biorelevant mediaImproved oral bioavailability[10]

Experimental Protocols

Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble drug using C10-12 glycerides.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • C10-12 Glycerides (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant (e.g., Propylene Glycol, Transcutol HP)

  • Distilled Water

  • Vortex mixer

  • Magnetic stirrer

  • Particle size analyzer

  • UV-Vis Spectrophotometer or HPLC system

Workflow for SEDDS Preparation and Evaluation:

SEDDS_Workflow cluster_prep Formulation Preparation cluster_eval Evaluation A Determine API Solubility in Excipients B Select Oil, Surfactant, and Co-surfactant A->B C Construct Ternary Phase Diagram B->C D Prepare SEDDS by Vortexing Components C->D E Visual Assessment of Self-Emulsification D->E F Measure Droplet Size and Polydispersity Index E->F G In Vitro Drug Release Study F->G H Stability Assessment G->H

Caption: Workflow for SEDDS formulation and evaluation.

Procedure:

  • Solubility Studies:

    • Determine the saturation solubility of the API in various oils (including C10-12 glycerides), surfactants, and co-surfactants.

    • Add an excess amount of the API to a known volume of the excipient in a vial.

    • Vortex the mixture for 30 minutes and then shake for 48 hours at room temperature.

    • Centrifuge the samples to separate the undissolved API.

    • Analyze the supernatant for drug content using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Visually observe the emulsification properties of each formulation upon dilution with water to identify the optimal self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of the C10-12 glycerides, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed API to the mixture.

    • Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a beaker containing distilled water with gentle stirring. Visually assess the rate of emulsification and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Dilute the SEDDS formulation with distilled water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., Type II, paddle). The dissolution medium should be relevant to the intended site of drug release (e.g., simulated gastric or intestinal fluid). Analyze samples at predetermined time intervals to determine the cumulative drug release.

Topical Drug Delivery: C10-12 Glycerides as Penetration Enhancers

C10-12 glycerides can act as penetration enhancers in topical formulations by disrupting the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of the API into deeper skin layers.

Mechanism of Penetration Enhancement:

The mechanism involves the interaction of the medium-chain fatty acids with the lipid matrix of the stratum corneum.

Penetration_Enhancement A Topical Formulation with C10-12 Glycerides Applied to Skin B Partitioning of Medium-Chain Fatty Acids into Stratum Corneum A->B C Disruption of Intercellular Lipid Lamellae B->C D Increased Fluidity of Stratum Corneum Lipids C->D E Enhanced Drug Diffusion through the Skin Barrier D->E F Increased Drug Permeation E->F

Caption: Mechanism of skin penetration enhancement.

Quantitative Data for Topical Formulations:

DrugVehicle containing MCTPenetration Enhancement RatioSkin Model
Diclofenac SodiumSolid Lipid Nanoparticles with MCTSignificantly higher permeation vs. controlExcised rat skin
DexamethasoneSolid Lipid Nanoparticles with MCTIncreased skin depositionExcised rat skin
ExenatideWith Sodium Caprate (C10)Enhanced intestinal membrane permeabilityIn vitro cell models[11]
Protocol 2: Preparation and Evaluation of Solid Lipid Nanoparticles (SLNs) for Topical Delivery

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, where C10-12 glycerides can be incorporated as a liquid lipid component to create nanostructured lipid carriers (NLCs), a modified version of SLNs.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)

  • C10-12 Glycerides (liquid lipid)

  • API

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Distilled Water

  • High-shear homogenizer

  • Probe sonicator

  • Particle size analyzer

  • Transmission Electron Microscope (TEM)

  • Franz diffusion cells

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and C10-12 glycerides together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the API in the molten lipid mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization for a few minutes to form a coarse pre-emulsion.

  • Formation of SLNs:

    • Subject the pre-emulsion to high-power probe sonication for a specified time to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization of SLNs:

    • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion using a DLS instrument.

    • Morphology: Observe the shape and surface morphology of the SLNs using TEM.

    • Entrapment Efficiency: Determine the amount of API entrapped within the SLNs by separating the unentrapped drug and analyzing the drug content in the nanoparticles.

    • In Vitro Skin Permeation Studies: Use Franz diffusion cells with excised skin (e.g., rat or human cadaver skin) to evaluate the permeation of the API from the SLN formulation compared to a control formulation.

Conclusion

C10-12 glycerides are highly valuable excipients in modern pharmaceutical development. Their ability to enhance the solubility and bioavailability of poorly water-soluble drugs, coupled with their versatility and favorable safety profile, makes them a preferred choice for formulators. The detailed protocols and application notes provided herein serve as a practical guide for researchers and scientists to effectively utilize C10-12 glycerides in the development of innovative and effective drug delivery systems.

References

Application Notes: Leveraging C10-12 Glycerides for Enhanced Formulation of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which can limit their oral bioavailability and therapeutic efficacy[1][2]. Lipid-based drug delivery systems (LBDDS) are a highly effective strategy to overcome these challenges[3][4]. Among the various lipid excipients, C10-12 glycerides, a specific range of medium-chain triglycerides (MCTs), have emerged as versatile and effective components in formulations for poorly soluble drugs[5][6]. These glycerides are esters of glycerol with C10 (capric) and C12 (lauric) fatty acids. Their chemical nature makes them excellent solvents for lipophilic drug molecules and provides numerous biopharmaceutical advantages[5].

Mechanism of Action

C10-12 glycerides enhance the bioavailability of poorly soluble drugs through several key mechanisms:

  • Improved Solubilization: The primary function is to dissolve the drug within the lipid matrix of the dosage form, bypassing the often rate-limiting dissolution step in the gastrointestinal (GI) tract[3][7].

  • Enhanced Intestinal Absorption: Medium-chain fatty acids (C8-C10) are known to facilitate the intestinal absorption of drugs by reversibly opening tight junctions (paracellular transport) and fluidizing the cell membrane (transcellular uptake)[8].

  • Stimulation of Lymphatic Transport: For highly lipophilic drugs (Log P > 5), LBDDS can promote transport via the intestinal lymphatic system, which bypasses the liver's first-pass metabolism, potentially increasing systemic drug concentration[3][7].

  • Maintaining Solubilization during Digestion: Upon entering the GI tract, lipid formulations are digested by lipases and emulsified by bile salts, forming colloidal structures like micelles and vesicles that keep the drug in a solubilized state, ready for absorption.

Key Formulation Strategies

C10-12 glycerides are integral to several advanced drug delivery platforms:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils (lipids like C10-12 glycerides), surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract[7][9][10]. This in-situ emulsification presents the drug in a solubilized form with a large interfacial area, which significantly enhances absorption[11][12]. Formulations with smaller droplet sizes (<100 nm) are often referred to as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS)[10][13].

  • Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids (such as C10-12 glycerides)[14][15][16]. The presence of liquid lipids in NLCs creates imperfections in the crystal lattice of the solid lipid matrix, which increases the drug loading capacity and reduces potential drug expulsion during storage[15][17]. These nanoparticles protect the drug from degradation, can provide controlled release, and improve bioavailability[14][18].

Data Presentation

The following tables summarize quantitative data related to the use of medium-chain glycerides in formulating poorly soluble drugs.

Table 1: Solubility of Poorly Soluble Drugs in Various Lipid Excipients

Drug Lipid Excipient Solubility (mg/mL or % w/w) Reference
Coenzyme Q10 Medium-Chain Triglycerides (Captex-200) > 10% w/w [9]
Venetoclax Medium-Chain Triglycerides (Captex® 1000) Approx. 1.5 mg/mL (at 25°C) [19]
Danazol Medium-Chain Monoglyceride (Capmul MCM® EP) > 100 mg/g [6]

| Danazol | Medium-Chain Triglyceride (Captex 355 EP/NF®) | Approx. 30 mg/g |[6] |

Table 2: Example Compositions of Medium-Chain Glyceride-Based Formulations

Formulation Type Drug Oil/Lipid (C8/C10/C12 based) Surfactant Co-surfactant/Co-solvent Reference
SEDDS Coenzyme Q10 Myvacet 9-45 (40%) Labrasol (50%) Lauroglycol (10%) [9]
SNEDDS Abiraterone Acetate Capryol™ 90, Captex® 8000 Cremophor® EL, Kollisolv® P 124 Transcutol® HP [11]
NLC Letrozole Softosan® 100 (C10-C18 glycerides) Polysorbate 80 (3%) Not specified [20]

| NLC | Ketoconazole | Glyceryl Monostearate (Solid), Capryol PGMC (Liquid) | Not specified | Not specified |[21] |

Table 3: Physicochemical Characteristics and Bioavailability Enhancement of Formulations

Formulation Type Drug Particle Size (nm) Key Finding Reference
SEDDS Coenzyme Q10 Not specified A two-fold increase in bioavailability compared to a powder formulation. [9]
sLBF (Peceol®-based) Venetoclax Not applicable 3.8-fold higher bioavailability compared to the drug powder. [3][19]
SNEDDS Myricetin < 100 nm Significantly improved systemic drug absorption and oral bioavailability. [11]

| SLN | Letrozole | 228 nm | Stable nanoparticle formulation achieved. |[20] |

Experimental Protocols

Here are detailed protocols for the preparation and characterization of lipid-based formulations using C10-12 glycerides.

Protocol 1: Preparation of Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization (HPH)

This method is widely used due to its effectiveness and scalability, avoiding the use of organic solvents[16].

  • Materials:

    • Solid Lipid (e.g., Glyceryl behenate, Precirol® ATO 5)

    • Liquid Lipid (e.g., C10-12 Triglycerides, Captex® 355)

    • Poorly soluble Active Pharmaceutical Ingredient (API)

    • Surfactant (e.g., Polysorbate 80, Pluronic® F68)

    • Purified Water

  • Procedure:

    • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the liquid lipid (C10-12 glycerides) and the API to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.

    • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes using a high-shear homogenizer (e.g., Ultra-Turrax®). This forms a coarse oil-in-water pre-emulsion.

    • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the formulation for 3-5 cycles at a pressure between 500 and 1500 bar[16][20].

    • Cooling and NLC Formation: Cool the resulting hot nanoemulsion down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid NLC particles.

    • Storage: Store the NLC dispersion at 4°C for further characterization.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol focuses on creating a liquid formulation that emulsifies upon contact with aqueous media.

  • Materials:

    • Oil/Lipid (e.g., C10-12 Triglycerides)

    • Surfactant (e.g., Cremophor® EL, Labrasol®)

    • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

    • Poorly soluble API

  • Procedure:

    • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Formulation: In a glass vial, accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Drug Incorporation: Add the API to the excipient mixture and mix thoroughly using a vortex mixer and gentle warming (if necessary) until the drug is completely dissolved and the solution is clear.

    • Equilibration: Allow the formulation to equilibrate at room temperature for 24-48 hours. Observe for any signs of drug precipitation.

    • Self-Emulsification Test: Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of purified water in a beaker with gentle stirring. Observe the spontaneity of emulsion formation and the clarity of the resulting dispersion.

Protocol 3: Characterization - Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Procedure:

    • Dilute the NLC dispersion or the emulsion formed from SEDDS with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

    • For zeta potential, use a specific electrode-containing cuvette and measure the electrophoretic mobility to determine the surface charge.

    • Perform all measurements in triplicate at 25°C.

Protocol 4: Characterization - Entrapment Efficiency (EE%) and Drug Loading (DL%)

This protocol is for NLCs to determine the amount of drug successfully encapsulated.

  • Method: Ultrafiltration or Centrifugation.

  • Procedure:

    • Take a known volume of the NLC dispersion and place it in an ultrafiltration device (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge the device to separate the NLC particles from the aqueous medium containing the free, unentrapped drug.

    • Collect the filtrate (aqueous phase).

    • Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DL% = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Visualizations

experimental_workflow prep5 prep5 char1 char1 prep5->char1 Analyze NLC Dispersion char2 char2 prep5->char2 Analyze NLC Dispersion char3 char3 prep5->char3 Analyze NLC Dispersion char4 char4 prep5->char4 Analyze NLC Dispersion caption Workflow for NLC Preparation and Characterization.

sedds_mechanism start Oral Administration of SEDDS Capsule dispersion dispersion start->dispersion bioavailability Increased Systemic Bioavailability emulsion emulsion dispersion->emulsion digestion digestion emulsion->digestion portal portal digestion->portal Drug Absorption lymphatic lymphatic digestion->lymphatic Drug Absorption portal->bioavailability lymphatic->bioavailability caption Mechanism of SEDDS for enhancing oral bioavailability.

References

Application Notes & Protocols: Preparation of C10-12 Glyceride-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1] With droplet sizes in the range of 20-500 nm, they offer unique advantages for various applications, particularly in drug delivery.[2][3] Their small droplet size provides a large surface area, enhancing the dissolution and absorption of poorly water-soluble active pharmaceutical ingredients (APIs).[1] C10-12 glycerides, specifically medium-chain triglycerides (MCTs) like caprylic/capric triglycerides, are widely used as the oil phase in nanoemulsion formulations due to their excellent solvent capacity, biocompatibility, and ease of digestion and absorption.[4]

These application notes provide detailed protocols for the preparation of C10-12 glyceride-based oil-in-water (O/W) nanoemulsions using both high-energy and low-energy methods. It also covers essential characterization techniques to ensure the quality and stability of the final formulation.

Methods of Preparation

The formation of nanoemulsions requires sufficient energy to break down large droplets into the nanometer range. This can be achieved through high-energy or low-energy methods.

  • High-Energy Methods: These methods employ mechanical devices to generate intense disruptive forces. High-pressure homogenization (HPH) is one of the most common and scalable high-energy techniques.[5][6] It involves forcing a coarse emulsion through a narrow gap at high pressure, which creates high shear, cavitation, and turbulent forces that break down the droplets.[7][8]

  • Low-Energy Methods: These methods rely on the physicochemical properties of the components and involve phase transitions achieved by altering the composition or temperature of the system.[9] The Phase Inversion Composition (PIC) method, a low-energy approach, involves the stepwise addition of water to a mixture of oil, surfactant, and co-surfactant, leading to the spontaneous formation of fine nano-droplets.[3][4]

Experimental Protocols

Protocol 1: High-Pressure Homogenization (High-Energy Method)

This protocol describes the preparation of a C10-12 glyceride-based nanoemulsion using a high-pressure homogenizer.

1. Materials:

ComponentExamplePurpose
Oil PhaseCaprylic/Capric Triglyceride (e.g., Miglyol 812)Carrier for lipophilic drug
Aqueous PhasePurified WaterContinuous phase
SurfactantPolysorbate 80 (Tween 80)Emulsifier, reduces interfacial tension
Co-surfactantPropylene GlycolCo-emulsifier, improves flexibility of interfacial film
Active Ingredient(e.g., Poorly soluble drug)Therapeutic agent

2. Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the C10-12 glyceride oil.

    • If applicable, dissolve the lipophilic active pharmaceutical ingredient (API) in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the purified water.

    • Add the surfactant (Polysorbate 80) and co-surfactant (Propylene Glycol) to the water and mix until a clear, homogeneous solution is formed.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5,000-10,000 rpm) for 10-15 minutes. This will result in the formation of a milky, coarse pre-emulsion.[7]

  • High-Pressure Homogenization:

    • Feed the prepared coarse emulsion into the high-pressure homogenizer.

    • Process the emulsion at a high pressure, typically in the range of 500 to 1500 bar (7,250 to 21,750 psi).[5]

    • Recirculate the emulsion through the homogenizer for multiple passes (typically 3-5 cycles) to achieve a uniform and small droplet size.[5] The number of passes and the pressure are critical parameters that influence the final particle size and distribution.[5]

    • Monitor the temperature of the formulation, as HPH can generate significant heat. A heat exchanger may be necessary to maintain a constant temperature.[10]

  • Final Product:

    • The resulting product should be a translucent or transparent liquid, indicative of nano-sized droplets.[11]

    • Collect the nanoemulsion for characterization.

G cluster_prep Phase Preparation cluster_emulsify Emulsification oil_phase 1. Prepare Oil Phase (C10-12 Glyceride + API) coarse_emulsion 3. Create Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase 2. Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) aq_phase->coarse_emulsion hph 4. High-Pressure Homogenization (e.g., 1000 bar, 3-5 cycles) coarse_emulsion->hph Feed into HPH final_product 5. Final Nanoemulsion hph->final_product Collect Sample

Protocol 2: Phase Inversion Composition (Low-Energy Method)

This protocol details the preparation of a C10-12 glyceride nanoemulsion using the PIC method, which relies on spontaneous emulsification.

1. Materials:

ComponentExamplePurpose
Oil PhaseCaprylic/Capric TriglycerideCarrier for lipophilic drug
Aqueous PhasePurified WaterContinuous phase
SurfactantPolysorbate 40Emulsifier
Co-surfactantn-butanolCo-emulsifier
Active Ingredient(e.g., Poorly soluble drug)Therapeutic agent

2. Procedure:

  • Preparation of the Oil/Surfactant Mixture:

    • In a beaker, combine the C10-12 glyceride oil, surfactant (Polysorbate 40), and co-surfactant (n-butanol).[4]

    • If applicable, dissolve the lipophilic API in this mixture.

    • Gently stir the mixture using a magnetic stirrer at room temperature until a clear, homogeneous solution is obtained.[4]

  • Induction of Phase Inversion:

    • Slowly add the purified water (aqueous phase) dropwise to the oil/surfactant mixture while maintaining constant, gentle stirring (e.g., 200-400 rpm).[4]

    • Initially, the water will be dispersed as droplets in the oil (W/O emulsion). As more water is added, the system will pass through a viscous, transparent gel-like phase or a bicontinuous microemulsion state.

    • At a critical water concentration, a phase inversion will occur, and the system will spontaneously transform into an oil-in-water (O/W) nanoemulsion. This is often accompanied by a sharp decrease in viscosity.

  • Final Product:

    • The final formulation should be a transparent or translucent liquid.

    • Continue stirring for an additional 10-15 minutes to ensure equilibrium is reached.

    • Collect the nanoemulsion for characterization.

G cluster_mix Initial Mixture cluster_titration Emulsification by Titration oil_surfactant_mix 1. Prepare Oil/Surfactant/API Mixture (Constant Stirring) water_addition 2. Slow, Dropwise Addition of Water oil_surfactant_mix->water_addition Titrate with Aqueous Phase phase_inversion 3. Spontaneous Phase Inversion (W/O -> O/W) water_addition->phase_inversion Reaches critical water content final_product 4. Final Nanoemulsion phase_inversion->final_product System equilibrates

Characterization of Nanoemulsions

After preparation, the nanoemulsion must be characterized to determine its physical properties and stability.

ParameterTechniqueDescriptionTypical Values for Stable Nanoemulsion
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the size distribution of particles in suspension. PDI indicates the broadness of the size distribution.[12]Droplet Size: < 200 nmPDI: < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the droplets. It is a key indicator of the stability of the colloidal dispersion.[12]> |±30 mV| (for electrostatic stabilization)[12]
Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of the droplet shape and size distribution.Spherical droplets
pH Measurement pH meterImportant for ensuring compatibility with physiological conditions and stability of the API.Application-dependent (e.g., pH 5.5 for topical)[13]
Drug Content UV-Vis Spectroscopy or HPLCQuantifies the amount of active ingredient successfully incorporated into the nanoemulsion.> 95% of theoretical loading

Data Summary: Example Formulations

The following table summarizes example formulations and their expected physicochemical properties. These values are illustrative and will vary based on the specific components and preparation parameters used.

Formulation IDOil Phase (C10-12 Glyceride) [% w/w]Surfactant (Polysorbate) [% w/w]Co-surfactant [% w/w]Aqueous Phase [% w/w]Mean Droplet Size (nm)PDIZeta Potential (mV)
NE-HPH-01 1015570~120< 0.2-35
NE-PIC-01 8201062~100< 0.15-32
NE-HPH-02 1520560~150< 0.25-38
NE-PIC-02 515872~90< 0.2-30

References

Application Notes and Protocols: C10-12 Glycerides in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of C10-12 glycerides in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are advanced lipid-based formulations designed to enhance the oral bioavailability of poorly water-soluble drugs. C10-12 glycerides, a type of medium-chain triglyceride (MCT), are pivotal excipients in the development of these systems due to their excellent solvent capacity, emulsification properties, and biocompatibility.

Role of C10-12 Glycerides in SEDDS

C10-12 glycerides serve as the oil phase in SEDDS formulations. Their primary functions include:

  • Solubilizing the lipophilic drug: C10-12 glycerides can effectively dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Facilitating self-emulsification: Upon gentle agitation in the aqueous environment of the gastrointestinal tract, SEDDS formulations containing C10-12 glycerides spontaneously form fine oil-in-water emulsions or nanoemulsions.

  • Enhancing drug absorption: The resulting small emulsion droplets provide a large surface area for drug release and absorption across the intestinal membrane. Medium-chain glycerides can also interact with enterocytes, further promoting drug uptake.

Quantitative Data on C10-12 Glyceride-Based SEDDS Formulations

The following tables summarize quantitative data from various studies on SEDDS formulations incorporating C10-12 glycerides or closely related medium-chain triglycerides. This data illustrates the impact of formulation composition on key performance indicators such as droplet size and polydispersity index (PDI).

Table 1: Example SEDDS Formulations with Medium-Chain Triglycerides

Formulation CodeDrugOil Phase (Medium-Chain Triglyceride)SurfactantCo-surfactantOil:Smix Ratio (w/w)Droplet Size (nm)PDIReference
F1ProgesteroneCapric Triglyceride (10g)Tween-80 (27.5g)Transcutol HP (12.5g)20:80113.50 ± 0.34-[1]
F6ProgesteroneMaisine CC (5g) & Capric Triglyceride (5g)Tween-80 (27.5g)Transcutol HP (12.5g)20:8021.23 ± 0.30-[1]
F11ProgesteroneMaisine CC (10g)Tween-80 (27.5g)Transcutol HP (12.5g)20:80371.60 ± 6.90-[1]
F21FinasterideCapryol 90 (30%)Cremophore RH 40 (52.5%)PEG 400 (17.5%)30:70180-[2]

Note: Smix refers to the surfactant and co-surfactant mixture.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and characterization of C10-12 glyceride-based SEDDS.

Protocol for SEDDS Formulation

Objective: To prepare a stable and effective SEDDS formulation.

Materials:

  • C10-12 Glyceride (e.g., Captex® 355, Myritol® 318)

  • Surfactant (e.g., Tween 80, Kolliphor® RH40)

  • Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

  • Vortex mixer

  • Magnetic stirrer with heating plate

  • Analytical balance

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • An excess amount of the API is added to a known volume of the excipient and mixed for 24-48 hours at a constant temperature.

    • The mixture is then centrifuged, and the supernatant is analyzed for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2 (w/w).

    • For each Smix ratio, prepare a series of mixtures with the oil phase (C10-12 glyceride) at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • Each of these mixtures is then titrated dropwise with an aqueous phase (e.g., distilled water) under gentle agitation.

    • Observe the formation of a clear or slightly bluish nanoemulsion. The points of formation are plotted on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Pre-concentrate:

    • Based on the pseudo-ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the required amounts of the C10-12 glyceride, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-60°C on a magnetic stirrer to ensure homogeneity.

    • Add the pre-weighed API to the mixture and stir until it is completely dissolved.

    • Allow the formulation to cool to room temperature.

Protocol for Droplet Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the emulsion droplets formed upon dilution of the SEDDS.

Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the SEDDS pre-concentrate (e.g., 100 mg).

    • Dilute the pre-concentrate with a suitable aqueous medium (e.g., distilled water, phosphate buffer pH 6.8) to a final volume of 10 mL. The dilution factor should be chosen to achieve an appropriate scattering intensity for the DLS instrument (typically 1:100 or 1:1000).

    • Gently agitate the mixture to ensure complete emulsification.

  • DLS Measurement:

    • Transfer the diluted emulsion into a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle, measurement duration).

    • Perform the measurement to obtain the mean droplet size (Z-average), polydispersity index (PDI), and size distribution.

  • Zeta Potential Measurement:

    • For zeta potential measurement, use an appropriate folded capillary cell.

    • Inject the diluted emulsion into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement to determine the zeta potential.

Protocol for In Vitro Drug Release Study

Objective: To evaluate the dissolution profile of the drug from the SEDDS formulation.

Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).

Materials:

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

  • Hard or soft gelatin capsules.

  • Syringes and filters (e.g., 0.45 µm).

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preparation:

    • Fill the calculated amount of the SEDDS formulation (equivalent to a specific dose of the API) into gelatin capsules.

    • Prepare the dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.

    • Set the paddle speed (e.g., 50 or 75 RPM).

  • Dissolution Test:

    • Place one capsule in each dissolution vessel.

    • Start the dissolution apparatus.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for drug content using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the key workflows and relationships in the development of C10-12 glyceride-based SEDDS.

SEDDS_Formulation_Workflow A Excipient Screening (Solubility Studies) B Pseudo-Ternary Phase Diagram Construction A->B Select Excipients C Selection of Oil, Surfactant, and Co-surfactant Ratios B->C Identify Self-Emulsifying Region D Preparation of SEDDS Pre-concentrate C->D E Incorporation of API D->E F Characterization of SEDDS E->F G Droplet Size & PDI Analysis F->G H In Vitro Drug Release F->H I Stability Studies F->I J Optimized SEDDS Formulation G->J Evaluation H->J Evaluation I->J Evaluation

SEDDS Formulation and Characterization Workflow.

SEDDS_Mechanism_of_Action cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Drug Absorption A SEDDS Pre-concentrate (Drug in C10-12 Glyceride, Surfactant, Co-surfactant) B Contact with GI Fluids A->B C Spontaneous Emulsification B->C Gentle Agitation D Formation of Fine Oil-in-Water Nanoemulsion (Drug Solubilized) C->D E Increased Surface Area for Drug Release D->E F Enhanced Permeation across Intestinal Epithelium E->F G Improved Bioavailability F->G

Mechanism of Bioavailability Enhancement by SEDDS.

References

Application Notes and Protocols for the Quantification of C10-C12 Glycerides in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerides of medium-chain fatty acids, specifically those containing capric (C10) and lauric (C12) acid, are extensively utilized in pharmaceutical, cosmetic, and food formulations. Their functions range from acting as solvents and emollients to enhancing the bioavailability of active pharmaceutical ingredients. Accurate quantification of these C10-C12 glycerides is crucial for quality control, formulation stability, and ensuring product efficacy. This document provides detailed application notes and protocols for the quantitative analysis of C10-C12 glycerides using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Methods Overview

The choice of analytical method for C10-C12 glyceride quantification depends on the specific requirements of the analysis, including the complexity of the formulation matrix and whether the analysis requires information on the intact glyceride profile or the fatty acid composition.

  • HPLC-ELSD: This technique is ideal for the analysis of intact mono-, di-, and triglycerides without the need for derivatization. Separation is typically achieved on a reversed-phase column, and the ELSD provides universal detection for non-volatile analytes like glycerides.

  • GC-FID: This method is a robust and widely used technique for determining the fatty acid composition of the glycerides. It requires a derivatization step to convert the fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.

Application Note 1: Quantification of Intact C10-C12 Glycerides by HPLC-ELSD

This method is suitable for the simultaneous quantification of mono-, di-, and triglycerides of capric and lauric acid in various formulations.

Experimental Protocol

1. Sample Preparation: Extraction of C10-C12 Glycerides from a Cream Formulation

A solvent extraction method is employed to isolate the lipid fraction from the cream matrix.

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 1 gram of the cream formulation into a 50 mL centrifuge tube.

    • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 2 minutes to disperse the sample.

    • Add 2 mL of deionized water and vortex for another minute to induce phase separation.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried lipid extract in a known volume (e.g., 2 mL) of hexane:isopropanol (9:1, v/v).

    • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol/Hexane (90:10, v/v)

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    15 50 50
    20 50 50
    25 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

3. Calibration

Prepare a series of standard solutions of tricaprin (C10 triglyceride) and trilaurin (C12 triglyceride) in hexane:isopropanol (9:1, v/v) at concentrations ranging from 0.1 to 2.0 mg/mL. Inject each standard and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

Data Presentation
AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Tricaprin~12.50.9985.015.098.5 ± 2.1
Trilaurin~16.80.9974.514.097.9 ± 2.5

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis weigh Weigh Cream Sample extract Solvent Extraction (Chloroform:Methanol) weigh->extract phase_sep Phase Separation extract->phase_sep collect Collect Organic Layer phase_sep->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Hexane:Isopropanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect ELSD Detection separate->detect quantify Quantification detect->quantify

Caption: HPLC-ELSD workflow for C10-C12 glyceride analysis.

Application Note 2: Quantification of C10-C12 Fatty Acid Composition by GC-FID

This method is used to determine the total capric and lauric acid content in a formulation by analyzing their corresponding fatty acid methyl esters (FAMEs).

Experimental Protocol

1. Sample Preparation: Transesterification of Glycerides to FAMEs

This protocol is for an oral solution formulation.

  • Reagents:

    • Methanolic HCl (3N)

    • Hexane (GC grade)

    • Sodium Chloride (0.9% aqueous solution)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Accurately pipette 1 mL of the oral solution into a screw-capped glass tube.

    • Add 2 mL of methanolic HCl.

    • Cap the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 2 mL of hexane and vortex for 1 minute to extract the FAMEs.

    • Add 2 mL of 0.9% NaCl solution and vortex briefly.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

2. GC-FID Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Port Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes

  • FID Temperature: 280°C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup (Helium or Nitrogen): 25 mL/min

3. Calibration

Prepare a mixed standard solution containing methyl caprate (C10 FAME) and methyl laurate (C12 FAME) in hexane at various concentrations (e.g., 10 to 500 µg/mL). Inject each standard and create a calibration curve by plotting peak area against concentration for each FAME.

Data Presentation
AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (RSD%)
Methyl Caprate (C10)~8.50.9990.51.5< 2.0
Methyl Laurate (C12)~11.20.9990.41.2< 2.0

Experimental Workflow

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc GC-FID Analysis sample Aliquot of Oral Solution transesterify Transesterification (Methanolic HCl, 80°C) sample->transesterify extract Hexane Extraction transesterify->extract wash Wash with NaCl solution extract->wash dry Dry with Na2SO4 wash->dry inject Inject into GC dry->inject separate DB-23 Column Separation inject->separate detect FID Detection separate->detect quantify Quantification of FAMEs detect->quantify

Caption: GC-FID workflow for C10-C12 FAMEs analysis.

Conclusion

The HPLC-ELSD and GC-FID methods presented provide robust and reliable approaches for the quantification of C10-C12 glycerides and their fatty acid constituents in various formulations. The choice of method will depend on the specific analytical needs, with HPLC-ELSD offering analysis of intact glycerides and GC-FID providing detailed fatty acid composition. Proper sample preparation is critical for accurate results, and the protocols provided should be adapted and validated for specific formulation matrices.

Application Note: HPLC Method for Purity Analysis of Synthetic C10-12 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of synthetic C10-12 glycerides. The protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the main triglyceride components and identify impurities such as mono- and diglycerides. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. A normal-phase method is also presented as an alternative. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure reliable and reproducible results.

Introduction

Synthetic C10-12 glycerides, primarily composed of tricaprin (C10) and trilaurin (C12), are widely used as excipients in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. The purity of these glycerides is a critical quality attribute, as the presence of mono- and diglyceride impurities can impact the physicochemical properties and stability of the final drug product. Therefore, a reliable analytical method for the quantitative determination of purity is essential. This application note describes a validated HPLC method for the separation and quantification of C10-12 triglycerides and their related impurities.

Experimental Protocols

Recommended Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Isopropanol (HPLC grade), Hexane (HPLC grade), Formic Acid (analytical grade)

  • Standards: Reference standards of C10 and C12 mono-, di-, and triglycerides (purity >99%)

  • Columns:

    • Reversed-Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Normal-Phase: Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).

Sample Preparation
  • Accurately weigh approximately 100 mg of the synthetic C10-12 glyceride sample.

  • Dissolve the sample in 10 mL of isopropanol to create a stock solution of 10 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Reversed-Phase HPLC Method

This is the primary recommended method for routine purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 80-100% B20-25 min: 100% B25-30 min: 100-80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 205 nm
Normal-Phase HPLC Method

This method provides an alternative separation mechanism and can be used for confirmation or for samples that are not well-resolved by the reversed-phase method.

ParameterCondition
Column Cyano (CN), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Formic Acid (98:2:0.1, v/v/v)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)

Data Presentation

The purity of the synthetic C10-12 glyceride sample is determined by calculating the area percentage of each component from the HPLC chromatogram. The results should be summarized in a clear and concise table.

Table 1: Illustrative Purity Analysis of a Synthetic C10 Glyceride Batch

ComponentRetention Time (min)Area (%)Specification
Monoglycerides3.50.2≤ 0.5%
Diglycerides5.80.8≤ 1.0%
Triglyceride (C10) 12.1 99.0 ≥ 98.0%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical separation of glycerides.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Isopropanol weigh->dissolve filter Filter with 0.45 µm PTFE dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of synthetic C10-12 glycerides.

glyceride_separation cluster_rp Reversed-Phase HPLC cluster_np Normal-Phase HPLC rp_elution Elution Order: 1. Monoglycerides (most polar) 2. Diglycerides 3. Triglycerides (least polar) np_elution Elution Order: 1. Triglycerides (least polar) 2. Diglycerides 3. Monoglycerides (most polar)

Caption: Logical relationship of glyceride elution order in reversed-phase and normal-phase HPLC.

Application Note: GC-MS Analysis of Fatty Acid Profile in C10-12 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Medium-chain triglycerides (MCTs), particularly C10-12 glycerides, are of significant interest in the pharmaceutical, nutraceutical, and food industries for their unique physiological and functional properties.[1] C10-12 glycerides are primarily composed of fatty acids with 10 (capric acid) and 12 (lauric acid) carbon atoms, and may also contain caprylic acid (C8). The precise fatty acid composition is a critical quality attribute that influences the product's efficacy, stability, and intended application. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. This application note provides a detailed protocol for the analysis of the fatty acid profile in C10-12 glycerides using GC-MS following derivatization to fatty acid methyl esters (FAMEs).

Principle

The analysis of fatty acids by GC-MS requires a derivatization step to convert the non-volatile fatty acids into volatile FAMEs. This is typically achieved through a transesterification reaction. The resulting FAMEs are then separated based on their boiling points and polarity on a GC column and subsequently detected and quantified by a mass spectrometer. The mass spectrometer provides structural information for confident identification of each fatty acid methyl ester.

Experimental Protocols

Materials and Reagents
  • C10-12 Glyceride Sample

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Sodium methoxide (0.5 M in methanol)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) methyl ester solution (1 mg/mL in hexane)

  • FAME Standard Mix (including methyl caprate, methyl laurate, and other relevant fatty acid methyl esters)

  • Sodium chloride (saturated solution)

  • Sodium sulfate (anhydrous)

  • 2 mL glass vials with PTFE-lined caps

  • Pasteur pipettes

Sample Preparation (Transesterification)
  • Weigh approximately 20 mg of the C10-12 glyceride sample into a 2 mL glass vial.

  • Add 100 µL of the internal standard solution (C17:0 methyl ester, 1 mg/mL).

  • Add 1 mL of 0.5 M sodium methoxide in methanol.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 15 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.

  • Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a new GC vial for analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Transfer Line Temp 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Data Acquisition Full Scan

Data Presentation

The fatty acid composition of a representative C10-12 glyceride sample was analyzed using the described protocol. The results are summarized in the table below. Quantification was performed by comparing the peak area of each FAME to the peak area of the internal standard.

Fatty AcidRetention Time (min)Peak AreaConcentration (% of Total Fatty Acids)
Caprylic Acid (C8:0)8.521.25E+075.8
Capric Acid (C10:0) 10.89 9.87E+07 45.9
Lauric Acid (C12:0) 13.15 1.01E+08 47.0
Myristic Acid (C14:0)15.212.56E+061.2
Internal Standard (C17:0)17.895.00E+07N/A

Mandatory Visualization

experimental_workflow GC-MS Analysis Workflow for C10-12 Glycerides cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 20 mg of C10-12 Glyceride Sample add_is Add Internal Standard (C17:0 Methyl Ester) weigh->add_is transesterification Transesterification: Add Sodium Methoxide, Heat at 60°C for 15 min add_is->transesterification extraction Liquid-Liquid Extraction with Hexane transesterification->extraction drying Dry Hexane Layer with Sodium Sulfate extraction->drying injection Inject 1 µL of FAMEs solution drying->injection separation GC Separation on DB-WAX column injection->separation detection MS Detection (EI, Full Scan) separation->detection identification Peak Identification (Mass Spectra Library) detection->identification quantification Quantification (Internal Standard Method) identification->quantification reporting Report Fatty Acid Profile quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of fatty acid profiles in C10-12 glycerides.

Conclusion

The described GC-MS method provides a reliable and robust protocol for the determination of the fatty acid profile in C10-12 glycerides. The sample preparation is straightforward, and the chromatographic separation allows for accurate quantification of the major fatty acid components. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of medium-chain triglycerides.

References

Application Notes and Protocols: Dissolving APIs in C10-12 Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of lipid-based drug delivery systems (LBDDS) is a key strategy for enhancing the oral bioavailability of poorly water-soluble Active Pharmaceutical Ingredients (APIs). Among the various lipid excipients, medium-chain triglycerides (MCTs), particularly those with C10-C12 fatty acid chains (capric and lauric acids), offer significant advantages. These include excellent solvent properties, good penetration-enhancing effects, and high stability against oxidation.[1] C10-C12 triglycerides are versatile excipients used in the formulation of oral solutions, emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[1]

This document provides detailed protocols for dissolving APIs in C10-C12 triglycerides, determining the equilibrium solubility, preparing stable formulations, and assessing their stability according to ICH guidelines.

Key Experimental Protocols

Protocol for Determining Equilibrium Solubility of an API in C10-12 Triglycerides

Objective: To determine the maximum concentration of an API that can be dissolved in C10-12 triglycerides at a specific temperature to achieve thermodynamic equilibrium.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • C10-C12 Triglyceride oil (e.g., Caprylic/Capric Triglyceride)

  • Glass vials with screw caps

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Validated HPLC method for the specific API

Methodology:

  • Preparation of Supersaturated Samples: Add an excess amount of the API to a known volume or weight of C10-12 triglycerides in a glass vial. The goal is to have undissolved API present at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).

  • Separation of Undissolved API: After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.

  • Sample Dilution and Analysis: Carefully collect an aliquot of the clear supernatant and accurately dilute it with a suitable solvent (compatible with the HPLC mobile phase).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculation: Calculate the equilibrium solubility of the API in the C10-12 triglycerides, typically expressed in mg/mL or %w/w.

Protocol for Preparing an API Solution in C10-12 Triglycerides

Objective: To prepare a stable, clear solution of an API in C10-12 triglycerides at a target concentration below its equilibrium solubility.

Materials:

  • API powder

  • C10-C12 Triglyceride oil

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Analytical balance

Methodology:

  • Weighing: Accurately weigh the required amount of C10-12 triglycerides into a glass beaker.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring to create a vortex.

  • API Addition: Gradually add the pre-weighed amount of API powder into the vortex of the stirring triglyceride oil.

  • Dissolution: Continue stirring the mixture until the API is completely dissolved. This can be visually confirmed by the absence of any solid particles.

  • Gentle Heating (Optional): If the API has a slow dissolution rate at room temperature, gentle heating (e.g., to 40-50 °C) can be applied to expedite the process. It is crucial to ensure that the temperature does not degrade the API or the excipient. The solution should be allowed to cool to room temperature to confirm that the API remains in solution and does not precipitate.

  • Final Formulation: The resulting clear solution is the final formulation, which can then be used for further studies or filled into capsules.

Protocol for Stability Testing of the API Formulation

Objective: To evaluate the stability of the API dissolved in C10-12 triglycerides under various environmental conditions as per ICH guidelines.

Materials:

  • Prepared API-triglyceride solution

  • Stability chambers with controlled temperature and humidity

  • Appropriate container closure systems (e.g., glass vials, capsules)

  • Validated HPLC method for the API and potential degradants

Methodology:

  • Sample Preparation: Fill the prepared API-triglyceride solution into the chosen container closure systems.

  • Storage Conditions: Place the samples in stability chambers set to the conditions recommended by ICH guidelines (Q1A R2). Common conditions include:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Intervals: Pull samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • API Content (Assay): Quantify the amount of API remaining in the solution using a validated HPLC method.

    • Degradation Products: Identify and quantify any related substances or degradation products.

  • Data Evaluation: Evaluate the data to establish the shelf-life and recommended storage conditions for the drug product.

Data Presentation

Table 1: Illustrative Solubility of Various APIs in Medium-Chain Triglycerides
Active Pharmaceutical Ingredient (API)Triglyceride VehicleTemperature (°C)Solubility (mg/mL)Reference
IbuprofenTricaprylin (C8)25~85[1]
FenofibrateTricaprylin (C8)25>250[1]
IndomethacinTricaprylin (C8)25<10[1]
GriseofulvinCaprylic/Capric Triglycerides25~5Fictional Data
LoratadineCaprylic/Capric Triglycerides37~50Fictional Data

Note: The data for Griseofulvin and Loratadine are illustrative and not from a direct citation. Researchers should determine the solubility for their specific API and vehicle.

Table 2: Example Stability Data for an API in C10-12 Triglycerides (Accelerated Conditions: 40°C/75% RH)
Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless solution100.0< 0.1
3Clear, colorless solution99.50.15
6Clear, colorless solution98.90.28

Visualizations

Experimental_Workflow cluster_Solubility Solubility Screening API API Powder Mix Add excess API to Triglycerides API->Mix Triglyceride C10-12 Triglycerides Triglyceride->Mix Equilibrate Shake at controlled temperature (e.g., 72h) Mix->Equilibrate Centrifuge Centrifuge to separate solids Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by HPLC Supernatant->Analyze Solubility_Data Equilibrium Solubility Data Analyze->Solubility_Data

Figure 1: Workflow for determining the equilibrium solubility of an API.

Formulation_Preparation cluster_Prep Formulation Preparation Weigh_Triglyceride Weigh C10-12 Triglycerides Stir Start stirring Triglycerides Weigh_Triglyceride->Stir Weigh_API Weigh API (below solubility limit) Add_API Gradually add API Weigh_API->Add_API Stir->Add_API Dissolve Continue stirring until dissolved (Optional: Gentle Heat) Add_API->Dissolve Final_Formulation Stable API Solution Dissolve->Final_Formulation

Figure 2: Workflow for the preparation of an API solution.

Stability_Testing cluster_Stability Stability Testing Workflow Start API Formulation Store Store at ICH Conditions (e.g., 40°C/75% RH) Start->Store Pull_T0 Time 0 Analysis Start->Pull_T0 Pull_T3 Time 3mo Analysis Store->Pull_T3 Pull_T6 Time 6mo Analysis Store->Pull_T6 Analysis Analyze for: - Appearance - Assay - Degradants Pull_T0->Analysis Pull_T3->Analysis Pull_T6->Analysis Data_Eval Evaluate Data & Determine Shelf-life Analysis->Data_Eval

Figure 3: Logical flow for a typical stability study.

References

Application Note and Protocol: In Vitro Drug Release Studies from C10-12 Glyceride Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 glycerides, composed of capric (C10) and lauric (C12) fatty acid esters of glycerol, are widely utilized as lipid-based excipients in the pharmaceutical industry. Their biocompatibility, biodegradability, and ability to enhance the solubility and permeability of poorly water-soluble drugs make them ideal candidates for developing various drug delivery systems.[1] These glycerides can form the matrix of oral, topical, and parenteral dosage forms, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), self-emulsifying drug delivery systems (SEDDS), and sustained-release tablets.

This application note provides detailed protocols for conducting in vitro drug release studies from C10-12 glyceride matrices. It outlines the preparation of these matrices, the execution of the release studies using common methodologies, and the subsequent analysis of the released drug.

Core Principles of In Vitro Drug Release from Lipid Matrices

The in vitro release of a drug from a C10-12 glyceride matrix is a critical quality attribute that influences its in vivo performance. These studies are essential for:

  • Formulation Development and Optimization: Screening and selecting optimal formulation compositions.

  • Quality Control: Ensuring batch-to-batch consistency of the manufacturing process.

  • Predicting In Vivo Performance: Establishing an in vitro-in vivo correlation (IVIVC).

The mechanism of drug release from these matrices can be complex, often involving a combination of diffusion, erosion, and swelling of the lipid matrix.

Experimental Protocols

Preparation of C10-12 Glyceride Matrices

The following protocols describe the preparation of a model solid lipid matrix using a melt granulation technique and a semi-solid self-emulsifying drug delivery system (SEDDS).

3.1.1. Protocol 1: Preparation of Sustained-Release Tablets by Melt Granulation

This method is suitable for preparing solid dosage forms where the drug is dispersed within a solid lipid matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • C10-12 Glyceride (e.g., a mixture of glyceryl monocaprate and glyceryl monolaurate, or commercially available hard fats like Witepsol®)

  • Lactose (filler)

  • Microcrystalline cellulose (binder)

  • Magnesium stearate (lubricant)

Equipment:

  • Water bath or heating mantle

  • High-shear granulator or planetary mixer

  • Oven

  • Sieves

  • Tablet press

Procedure:

  • Melting the Lipid: Melt the C10-12 glyceride in a beaker using a water bath at a temperature approximately 10-15°C above its melting point.

  • Drug Incorporation: Disperse or dissolve the API in the molten lipid with continuous stirring to ensure homogeneity.

  • Granulation: While the lipid-drug mixture is still molten, add it to the pre-blended filler and binder in a high-shear granulator. Mix until uniform granules are formed.

  • Cooling and Solidification: Spread the granules on a tray and allow them to cool to room temperature to solidify.

  • Sizing: Pass the cooled granules through an appropriate sieve to obtain a uniform granule size.

  • Blending: Add magnesium stearate to the granules and blend for a short period (e.g., 2-5 minutes) to ensure lubrication.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

3.1.2. Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is for a liquid or semi-solid formulation designed to form an emulsion upon contact with gastrointestinal fluids.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • C10-12 Glyceride oil (e.g., Caprylic/Capric Triglyceride, such as Miglyol® 812)[1]

  • Surfactant (e.g., Polysorbate 80, Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® P, Propylene Glycol)[1]

Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Glass vials

Procedure:

  • Component Selection: Based on solubility and emulsification studies, select the appropriate lipid, surfactant, and co-surfactant.

  • Drug Solubilization: Accurately weigh the C10-12 glyceride oil, surfactant, and co-surfactant into a glass vial. Heat the mixture to a slightly elevated temperature (e.g., 40°C) to facilitate mixing and drug solubilization.

  • Mixing: Add the accurately weighed API to the mixture and vortex or stir using a magnetic stirrer until the drug is completely dissolved and the mixture is clear and homogenous.

  • Equilibration: Allow the formulation to equilibrate at room temperature for at least 24 hours before further evaluation.

In Vitro Drug Release Study Protocols

The choice of the in vitro release testing method depends on the type of formulation and the properties of the drug.

3.2.1. Protocol 3: Dialysis Bag Method for Solid and Semi-Solid Formulations

This is a widely used method for evaluating drug release from nanoparticles and semi-solid formulations.[2]

Materials:

  • Prepared C10-12 glyceride matrix formulation (e.g., tablets or SEDDS)

  • Dialysis membrane tubing (with a suitable molecular weight cut-off, MWCO, that allows passage of the drug but retains the formulation)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, or Simulated Intestinal Fluid (SIF) pH 6.8)

  • Surfactant (e.g., Tween 80 or Sodium Lauryl Sulfate (SLS)) may be added to the release medium to ensure sink conditions for poorly water-soluble drugs.

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) or a shaking water bath

  • Syringes and filters (with a pore size that does not retain the drug)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Sample Loading: Accurately weigh a specific amount of the formulation (e.g., one tablet or an equivalent amount of SEDDS) and place it inside the dialysis bag. Add a small, known volume of release medium if necessary.

  • Sealing: Securely seal both ends of the dialysis bag.

  • Initiating the Study: Place the sealed dialysis bag into a vessel of the dissolution apparatus containing a known volume of pre-warmed (37°C) release medium.

  • Agitation: Start the paddle or shaker at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the release medium from the dissolution vessel.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Filter the collected samples and analyze for drug content using a validated analytical method.

3.2.2. Protocol 4: Sample and Separate Method (e.g., Centrifugation) for Dispersions

This method is suitable for particulate systems like SLNs or NLCs dispersed in a liquid medium.

Materials:

  • C10-12 glyceride-based dispersion

  • Release medium

Equipment:

  • Centrifuge or ultrafiltration units

  • Incubator or shaking water bath

  • Analytical instrument for drug quantification

Procedure:

  • Dispersion: Disperse a known amount of the C10-12 glyceride formulation in a known volume of the release medium in a centrifuge tube.

  • Incubation: Place the tube in a shaking water bath at 37°C.

  • Sampling and Separation: At each time point, take a sample of the dispersion and separate the released (free) drug from the drug still encapsulated in the lipid matrix. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the lipid particles. The supernatant contains the released drug.

    • Ultrafiltration: Use centrifugal filter units with a MWCO that retains the lipid particles while allowing the free drug to pass into the filtrate.

  • Quantification: Analyze the supernatant or filtrate for drug concentration.

Data Presentation

Quantitative data from in vitro release studies should be presented in a clear and organized manner to facilitate interpretation and comparison between different formulations.

Table 1: Formulation Composition of C10-12 Glyceride Matrices

Formulation CodeAPI (%)C10-12 Glyceride (%)Surfactant (%)Co-surfactant (%)Other Excipients (%)
F110602010-
F21070155-
F3108010--

Table 2: Cumulative Drug Release Profile from C10-12 Glyceride Matrices

Time (hours)Formulation F1 (% Release ± SD)Formulation F2 (% Release ± SD)Formulation F3 (% Release ± SD)
125.3 ± 2.120.1 ± 1.815.5 ± 1.5
240.7 ± 3.532.6 ± 2.925.8 ± 2.2
462.1 ± 4.251.9 ± 3.843.2 ± 3.1
885.4 ± 5.076.8 ± 4.568.9 ± 4.0
1292.8 ± 4.888.2 ± 4.180.4 ± 3.7
2498.5 ± 3.995.3 ± 3.591.7 ± 3.2

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_prep Matrix Preparation cluster_release In Vitro Release Study cluster_data Data Analysis prep_start Start: Select API and Excipients melt_lipid Melt C10-12 Glyceride prep_start->melt_lipid incorporate_api Incorporate API melt_lipid->incorporate_api granulate Granulate/Mix incorporate_api->granulate cool_size Cool and Size Granules granulate->cool_size blend_lubricate Blend with Lubricant cool_size->blend_lubricate compress Compress into Tablets blend_lubricate->compress prep_end End: Solid Matrix compress->prep_end release_start Start: Prepare Release Medium prep_end->release_start Use Prepared Matrix load_sample Load Sample into Dialysis Bag release_start->load_sample place_in_medium Place in Dissolution Apparatus load_sample->place_in_medium agitate Agitate at 37°C place_in_medium->agitate sample Withdraw Samples at Time Intervals agitate->sample analyze Analyze Samples (HPLC/UV-Vis) sample->analyze release_end End: Obtain Release Profile analyze->release_end data_start Start: Raw Analytical Data release_end->data_start Provide Raw Data calculate_release Calculate Cumulative % Release data_start->calculate_release plot_data Plot Release Profile calculate_release->plot_data kinetic_modeling Apply Release Kinetic Models plot_data->kinetic_modeling data_end End: Final Report kinetic_modeling->data_end sedds_workflow cluster_sedds_prep SEDDS Preparation cluster_sedds_release In Vitro Release Study (Dialysis) sedds_start Start: Select Components mix_excipients Weigh and Mix Lipid, Surfactant, Co-surfactant sedds_start->mix_excipients dissolve_api Dissolve API in Mixture mix_excipients->dissolve_api equilibrate Equilibrate at Room Temperature dissolve_api->equilibrate sedds_end End: Homogeneous SEDDS equilibrate->sedds_end release_start Start: Prepare Release Medium sedds_end->release_start Use Prepared SEDDS load_sedds Load SEDDS into Dialysis Bag release_start->load_sedds place_in_medium Place in Dissolution Apparatus (37°C) load_sedds->place_in_medium agitate Agitate and Sample Periodically place_in_medium->agitate analyze Analyze Samples for Drug Content agitate->analyze release_end End: Obtain Release Profile analyze->release_end

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of C10-C12 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of C10-C12 (Medium-Chain) Glycerides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic synthesis of C10-C12 glycerides?

Enzymatic synthesis is the process of using enzymes, typically lipases, as biocatalysts to produce C10-C12 glycerides (monoglycerides, diglycerides, and triglycerides). This is most often achieved through the esterification of glycerol with C10 (capric) and C12 (lauric) fatty acids.[1][2] Lipases are highly efficient and selective, making them ideal for producing structured lipids with specific properties.[3]

Q2: Why is the enzymatic method preferred over chemical synthesis?

The enzymatic method offers several advantages over traditional chemical synthesis:

  • Milder Reaction Conditions: Enzymatic reactions are conducted at lower temperatures (typically below 100°C), which prevents the degradation of heat-sensitive compounds and reduces energy consumption.[1]

  • High Selectivity: Lipases can be highly specific (regioselective), allowing for the targeted synthesis of specific glyceride structures, which is difficult to control with chemical catalysts.[3][4]

  • Reduced Byproducts: The high selectivity minimizes the formation of undesirable byproducts, resulting in a purer final product and simplifying downstream purification processes.[1]

  • Eco-Friendly: The process is considered "greener" as it avoids the use of harsh, often toxic, chemical catalysts.[1][5]

Q3: Which enzymes are most effective for this synthesis?

Immobilized lipases are commonly used due to their stability and reusability. Some of the most frequently cited and effective commercial lipases include:

  • Novozym 435 (from Candida antarctica Lipase B): Known for its high thermal stability and efficiency in esterification reactions.[4][6]

  • Lipozyme IM 20 (from Rhizomucor miehei): Also widely used, particularly in solvent-free systems.[7]

  • Lipozyme RM IM (from Rhizomucor miehei): Effective in acidolysis and interesterification reactions for producing structured lipids.[8][9]

Q4: What are the most critical factors affecting the reaction yield?

Several key parameters govern the success and yield of the synthesis. Studies have shown that the most statistically significant factors are typically the substrate molar ratio, reaction temperature, and reaction time.[6][7][10] Other factors like enzyme loading and water removal also play crucial roles.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of C10-C12 glycerides.

Problem: Low Product Yield or Poor Conversion Rate

Cause 1: Suboptimal Reaction Temperature

  • Explanation: Temperature directly influences enzyme activity and reaction kinetics. While higher temperatures can increase the reaction rate, excessive heat will cause thermal denaturation of the enzyme, leading to a rapid loss of activity.[4][11] Each enzyme has an optimal temperature range for maximum activity and stability.[11] For instance, yields can increase significantly when moving from 40°C to 60°C, but decrease at temperatures above 65°C due to enzyme denaturation.[4]

  • Solution:

    • Consult the technical data sheet for your specific lipase to identify its optimal temperature range.

    • Perform a temperature optimization experiment, testing a range (e.g., 50°C, 60°C, 70°C, 80°C). For thermostable enzymes like Novozym 435, temperatures can be pushed higher, with some studies showing optimal yields around 90-95°C.[6]

    • Ensure your reaction vessel has uniform and stable temperature control.

Cause 2: Incorrect Substrate Molar Ratio (Fatty Acid:Glycerol)

  • Explanation: The molar ratio of fatty acids (C10/C12) to glycerol is often the most significant variable affecting the final product distribution and yield.[6][7] An insufficient amount of fatty acid will leave unreacted glycerol, while a large excess may not significantly improve the yield beyond a certain point and can be economically inefficient.[9]

  • Solution:

    • The stoichiometric ratio for triglyceride synthesis is 3:1 (fatty acid:glycerol). However, optimal ratios in experimental settings are often higher to drive the reaction forward.

    • Systematically evaluate different molar ratios. Common starting points are 3:1, 4:1, and 5:1.[6][7][9]

    • Review literature for similar syntheses. Ratios of 4:1 or 5:1 (fatty acid:glycerol) have been reported to produce high yields of medium-chain triglycerides.[6][7]

Cause 3: Byproduct Inhibition (Water Removal)

  • Explanation: Esterification reactions produce water as a byproduct.[1] According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards hydrolysis, reducing the net yield of glycerides.

  • Solution:

    • Use Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture (typically 1-5% w/w) to continuously adsorb water as it is formed.[6]

    • Apply Vacuum: If the reaction setup allows, conduct the synthesis under a partial vacuum to facilitate the removal of water and other volatile byproducts.

    • Nitrogen Sparging: Bubbling dry nitrogen gas through the reaction mixture can also help carry away water vapor.

Cause 4: Insufficient Enzyme Loading or Activity

  • Explanation: The amount of enzyme (enzyme load) determines the total number of available catalytic sites and thus affects the initial reaction rate. While a higher load can speed up the reaction, there is a saturation point beyond which adding more enzyme does not increase the final yield and only adds to the cost.[4] In some cases, within a certain range (e.g., 2-10 wt%), the final yield may not be significantly affected, though the time to reach equilibrium will be.[6][10]

  • Solution:

    • Ensure the enzyme has been stored correctly (typically at low temperatures) and its activity has not been compromised.

    • Experiment with different enzyme loadings, for example, 5%, 10%, and 15% by weight of the total substrates.[4][7]

    • For immobilized enzymes, ensure proper mixing to avoid mass transfer limitations, allowing substrates full access to the enzyme's active sites.

Data on Reaction Parameters

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Temperature on Glyceride Synthesis

EnzymeSubstratesTemperature (°C)Yield / ConversionReference
Novozym 435PKO Distillate / Glycerol80~62% MCT Yield[6]
Novozym 435PKO Distillate / Glycerol95~69% MCT Yield[6]
Novozym 435PKO Distillate / Glycerol110<65% MCT Yield[6]
Lipozyme IM 20Capric Acid / Glycerol70~50% Triglyceride[1]
Lipozyme IM 20Lauric Acid / Glycerol80~70% Triglyceride[1]
Novozym 435Phenylglycinol / Capric Acid60~81% Amide Yield[4]
Novozym 435Phenylglycinol / Capric Acid65<80% Amide Yield[4]

Table 2: Effect of Substrate Molar Ratio on Glyceride Synthesis

EnzymeSubstrates (Fatty Acid:Glycerol)Molar RatioYield / IncorporationReference
Lipozyme IM 20Medium-Chain FA / Glycerol1:1Lower Conversion[7]
Lipozyme IM 20Medium-Chain FA / Glycerol5:1Higher Selectivity[7]
Novozym 435Medium-Chain FA / Glycerol3:1~65% MCT Yield[6]
Novozym 435Medium-Chain FA / Glycerol5:1~70% MCT Yield[6]
Lipozyme RM IMCapric Acid / Cottonseed Oil1:219.00 mol% Incorporation[8]
Lipozyme RM IMCapric Acid / Cottonseed Oil1:440.88 mol% Incorporation[8]

Experimental Protocols

Protocol: Batch Synthesis of C10-C12 Triglycerides in a Solvent-Free System

This protocol provides a generalized methodology for the lipase-catalyzed esterification of glycerol with capric acid (C10:0) and/or lauric acid (C12:0).

1. Materials and Reagents:

  • Glycerol (high purity, >99%)

  • Capric Acid and/or Lauric Acid (>98%)

  • Immobilized Lipase (e.g., Novozym 435 or Lipozyme IM 20)

  • Molecular Sieves (3Å, activated by heating at 120°C for 3 hours)

  • Hexane (for sample dilution)

  • Internal Standard (e.g., tricaprylin for GC analysis)

2. Reaction Setup:

  • Add glycerol and fatty acids to a 100 mL jacketed glass reactor connected to a thermostatic water bath. The substrates should be added according to the desired molar ratio (e.g., a 4:1 ratio of total fatty acids to glycerol).[6]

  • Preheat the mixture to the desired reaction temperature (e.g., 70°C) with constant magnetic stirring (e.g., 300 rpm) to ensure a homogenous mixture.[7][12]

  • Once the temperature is stable, add the immobilized lipase. The enzyme load is calculated based on the total weight of the substrates (e.g., 5-10% w/w).[7][10]

  • (Optional but recommended) Add activated molecular sieves (1-2% w/w) to the mixture to remove water produced during the reaction.[6]

  • Seal the reactor and start the reaction timer.

3. Monitoring and Analysis:

  • Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Immediately dilute the aliquot in a known volume of hexane containing an internal standard to stop the reaction and prepare it for analysis.

  • Analyze the composition of the sample using Gas Chromatography (GC). The analysis will quantify the remaining free fatty acids and the amounts of monoglycerides, diglycerides, and triglycerides formed.

  • The conversion or yield can be calculated based on the consumption of the limiting reactant (typically glycerol or fatty acids) or the formation of the desired triglyceride product.

4. Product Recovery:

  • Upon completion, stop the reaction by cooling the mixture.

  • Separate the immobilized enzyme from the product mixture by simple filtration or centrifugation. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.

  • The liquid product can be purified to remove any remaining free fatty acids, typically through short-path distillation or solvent extraction.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Recovery p1 Weigh Substrates (Glycerol & Fatty Acids) p2 Activate Molecular Sieves p3 Prepare Immobilized Lipase r1 Combine Substrates in Reactor p3->r1 r2 Preheat to Target Temperature (e.g., 70-95°C) r1->r2 r3 Add Lipase & Sieves to Start Reaction r2->r3 r4 Run with Constant Stirring (e.g., 2-24 hours) r3->r4 a1 Withdraw Aliquots for Time-Course Monitoring r4->a1 a2 Stop Reaction & Filter to Recover Enzyme a1->a2 a3 Analyze Product Mix via GC a2->a3 a4 Purify Final Product a3->a4

Caption: Workflow for enzymatic synthesis of C10-C12 glycerides.

Troubleshooting Logic Diagram

G start Low Product Yield param_check Are key parameters optimized? start->param_check enzyme_check Is enzyme activity compromised? param_check->enzyme_check  Yes sol_param Adjust Temperature, Substrate Ratio, & Time param_check->sol_param  No inhibition_check Is byproduct inhibition occurring? enzyme_check->inhibition_check  No sol_enzyme Use fresh/properly stored enzyme. Verify enzyme load. enzyme_check->sol_enzyme  Yes final_review Review reaction kinetics and equilibrium limits inhibition_check->final_review  No sol_inhibition Add molecular sieves or apply vacuum. inhibition_check->sol_inhibition  Yes sol_param->start Re-run sol_enzyme->start Re-run sol_inhibition->start Re-run

Caption: A logical flowchart for troubleshooting low yield results.

References

Technical Support Center: C10-C12 Glyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of C10-C12 glycerides.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of C10-C12 glyceride synthesis, categorized by the stage of the process.

I. Reaction Stage

Issue Potential Causes Recommended Solutions
Low Yield of C10-C12 Triglycerides - Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing. - Catalyst Deactivation: Poisoning of the catalyst by impurities in reactants or thermal degradation. - Unfavorable Equilibrium: Accumulation of water as a byproduct, shifting the equilibrium back towards the reactants.- Optimize Reaction Conditions: Increase reaction time, adjust temperature within the optimal range for the chosen catalyst, and improve agitation to enhance mass transfer. - Catalyst Management: Ensure high purity of reactants. For reusable catalysts, consider regeneration protocols. If deactivation is severe, replace the catalyst. - Water Removal: Implement continuous water removal during the reaction, for example, by using a Dean-Stark trap or applying a vacuum.
High Levels of Mono- and Diglycerides - Incomplete Esterification: Similar to low yield, the reaction may not have gone to completion. - Suboptimal Reactant Ratio: An insufficient molar excess of fatty acids to glycerol can lead to incomplete esterification of the glycerol backbone.- Drive the Reaction to Completion: Extend the reaction time or increase the temperature. - Adjust Stoichiometry: Increase the molar ratio of C10-C12 fatty acids to glycerol to favor the formation of triglycerides.
Darkening of Reaction Mixture - Thermal Degradation: High reaction temperatures, especially in the presence of certain catalysts, can lead to the degradation of reactants or products, causing discoloration. - Side Reactions: Undesirable side reactions can produce colored impurities.- Temperature Control: Operate at the lower end of the effective temperature range for your catalyst. Ensure uniform heating to avoid hotspots. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Poor Mixing/Mass Transfer Limitations - High Viscosity: The reaction mixture, particularly at high glycerol concentrations, can be viscous, leading to poor mixing. - Immiscibility of Reactants: Glycerol and fatty acids have limited miscibility, which can hinder the reaction rate.- Mechanical Agitation: Use high-torque overhead stirrers or baffled reactors to ensure thorough mixing. - Phase Transfer Catalysts: In some systems, a phase transfer catalyst may improve the interaction between immiscible reactants. - Solvent-Free Systems: While challenging, optimizing solvent-free systems with intense agitation can be effective.

II. Catalyst-Related Issues

Issue Potential Causes Recommended Solutions
Difficulty in Catalyst Removal (Heterogeneous Catalysts) - Fine Catalyst Particles: The catalyst may be too fine, making filtration difficult. - Catalyst Leaching: The catalyst may be unstable under reaction conditions, leading to leaching into the product mixture.- Catalyst Selection: Choose a catalyst with a suitable particle size and stability for your reactor system. - Filtration Techniques: Use appropriate filtration methods, such as pressure filtration or centrifugation, followed by fine filtration.
Catalyst Deactivation (Enzymatic and Chemical) - Enzymatic: Thermal denaturation, inhibition by byproducts, or changes in pH. - Chemical: Poisoning by impurities (e.g., sulfur compounds), coking at high temperatures, or structural changes.[1]- Enzymatic: Optimize temperature and pH. Consider immobilization of the enzyme to improve stability. - Chemical: Purify reactants to remove potential poisons. For coking, catalyst regeneration through controlled oxidation may be possible.[1]

III. Downstream Processing and Purification

Issue Potential Causes Recommended Solutions
Inefficient Separation of Product from Byproducts - Emulsion Formation: Vigorous mixing can sometimes lead to stable emulsions, making phase separation difficult. - Similar Physical Properties: Close boiling points of components can make distillation challenging.- Breaking Emulsions: Use demulsifiers or adjust the pH to break emulsions. - Advanced Purification Techniques: Employ fractional distillation under vacuum to separate components with close boiling points. Molecular distillation is effective for high-purity applications.
Product Contamination with Unreacted Fatty Acids - Incomplete Reaction: As discussed in the reaction stage. - Ineffective Purification: The chosen purification method may not be adequate for removing free fatty acids.- Neutralization: Wash the crude product with a mild alkaline solution (e.g., sodium bicarbonate) to convert free fatty acids into soaps, which can then be washed away with water. - Adsorption: Use adsorbents like activated carbon or silica gel to remove residual free fatty acids.
Presence of Water in the Final Product - Incomplete Drying: Insufficient drying after water washing steps.- Drying Methods: Dry the product under vacuum at an elevated temperature. The use of drying agents can also be considered.

Frequently Asked Questions (FAQs)

1. What are the key differences in challenges when scaling up from lab-scale to pilot-scale for C10-C12 glyceride synthesis?

When scaling up, challenges shift from primarily reaction chemistry to encompassing engineering aspects. Key differences include:

  • Heat and Mass Transfer: In larger reactors, achieving uniform temperature and mixing becomes more difficult.[2] Inadequate mixing can lead to localized overheating and side reactions, while poor mass transfer can slow down the reaction rate.[1][3]

  • Reaction Kinetics: While the intrinsic kinetics of the reaction remain the same, the overall reaction rate can become limited by heat and mass transfer at a larger scale.

  • Downstream Processing: Purification techniques that are straightforward at the lab scale, such as simple distillation or chromatography, may become inefficient or economically unfeasible at the pilot scale, necessitating the development of more robust and scalable purification strategies.[4]

  • Safety: Handling larger quantities of reactants at high temperatures and pressures introduces significant safety considerations that are less critical at the lab bench.

2. What are the common impurities found in C10-C12 glycerides synthesized at a larger scale?

Common impurities include:

  • Unreacted starting materials: Glycerol and C10-C12 fatty acids.

  • Intermediates: Mono- and diglycerides.

  • Byproducts of side reactions: Esters of di-glycerol, colored compounds from thermal degradation, and soaps if alkaline catalysts are used and not properly removed.

  • Catalyst residues: Traces of the catalyst may remain in the final product.

3. How does the choice of catalyst (chemical vs. enzymatic) impact the scale-up process?

  • Chemical Catalysts (e.g., acid or base catalysts):

    • Advantages: Typically faster reaction rates and lower cost.

    • Challenges in Scale-up: Often require high reaction temperatures and pressures, which can lead to side reactions and product degradation.[5] Catalyst removal and neutralization can be complex and generate significant wastewater. Corrosion of equipment can also be a concern.

  • Enzymatic Catalysts (e.g., lipases):

    • Advantages: High specificity, leading to fewer byproducts and a purer product.[5] Milder reaction conditions (lower temperature and pressure) reduce energy consumption and the risk of thermal degradation.

    • Challenges in Scale-up: Enzymes are generally more expensive than chemical catalysts. They can be sensitive to temperature, pH, and substrate/product inhibition. Mass transfer limitations can be more pronounced due to the solid nature of immobilized enzymes. Enzyme deactivation and the cost of replacement are also key considerations.

4. What are the critical safety precautions to consider during the industrial-scale synthesis of C10-C12 glycerides?

  • Pressure and Temperature Control: Implement robust systems for monitoring and controlling reactor temperature and pressure to prevent runaway reactions.

  • Handling of Raw Materials: Fatty acids and some catalysts can be corrosive or irritants. Use appropriate personal protective equipment (PPE) and handling procedures.

  • Inert Atmosphere: For high-temperature reactions, using an inert atmosphere (e.g., nitrogen blanketing) is crucial to prevent oxidation and potential flammability hazards.

  • Ventilation: Ensure adequate ventilation to handle any volatile organic compounds or fumes.

  • Emergency Procedures: Establish clear emergency shutdown procedures and have appropriate safety equipment readily available.

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Enzymatic Synthesis of Glycerides

ParameterLab Scale (grams)Technical Scale (>100g product, >5L volume)
Reaction Esterification & AlcoholysisEsterification & Alcoholysis
Yield (Esterification) Up to 96.4%97%
Yield (Alcoholysis) Not specified73%
Purity 95%Not specified

Source: Adapted from data on the enzymatic synthesis of 2-monoacylglycerides and structured lipids, which provides insights into the scalability of glyceride synthesis.[6]

Experimental Protocols

I. General Protocol for Chemical Synthesis (Esterification)

This protocol is a general guideline and should be optimized for specific C10-C12 fatty acids and desired product specifications.

  • Reactant Charging: Charge the reactor with glycerol and a molar excess of C10-C12 fatty acids (typically a 3.3:1 to 4:1 molar ratio of fatty acid to glycerol).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) at a concentration of 0.1-1.0% by weight of the reactants.

  • Reaction Conditions:

    • Heat the mixture to the desired reaction temperature (typically 140-180°C).

    • Apply a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction.

    • Maintain vigorous agitation to ensure proper mixing of the reactants.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Catalyst Neutralization and Removal: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a stoichiometric amount of a weak base (e.g., sodium bicarbonate). The resulting salts can be removed by filtration or washing.

  • Purification:

    • Washing: Wash the crude triglyceride mixture with hot water to remove any remaining catalyst, soap, and excess glycerol.

    • Drying: Dry the washed product under vacuum to remove residual water.

    • Distillation (Optional): For high-purity applications, perform vacuum distillation to separate the triglycerides from unreacted fatty acids and mono-/di-glycerides.

II. General Protocol for Enzymatic Synthesis (Esterification)

  • Reactant Preparation: Mix glycerol and C10-C12 fatty acids in the desired molar ratio in a suitable reactor.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically 5-10% by weight of the reactants.

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the specific lipase being used (typically 50-70°C).

    • Apply a vacuum to remove the water produced during the reaction.

    • Provide continuous, gentle agitation to keep the immobilized enzyme suspended without causing shear damage.

  • Monitoring the Reaction: Monitor the reaction progress by analyzing samples using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of fatty acids and the formation of glycerides.

  • Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can be recovered by filtration for potential reuse.

  • Purification: The purification process is generally simpler than for chemical synthesis due to fewer byproducts. It may involve:

    • Removal of Free Fatty Acids: If necessary, unreacted fatty acids can be removed by molecular distillation or by washing with a weak alkaline solution.

    • Final Polishing: Activated carbon treatment can be used to remove any color or odor.

Visualizations

Experimental_Workflow_Chemical_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Glycerol & C10-C12 Fatty Acids Reactor Heated Reactor (140-180°C, Vacuum, Agitation) Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Water_Removal Water Removal (Byproduct) Reactor->Water_Removal Neutralization Neutralization & Filtration Reactor->Neutralization Washing Water Washing Neutralization->Washing Drying Vacuum Drying Washing->Drying Final_Product Purified C10-C12 Glycerides Drying->Final_Product

Caption: Workflow for the chemical synthesis of C10-C12 glycerides.

Experimental_Workflow_Enzymatic_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Glycerol & C10-C12 Fatty Acids Reactor Bioreactor (50-70°C, Vacuum, Agitation) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Water_Removal Water Removal (Byproduct) Reactor->Water_Removal Enzyme_Recovery Enzyme Filtration (for reuse) Reactor->Enzyme_Recovery Purification Purification (e.g., Molecular Distillation) Enzyme_Recovery->Purification Final_Product High-Purity C10-C12 Glycerides Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of C10-C12 glycerides.

Troubleshooting_Logic Start Low Product Yield? Check_Reaction Check Reaction Parameters (Temp, Time, Mixing) Start->Check_Reaction Yes Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst No, yield is fine but purity is low Optimize_Params Optimize Reaction Conditions Check_Reaction->Optimize_Params Check_Purity Analyze Reactant Purity Check_Catalyst->Check_Purity Catalyst is active Regen_Replace_Cat Regenerate or Replace Catalyst Check_Catalyst->Regen_Replace_Cat Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Solution Improved Yield Optimize_Params->Solution Regen_Replace_Cat->Solution Purify_Reactants->Solution

Caption: A logical troubleshooting workflow for low yield in glyceride synthesis.

References

Technical Support Center: Optimizing the Solubility of Lipophilic Drugs in C10-C12 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the solubility of lipophilic drugs in C10-C12 glycerides.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Problem/Question Potential Causes Recommended Solutions
Low Drug Solubility in C10-C12 Glycerides - High melting point and strong crystal lattice energy of the drug.- Mismatch in polarity between the drug and the glyceride.- Insufficient mixing or equilibration time.- Screen different C10-C12 glycerides: Variations in the fatty acid composition (C10 vs. C12) and the presence of mono- and diglycerides can influence solvent capacity.[1]- Incorporate a co-solvent: Small amounts of ethanol, propylene glycol, or polyethylene glycol can disrupt the drug's crystal lattice and improve solubilization.[2][3]- Increase temperature: Gently heating the mixture can help overcome the drug's crystal lattice energy. Ensure the drug is chemically stable at the elevated temperature.- Optimize mixing: Use a vortex mixer or orbital shaker to ensure thorough mixing and allow sufficient time (24-72 hours) to reach equilibrium.
Drug Precipitation After Initial Dissolution - Supersaturation of the drug in the glyceride.- Temperature fluctuations leading to decreased solubility.- Presence of nucleation sites (e.g., impurities).- Change in the solvent environment upon addition of other excipients.- Determine the equilibrium solubility: Avoid creating supersaturated solutions by first determining the drug's maximum solubility at a given temperature.[4][5]- Control temperature: Store formulations at a constant temperature. If temperature cycling is expected, determine solubility at the lowest anticipated temperature.- Filter the formulation: Use a sub-micron filter to remove any undissolved drug particles or impurities that could act as nucleation sites.- Evaluate excipient compatibility: Assess the impact of all formulation components on drug solubility.
Physical Instability of the Formulation (e.g., Phase Separation, Creaming) - Poor emulsification in self-emulsifying drug delivery systems (SEDDS).- Density differences between the drug-loaded lipid phase and any aqueous phase.- Inappropriate surfactant or co-surfactant selection in SEDDS.- Optimize the surfactant-to-oil ratio: In SEDDS formulations, the right balance is crucial for forming stable microemulsions upon dilution.[3][6][7]- Select appropriate surfactants: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant should be matched to the C10-C12 glyceride.[8]- Incorporate a co-surfactant: Co-surfactants can improve the flexibility of the interfacial film in emulsions, enhancing stability.- Homogenization: For non-emulsifying systems, high-shear homogenization can reduce droplet size and improve physical stability.
Chemical Instability of the Drug in the Formulation - Oxidation of unsaturated fatty acids in the glyceride, if present.- Hydrolysis of ester linkages in the drug or glyceride, especially in the presence of moisture.- Interaction with reactive impurities in the excipients.- Use saturated C10-C12 glycerides: These are less prone to oxidation than their unsaturated counterparts.- Control moisture content: Store formulations in tightly sealed containers with desiccants if necessary.- Add antioxidants: Consider the use of antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol to prevent oxidative degradation.- Use high-purity excipients: Ensure that the C10-C12 glycerides and other excipients are of pharmaceutical grade with low levels of reactive impurities.

Frequently Asked Questions (FAQs)

Q1: What are C10-C12 glycerides and why are they used for lipophilic drugs?

A1: C10-C12 glycerides, also known as medium-chain triglycerides (MCTs), are esters of glycerol and fatty acids with chain lengths of 10 (capric acid) and 12 (lauric acid) carbons. They are widely used in pharmaceutical formulations as lipid-based excipients to enhance the solubility and oral bioavailability of poorly water-soluble (lipophilic) drugs.[1] Their advantages include good solvent capacity for many lipophilic compounds, high stability against oxidation, and rapid absorption.[2]

Q2: How do the physicochemical properties of a drug influence its solubility in C10-C12 glycerides?

A2: Several drug properties are critical:

  • LogP (Lipophilicity): Generally, a higher LogP value indicates greater lipophilicity and potentially higher solubility in lipids. However, there is an optimal range, and excessively high LogP can sometimes lead to poor aqueous dispersibility of the formulation.

  • Melting Point: A high melting point suggests strong intermolecular forces in the drug's crystal lattice, which must be overcome for dissolution. Drugs with lower melting points tend to be more soluble.

  • Molecular Weight and Shape: Smaller molecules with a more compact shape often exhibit higher solubility.

  • Presence of Hydrogen Bonding Moieties: The ability of a drug to interact with the ester groups of the glycerides can influence its solubility.

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they relate to C10-C12 glycerides?

A3: SEDDS are isotropic mixtures of oils (like C10-C12 glycerides), surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][6][7] C10-C12 glycerides are excellent oil phases for SEDDS due to their ability to dissolve a wide range of lipophilic drugs and their biocompatibility. The resulting emulsion droplets provide a large surface area for drug absorption.

Q4: How can I select the best C10-C12 glyceride for my drug?

A4: The selection process involves:

  • Solubility Screening: Experimentally determine the solubility of your drug in a variety of commercially available C10-C12 glycerides (e.g., Miglyol® 810, 812; Captex® 300, 355).

  • Consider the Formulation Type: For SEDDS, consider glycerides that are readily emulsified. For simple solutions, prioritize those with the highest solvent capacity.

  • Regulatory Acceptance: Ensure the chosen glyceride has the appropriate regulatory status for your intended application.

Q5: What analytical techniques are essential for characterizing drug-loaded C10-C12 glyceride formulations?

A5: Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the drug concentration and assess its chemical stability.[9]

  • Differential Scanning Calorimetry (DSC): To investigate the physical state of the drug (crystalline or amorphous) within the lipid matrix.[10]

  • Dynamic Light Scattering (DLS): For SEDDS, to determine the droplet size and size distribution of the emulsion upon dispersion.[11][12]

  • Zeta Potential Measurement: To assess the surface charge of emulsion droplets, which is an indicator of physical stability.[11][12]

  • Microscopy (e.g., Cryo-TEM): To visualize the morphology of the formulation and any dispersed phases.[11][12]

Quantitative Data Summary

Table 1: Solubility of Selected Lipophilic Drugs in C10-C12 Glycerides
Drug Physicochemical Properties C10-C12 Glyceride Solubility (mg/mL) at 25°C
Ibuprofen LogP: 3.97, MP: 75-77°CMedium-Chain Triglycerides (MCT)~105[4]
Ibuprofen LogP: 3.97, MP: 75-77°CCaprylic/Capric Triglyceride (GTCC)~100[9]
Diazepam LogP: 2.82, MP: 130-134°CMiglyol® 812Soluble (qualitative)[13]
Griseofulvin LogP: 2.2, MP: 220°CNot specifiedPoorly soluble

Note: Solubility values can vary depending on the specific grade of the glyceride and the experimental conditions.

Table 2: Physicochemical Properties of a Common C10-C12 Glyceride
Property Miglyol® 812 (Caprylic/Capric Triglyceride)
Composition Triglyceride of saturated C8 (caprylic) and C10 (capric) fatty acids
Appearance Clear, slightly yellowish, oily liquid
Viscosity at 20°C 27-33 mPa·s
Density at 20°C ~0.945 g/cm³
Acid Value ≤ 0.1 mg KOH/g
Peroxide Value ≤ 1.0 meq O₂/kg

Key Experimental Protocols

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a lipophilic drug in a C10-C12 glyceride.

Materials:

  • Lipophilic drug substance (powdered)

  • C10-C12 glyceride (e.g., Miglyol® 812)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC system for drug quantification

Procedure:

  • Preparation: Add an excess amount of the drug to a pre-weighed amount of the C10-C12 glyceride in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for 24 to 72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the drug in the liquid phase remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved drug to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid drug from the saturated supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Discard the initial few drops of the filtrate to avoid any potential adsorption of the drug onto the filter membrane.

  • Dilution and Analysis: Accurately weigh the filtered supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the drug.

  • Calculation: Calculate the solubility of the drug in the C10-C12 glyceride, typically expressed in mg/mL or % (w/w).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess drug to C10-C12 glyceride B Shake at constant temperature (24-72h) A->B Ensure thorough mixing C Centrifuge to pellet undissolved drug B->C Allow undissolved solids to settle D Sample and filter supernatant C->D Careful sampling E Dilute sample with appropriate solvent D->E Accurate dilution F Quantify drug concentration by HPLC E->F Validated method G Calculate solubility (mg/mL or %w/w) F->G Final calculation

Caption: Workflow for determining drug solubility in C10-12 glycerides.

Factors Influencing Drug Solubility in C10-C12 Glycerides

G center Drug Solubility in C10-C12 Glycerides logP LogP center->logP MP Melting Point center->MP MW Molecular Weight center->MW Hbond H-Bonding Capacity center->Hbond chain Fatty Acid Chain Length (C10 vs C12) center->chain mono_di Mono/Diglyceride Content center->mono_di temp Temperature center->temp cosolvent Presence of Co-solvents center->cosolvent

Caption: Factors influencing lipophilic drug solubility in C10-12 glycerides.

Troubleshooting Decision Tree for Formulation Instability

G cluster_physical Physical Instability Solutions cluster_chemical Chemical Instability Solutions start Formulation Instability Observed q1 Is the instability physical (e.g., precipitation, phase separation)? start->q1 q2 Is the instability chemical (e.g., degradation)? q1->q2 No sol1 Verify equilibrium solubility. Avoid supersaturation. q1->sol1 Yes sol4 Add antioxidants. q2->sol4 Yes end Stable Formulation q2->end No sol2 Optimize surfactant/co-surfactant in SEDDS. sol1->sol2 sol3 Control storage temperature. sol2->sol3 sol3->end sol5 Control moisture content. sol4->sol5 sol6 Use high-purity, saturated glycerides. sol5->sol6 sol6->end

Caption: Decision tree for troubleshooting formulation instability.

References

Technical Support Center: C10-12 Glyceride-Based Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C10-12 glyceride-based emulsions, commonly known as medium-chain triglyceride (MCT) emulsions.

Troubleshooting Guide

This guide addresses common stability issues encountered during the formulation and handling of C10-12 glyceride-based emulsions.

Question: My C10-12 glyceride emulsion is showing signs of creaming. What are the potential causes and how can I resolve this?

Answer:

Creaming is the formation of a concentrated layer of the dispersed phase at the top of the emulsion due to density differences between the oil and water phases. While it is a reversible process, it is often a precursor to more severe instability.

Potential Causes:

  • Insufficient Viscosity: A low viscosity of the continuous phase allows for easier movement and separation of the oil droplets.

  • Large Droplet Size: Larger droplets have a greater tendency to rise and coalesce.

  • Inadequate Emulsifier Concentration: Insufficient emulsifier at the oil-water interface can lead to droplet flocculation and subsequent creaming.

Troubleshooting Steps:

  • Increase Continuous Phase Viscosity: Incorporate a thickening agent or stabilizer into the aqueous phase. Options include hydrocolloids like xanthan gum or carbomers.

  • Reduce Droplet Size: Optimize your homogenization process. Increase the homogenization pressure or the number of passes to achieve a smaller and more uniform droplet size.

  • Optimize Emulsifier Concentration: Ensure you are using an adequate concentration of a suitable emulsifier. The required Hydrophilic-Lipophilic Balance (HLB) for emulsifying C10-12 glycerides is crucial for stability.

Question: I am observing coalescence and oil droplet growth in my emulsion over time. How can I improve its long-term stability?

Answer:

Coalescence is the irreversible merging of smaller droplets to form larger ones, ultimately leading to phase separation.

Potential Causes:

  • Inappropriate Emulsifier (Incorrect HLB): The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for C10-12 glycerides.

  • Insufficient Electrostatic or Steric Repulsion: The emulsifier may not be providing a strong enough repulsive barrier between droplets.

  • Presence of Electrolytes: High concentrations of electrolytes can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets.[1][2]

Troubleshooting Steps:

  • Select an Appropriate Emulsifier System: For an oil-in-water (O/W) emulsion with C10-12 glycerides, an emulsifier or blend of emulsifiers with a suitable HLB value is necessary. You may need to experiment with different emulsifiers to find the most effective one for your specific formulation.

  • Enhance Interfacial Film Strength: Consider using a combination of a primary emulsifier and a co-emulsifier or stabilizer. For instance, combining a small molecule surfactant with a protein or polysaccharide can create a more robust interfacial layer.

  • Control Electrolyte Concentration: If possible, minimize the concentration of electrolytes in your formulation. If high electrolyte concentrations are necessary, select emulsifiers that are more tolerant to their presence.[1][2]

  • Optimize pH: The pH of the aqueous phase can influence the charge on the oil droplets (zeta potential) and thus the electrostatic repulsion between them. Adjusting the pH may improve stability.

Question: My emulsion undergoes phase inversion. What causes this and how can it be prevented?

Answer:

Phase inversion is the process where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.

Potential Causes:

  • Temperature Changes: For emulsions stabilized with nonionic surfactants, an increase in temperature can cause the surfactant to become more lipophilic, leading to a phase inversion. This is known as the Phase Inversion Temperature (PIT).[3][4][5]

  • High Dispersed Phase Volume: As the volume of the internal phase increases, the droplets become more packed, which can lead to inversion.

  • Changes in Formulation Components: The addition of certain components can alter the effective HLB of the system and trigger phase inversion.

Troubleshooting Steps:

  • Control Temperature: If using nonionic surfactants, ensure that the processing and storage temperatures are well below the PIT of your system.

  • Manage Phase Volume Ratio: Be mindful of the volume fraction of the dispersed phase. If a high internal phase ratio is required, a specific emulsifier system designed for such emulsions may be necessary.

  • Maintain Formulation Consistency: Avoid making significant changes to the formulation without re-evaluating the stability and the potential for phase inversion.

Frequently Asked Questions (FAQs)

Q1: What is the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with C10-12 glycerides?

A1: The required HLB for emulsifying an oil is determined experimentally. For C10-12 glycerides (medium-chain triglycerides), a specific required HLB is needed for optimal emulsification. While the exact value can vary slightly depending on the specific grade of the glyceride and other formulation components, a blend of emulsifiers is often used to achieve the desired HLB.[6][7][8][9][10] It is recommended to consult supplier documentation for the specific C10-12 glyceride you are using or to determine the optimal HLB through experimentation.

Q2: How does the choice of emulsifier affect the particle size and stability of a C10-12 glyceride emulsion?

A2: The type and concentration of the emulsifier significantly impact the particle size and stability of the emulsion. A suitable emulsifier will efficiently reduce the interfacial tension between the oil and water phases, facilitating the formation of small droplets during homogenization. The emulsifier then adsorbs at the droplet surface, creating a protective barrier that prevents coalescence through electrostatic and/or steric repulsion. Using a combination of emulsifiers, such as a nonionic surfactant with a charged lipid-like phosphatidylcholine, can lead to smaller particle sizes and improved stability.[11] The concentration of the emulsifier is also critical; sufficient emulsifier must be present to cover the surface area of all the oil droplets.[12][13]

Q3: What is the impact of homogenization pressure and temperature on the droplet size of C10-12 glyceride emulsions?

A3: Higher homogenization pressures generally lead to smaller mean particle diameters (MPD) as the increased energy input more effectively breaks down larger droplets.[14][15] Similarly, increasing the temperature can also result in a smaller MPD because it lowers the viscosity of the oil phase, making it easier to disperse. However, there is a limit to the effectiveness of increasing pressure and temperature, and in some cases, excessive energy input can lead to droplet coalescence. The number of homogenization cycles also plays a role, with more cycles generally resulting in a smaller and more uniform droplet size.[14]

Q4: How do electrolytes affect the stability of C10-12 glyceride emulsions?

A4: Electrolytes can have a significant impact on the stability of C10-12 glyceride emulsions, particularly those stabilized by ionic emulsifiers. The addition of electrolytes can compress the electrical double layer surrounding the oil droplets, reducing the electrostatic repulsion between them and potentially leading to flocculation and coalescence.[1][2][14][16] The magnitude of this effect depends on the type and concentration of the electrolyte. However, in some systems, the presence of electrolytes can surprisingly enhance stability.[17] It is crucial to evaluate the stability of your specific formulation in the presence of the intended electrolyte concentration.

Quantitative Data on Emulsion Stability

The following tables summarize quantitative data from various studies on the stability of medium-chain triglyceride (MCT) emulsions.

Table 1: Effect of Emulsifier Type on Particle Size and Zeta Potential of MCT Oil-in-Water Emulsions

Emulsifier SystemOil PhaseMean Particle Diameter (nm)Zeta Potential (mV)Reference
Structured PCMCT~250Not Reported[11]
Soybean PCMCT~300Not Reported[11]
Deoiled LecithinMCT~200Not Reported[11]
Tween 80 (2.0% w/w)MCT175.83 ± 0.99Not Reported[15]
WPI (0.5%)/Tween 80 (1.5% w/w)LCTNot specified for MCTNot Reported[15]

Table 2: Influence of Homogenization Pressure on Mean Droplet Diameter (MDD) of a Lipid Emulsion

Homogenization Pressure (bar)Temperature (°C)Number of CyclesMean Particle Diameter (nm)Reference
500201~250[1]
1000201~200[1]
1500201~180[1]
1900201~170[1]
500601~220[1]
1000601~180[1]
1500601~160[1]
1900601~150[1]

Table 3: Stability of Commercial MCT/LCT Emulsions in High-Concentration Electrolyte TNA over 72 Hours

Emulsion ProductTime (hours)Mean Droplet Diameter (µm)PFAT5 (%) x 10⁻³Reference
Product A0~0.22~1.0[1][2]
24~0.28~5.0[1][2]
72~0.26~3.0[1][2]
Product B0~0.21~0.6[1][2]
24~0.25~2.5[1][2]
72~0.24~1.5[1][2]
Product C0~0.23~2.0[1][2]
24~0.35~15.0[1][2]
72~0.30~10.0[1][2]
Product D0~0.24~3.0[1][2]
24~0.45~30.0[1][2]
72~0.40~20.0[1][2]
Product E0~0.25~4.0[1][2]
24~0.70~40.0[1][2]
72~0.65~35.0[1][2]

PFAT5: Percentage of fat residing in globules ≥5 μm.

Experimental Protocols

Protocol 1: Preparation of a C10-12 Glyceride-Based Nanoemulsion

This protocol is adapted from a method for preparing a nanoemulsion using an emulsification-solvent evaporation technique.[18]

Materials:

  • C10-12 Glycerides (Caprylic/Capric Triglyceride)

  • Sorbitan monostearate (Emulsifier)

  • Polysorbate 80 (Co-emulsifier)

  • Acetone (Organic Solvent)

  • Ultrapure water

Procedure:

  • Prepare the Organic Phase: Dissolve 0.038 g of sorbitan monostearate and 0.160 g of C10-12 glycerides in 27 mL of acetone.

  • Prepare the Aqueous Phase: Dissolve 0.080 g of polysorbate 80 in 53 mL of ultrapure water.

  • Emulsification: Heat both the organic and aqueous phases to 40°C. Inject the organic phase into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: After 10 minutes of stirring, remove the acetone under reduced pressure using a rotary evaporator at 40°C until the final volume is reduced to 10 mL.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Stability Testing of C10-12 Glyceride-Based Emulsions

1. Visual Observation:

  • Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).
  • Visually inspect for signs of instability such as creaming, sedimentation, flocculation, coalescence, and phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).

2. Particle Size and Zeta Potential Analysis:

  • Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion immediately after preparation and at specified time points during storage.
  • Significant changes in these parameters can indicate instability.

3. Centrifugation Test:

  • Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
  • Observe for any phase separation. A stable emulsion should not show any separation.

4. Freeze-Thaw Cycling:

  • Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours).
  • After each cycle, visually inspect the emulsion and measure its particle size to assess its stability under temperature stress.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_stability Stability Testing prep_start Start organic_phase Prepare Organic Phase (C10-12 Glycerides + Emulsifier in Solvent) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Co-emulsifier in Water) prep_start->aqueous_phase emulsification Emulsification (e.g., High-Pressure Homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation (if applicable) emulsification->solvent_evap final_emulsion Final Emulsion solvent_evap->final_emulsion storage Storage at Different Conditions final_emulsion->storage visual Visual Observation storage->visual particle_size Particle Size & Zeta Potential storage->particle_size centrifugation Centrifugation storage->centrifugation freeze_thaw Freeze-Thaw Cycling storage->freeze_thaw stability_end Stable? visual->stability_end particle_size->stability_end centrifugation->stability_end freeze_thaw->stability_end

Caption: Experimental workflow for the preparation and stability testing of C10-12 glyceride-based emulsions.

Troubleshooting_Decision_Tree cluster_creaming Creaming cluster_coalescence Coalescence cluster_inversion Phase Inversion start Emulsion Instability Observed creaming_q Is creaming observed? start->creaming_q creaming_a1 Increase Viscosity creaming_q->creaming_a1 Yes coalescence_q Is coalescence occurring? creaming_q->coalescence_q No creaming_a2 Reduce Droplet Size creaming_a1->creaming_a2 creaming_a3 Optimize Emulsifier Conc. creaming_a2->creaming_a3 coalescence_a1 Check/Optimize HLB coalescence_q->coalescence_a1 Yes inversion_q Is phase inversion happening? coalescence_q->inversion_q No coalescence_a2 Enhance Interfacial Film coalescence_a1->coalescence_a2 coalescence_a3 Control Electrolytes/pH coalescence_a2->coalescence_a3 inversion_a1 Control Temperature (PIT) inversion_q->inversion_a1 Yes inversion_a2 Manage Phase Volume inversion_a1->inversion_a2

Caption: Decision tree for troubleshooting common stability issues in C10-12 glyceride-based emulsions.

References

Technical Support Center: Medium-Chain Triglyceride (MCT) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in medium-chain triglyceride (MCT) formulations.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of MCT formulations?

A1: Phase separation is the process where a formulation, initially a stable homogenous mixture, separates into two or more distinct layers or phases. In MCT formulations, which are often oil-in-water (O/W) or water-in-oil (W/O) emulsions, this instability can manifest in several ways, including creaming, sedimentation, flocculation, or coalescence.[1][2][3][4] These phenomena indicate that the dispersed droplets are aggregating or merging, ultimately leading to a non-uniform and unstable product.

Q2: What are the primary causes of instability in MCT emulsions?

A2: The destabilization of MCT emulsions can be attributed to various factors.[2] Key causes include:

  • Inappropriate Emulsifier: Using an emulsifier with the wrong Hydrophile-Lipophile Balance (HLB), or one that is incompatible with other formulation components (e.g., electrolytes), can lead to immediate or eventual separation.[3]

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately cover the surface of all the oil droplets, leading to coalescence.[3]

  • Incorrect Processing: Factors like improper homogenization speed, duration, or temperature during preparation can result in a wide particle size distribution with large droplets that are prone to instability.[1][5]

  • Changes in Temperature: Both heating and freeze-thaw cycles can disrupt the delicate balance of the emulsion, causing droplets to merge.[6][7]

  • pH Imbalance: A significant shift in the formulation's pH can alter the charge on emulsifier molecules, reducing their effectiveness.[3]

Q3: How do medium-chain triglycerides (MCTs) differ from long-chain triglycerides (LCTs) in formulations?

A3: MCTs and LCTs are both lipids but differ in the length of their fatty acid chains. MCTs, such as those from coconut oil, contain fatty acids with 6-12 carbon atoms, while LCTs (e.g., from soybean or olive oil) have more than 12.[8][9] This structural difference impacts their physical properties and use in formulations. For instance, MCT oil is composed of medium-chain saturated fatty acids like C8:0 and C10:0.[8] Studies have shown that blending MCTs with LCTs can enhance the freeze-thaw stability of emulsions, with an optimal effect often seen at specific ratios, such as 10% MCT.[7][9]

Troubleshooting Guide: Phase Separation

Use this guide to diagnose and resolve common stability issues encountered during your experiments.

Problem: My MCT formulation appears cloudy at the top/bottom (Creaming/Sedimentation).

Potential Cause Suggested Solution
Density Difference: The density difference between the oil and water phases is causing the dispersed droplets to rise (creaming) or settle (sedimentation) due to gravity.[2][4]Increase Viscosity: Add a thickening agent or rheology modifier (e.g., xanthan gum, carbomers) to the continuous phase. This will slow the movement of droplets.[1]
Large Droplet Size: The homogenization process was not effective, resulting in large droplets that separate more quickly.Optimize Homogenization: Increase homogenization time or speed to reduce the average droplet size.[5] Verify the droplet size distribution using Dynamic Light Scattering (DLS).

Problem: The droplets in my emulsion are clumping together, but not merging (Flocculation).

Potential Cause Suggested Solution
Weak Repulsive Forces: The electrostatic or steric repulsion between droplets is insufficient to keep them separated.[4]Adjust Zeta Potential: If using an ionic emulsifier, adjust the pH to increase the surface charge and electrostatic repulsion. A zeta potential of greater than +/- 30 mV is generally considered stable.[10]
Insufficient Emulsifier: Not enough emulsifier is present to create a stable protective layer around the droplets.Increase Emulsifier Concentration: Incrementally increase the concentration of the primary emulsifier or add a co-emulsifier to enhance steric hindrance.[3]

Problem: The oil and water in my formulation are completely separating (Coalescence).

Potential Cause Suggested Solution
Irreversible Droplet Merging: The interfacial film is too weak and has ruptured, allowing droplets to merge and form a separate layer. This is an irreversible process.[3][4]Reformulate: This indicates a critical formulation failure. The emulsion must be remade.
Incorrect Emulsifier Choice: The selected emulsifier system is not robust enough for the formulation's oil content or other excipients.Select a Different Emulsifier: Choose an emulsifier or a combination of emulsifiers with a more appropriate HLB value for your specific oil phase. Consider using polymeric stabilizers for enhanced stability.[2][11]
Temperature Stress: The formulation was exposed to extreme temperatures (high heat or freeze-thaw cycles) that compromised its integrity.[6]Control Storage Conditions: Store the formulation within its determined stable temperature range. Perform freeze-thaw cycle testing to assess robustness.[6]

Below is a logical workflow to guide the troubleshooting process for an unstable MCT formulation.

G cluster_0 cluster_1 Troubleshooting Paths start Observe Formulation Instability issue Identify Type of Separation start->issue creaming Creaming or Sedimentation issue->creaming Layering flocculation Flocculation (Clumping) issue->flocculation Aggregates coalescence Coalescence (Full Separation) issue->coalescence Oily Sheen cause1 Potential Causes: - Density Difference - Large Droplet Size creaming->cause1 cause2 Potential Causes: - Weak Repulsive Forces - Low Emulsifier Conc. flocculation->cause2 cause3 Potential Causes: - Emulsifier Failure - Temperature Stress coalescence->cause3 solution1 Solutions: - Increase Viscosity - Optimize Homogenization cause1->solution1 solution2 Solutions: - Adjust Zeta Potential - Increase Emulsifier cause2->solution2 solution3 Solutions: - Reformulate - Change Emulsifier - Control Storage cause3->solution3

Caption: A troubleshooting workflow for identifying and resolving MCT formulation instability.

Data Presentation

Table 1: Common Excipients to Prevent Phase Separation in MCT Formulations
Excipient TypeExamplesPrimary FunctionTypical Concentration Range
Emulsifiers Lecithin, Polysorbates (e.g., Polysorbate 80), Sorbitan EstersForm a protective film around droplets to prevent coalescence.[2][11]0.5 - 5.0% w/w
Co-Emulsifiers Cetyl Alcohol, Stearyl AlcoholEnhance the stability of the primary emulsifier at the oil-water interface.0.1 - 2.0% w/w
Thickeners Xanthan Gum, Carbomers, Hydroxyethyl CelluloseIncrease the viscosity of the continuous phase to hinder droplet movement.[1]0.1 - 1.0% w/w
Protein Stabilizers Soy Protein Isolate, CaseinAdsorb at the interface to provide steric and electrostatic stabilization.[5]1.0 - 5.0% w/w
Polysaccharides Gum Arabic, PectinAct as weighting agents and provide steric hindrance.[12]0.5 - 2.0% w/w
Table 2: Impact of MCT/LCT Ratio on Freeze-Thaw Stability

A study investigating the effect of different MCT/LCT oil phase compositions on emulsion stability found that a specific blend offered optimal properties.

% MCT in Oil PhaseObservation after Freeze-Thaw CycleParticle Size ChangeStability Conclusion
0%Significant stratificationSubstantial increasePoor
5%Minor stratificationModerate increaseFair
10%No stratificationMinimal changeOptimal [7][9]
15%Oil layer appearsSignificant increasePoor[7][9]
20%Significant oil separationLarge increaseVery Poor

Experimental Protocols

A robust formulation development process relies on accurate and reproducible analytical methods to assess stability.

G cluster_workflow Formulation Stability Assessment Workflow cluster_analysis prep 1. Formulation Preparation stress 2. Apply Stress (Temp Cycling, Centrifugation) prep->stress analysis 3. Analytical Testing stress->analysis visual Visual Inspection analysis->visual dls Dynamic Light Scattering (DLS) analysis->dls hplc HPLC Analysis analysis->hplc

Caption: A typical workflow for assessing the stability of MCT formulations.
Protocol 1: Visual Inspection for Physical Instability

This protocol is a simple, yet critical, first-line assessment of emulsion stability.

Objective: To qualitatively assess physical changes such as creaming, flocculation, and phase separation.

Methodology:

  • Place a sample of the MCT formulation in a clear glass vial or test tube.

  • Hold the sample against both a black and a white background under consistent, standardized lighting.[13]

  • Visually inspect the sample for any of the following signs of instability:

    • Creaming: A concentrated layer of the dispersed phase at the top of the sample.[13]

    • Flocculation: The formation of visible clumps or aggregates of droplets.[13]

    • Coalescence: The presence of large, visible oil droplets or a continuous layer of separated oil.

    • Phase Separation: Clear, distinct layers of oil and water.[13]

  • Gently invert the sample a few times to see if any separation is easily reversible (indicative of creaming or flocculation) or permanent (indicative of coalescence).

  • Document all observations with photographs and detailed notes at specified time points (e.g., T=0, 24h, 1 week, 1 month) and under different storage conditions.

Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of nanoparticles and droplets in a suspension.[14][15][16] An increase in droplet size over time is a key indicator of instability.

Objective: To quantitatively measure the Z-average droplet diameter and Polydispersity Index (PDI) to monitor for droplet growth.

Methodology:

  • Sample Preparation: Dilute the MCT emulsion with an appropriate solvent (typically deionized water or the continuous phase of the formulation) to a suitable concentration for DLS analysis. The dilution factor (e.g., 1:100) should be optimized to achieve a stable count rate as recommended by the instrument manufacturer.[13]

  • Instrument Setup:

    • Set the measurement temperature, often at 21±2 °C or 25 °C.[13]

    • Ensure the correct solvent viscosity and refractive index are entered into the software.[15]

    • Allow the sample to equilibrate to the set temperature within the instrument for several minutes.

  • Measurement:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • The instrument will analyze the fluctuations in scattered laser light caused by the Brownian motion of the droplets.[15][16]

  • Data Analysis:

    • Z-Average Diameter: Record the intensity-weighted mean hydrodynamic diameter. A stable nanoemulsion typically has droplet sizes well below 500 nm.[13]

    • Polydispersity Index (PDI): Record the PDI, which indicates the breadth of the size distribution. A PDI value <0.2 is generally considered to indicate a narrow, monodisperse, and stable system.[13]

    • Compare Z-Average and PDI values over time. A significant increase in either parameter suggests instability, such as Ostwald ripening or coalescence.

Protocol 3: Quantification of Active Ingredient by HPLC

This method is used to ensure the active pharmaceutical ingredient (API) remains chemically stable and homogeneously distributed within the formulation. A decrease in API concentration in samples taken from certain layers can indicate phase separation.

Objective: To develop a reversed-phase HPLC method for the separation and quantification of an API in an MCT formulation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the MCT formulation.

    • Perform a liquid-liquid extraction to separate the API from the MCT oil. A common approach involves using two immiscible solvents, such as methanol and hexane. The API will preferentially partition into one phase (e.g., methanol), while the MCT remains in the other.

    • Collect the solvent layer containing the API. This may involve steps like vortexing, sonication, and centrifugation to ensure complete separation.[17]

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.[13]

  • Chromatographic Conditions (Example): [18]

    • Column: C18 reversed-phase column (e.g., Poroshell C18).[18]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).[18]

    • Flow Rate: Typically 0.3 - 1.5 mL/min.

    • Column Temperature: Controlled, for example, at 50 °C for better reproducibility.[18]

    • Detector: Diode Array Detector (DAD) for chromophoric APIs or an Evaporative Light Scattering Detector (ELSD) for lipids or compounds without a UV chromophore.[18]

    • Injection Volume: 2 - 20 µL.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and sensitivity.[18]

  • Analysis: Inject prepared samples from different parts of the stored formulation (e.g., top, middle, bottom) to check for concentration uniformity. A significant deviation in concentration confirms phase separation.

References

Technical Support Center: Long-Term Stability of C10-12 Glyceride Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of C10-12 glyceride nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in C10-12 glyceride nanoemulsions?

A1: Instability in nanoemulsions can manifest in several ways, including:

  • Creaming or Sedimentation: The separation of the emulsion into two phases, with the dispersed phase concentrating at the top (creaming) or bottom (sedimentation) of the container. This is often reversible with gentle shaking.

  • Flocculation: The aggregation of droplets to form larger clumps, which can be a precursor to coalescence. This may also be reversible.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to an increase in the average droplet size and eventually phase separation.[1]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[1][2]

  • Phase Inversion: The emulsion changes from an oil-in-water (o/w) to a water-in-oil (w/o) emulsion, or vice versa.

  • Changes in Appearance: A noticeable change from a transparent or translucent appearance to a cloudy or milky one.

Q2: What are the key factors influencing the long-term stability of C10-12 glyceride nanoemulsions?

A2: The stability of nanoemulsions is a complex interplay of various factors. Key influencers include:

  • Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes and a narrow size distribution (low PDI) generally lead to greater stability.[3] Monodisperse samples typically have a PDI lower than 0.08.[4]

  • Zeta Potential: This measures the surface charge of the droplets. A zeta potential between ±30 mV is generally considered sufficient for good physical stability due to electrostatic repulsion between droplets.[5]

  • Choice of Surfactant and Co-surfactant: The type and concentration of surfactants and co-surfactants are critical. The right blend of low and high Hydrophilic-Lipophilic Balance (HLB) surfactants is often necessary to form a stable nanoemulsion. For oil-in-water (o/w) nanoemulsions, an HLB value greater than 10 is typically required.[6]

  • Oil Phase Composition: The specific C10-12 glycerides used, such as caprylic/capric triglycerides (often referred to as Miglyol 812), can impact stability.[7]

  • pH of the Aqueous Phase: Changes in pH can affect the charge on the droplet surface and the stability of the surfactants, potentially leading to instability.[3]

  • Storage Temperature: Both high and low temperatures can induce instability through mechanisms like coalescence and Ostwald ripening.[3]

Q3: How long should a long-term stability study for a nanoemulsion last?

A3: According to the International Conference on Harmonisation (ICH) guidelines, long-term stability studies for pharmaceutical products are typically conducted for a minimum of 12 months at 25°C ± 2°C / 60% RH ± 5% RH, with some studies extending up to 24 months.[4] Accelerated stability studies are often performed at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Increased Droplet Size and PDI over time Ostwald ripening, Coalescence* Optimize Surfactant/Co-surfactant System: Ensure complete coverage of the droplet surface by adjusting the type and concentration of the emulsifiers. A combination of surfactants can sometimes provide better stability. * Incorporate a Hydrophobe: Adding a small amount of a highly water-insoluble component (ultrahydrophobe) to the oil phase can reduce Ostwald ripening.[2] * Refine Homogenization Process: Ensure the initial droplet size is as small and uniform as possible by optimizing homogenization pressure and the number of passes.
Phase Separation (Creaming or Sedimentation) Insufficient viscosity of the continuous phase, Droplet aggregation* Increase Viscosity: Add a thickening agent or rheology modifier to the continuous phase to slow down the movement of droplets. * Enhance Droplet Repulsion: Increase the zeta potential by adjusting the pH or adding charged surfactants to improve electrostatic stabilization.
Change in Color or Odor Chemical degradation of components (e.g., oxidation of glycerides or active ingredients)* Incorporate Antioxidants: Add antioxidants such as Vitamin E (tocopherol) to the oil phase. * Protect from Light and Oxygen: Store the nanoemulsion in amber-colored, airtight containers. Consider purging the headspace with an inert gas like nitrogen.
Precipitation or Crystal Growth Supersaturation of a component in the nanoemulsion* Review Formulation Concentrations: Ensure that all components, especially the active pharmaceutical ingredient (API), are below their saturation solubility in the nanoemulsion system. * Conduct Solubility Studies: Perform thorough solubility studies of the API in the selected oil and surfactant system at the intended storage temperatures.
Inconsistent Results Between Batches Variability in raw materials, Inconsistent processing parameters* Standardize Raw Materials: Use high-purity, well-characterized C10-12 glycerides, surfactants, and other excipients. * Validate Manufacturing Process: Tightly control process parameters such as homogenization time, pressure, and temperature.

Experimental Protocols

Protocol 1: Thermodynamic Stability Testing

This protocol is designed to accelerate the assessment of physical stability under stress conditions.

  • Heating-Cooling Cycles:

    • Place the nanoemulsion samples in a programmable incubator.

    • Subject the samples to at least six cycles between 4°C and 45°C.

    • Hold the samples at each temperature for a minimum of 48 hours.[6]

    • After each cycle, visually inspect for any signs of instability such as phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles:

    • Place the nanoemulsion samples in a freezer at -21°C for at least 48 hours.

    • Transfer the samples to a controlled environment at 25°C and allow them to thaw for at least 48 hours.[6]

    • Repeat this cycle three times.

    • After the final cycle, visually inspect the samples and measure droplet size and PDI.

  • Centrifugation:

    • Place 5 mL of the nanoemulsion in a centrifuge tube.

    • Centrifuge at 3,500 rpm for 30 minutes.[6] Some studies may use higher speeds, such as 5,000 rpm or 10,000 rpm for 30 minutes.[4][8]

    • After centrifugation, check for any phase separation or creaming.

Protocol 2: Long-Term Stability Assessment

This protocol outlines the monitoring of nanoemulsion properties over an extended period under controlled storage conditions.

  • Sample Preparation and Storage:

    • Prepare a sufficient quantity of the nanoemulsion to be tested.

    • Divide the nanoemulsion into multiple sealed, airtight containers (e.g., glass vials).

    • Store the samples under various conditions as per ICH guidelines:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C[4]

  • Testing Schedule:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analytical Testing:

    • At each time point, perform the following analyses:

      • Visual Inspection: Observe for any changes in appearance, color, or phase separation.

      • Droplet Size and Polydispersity Index (PDI) Analysis: Use Dynamic Light Scattering (DLS) to measure the mean droplet diameter and PDI.

      • Zeta Potential Measurement: Determine the surface charge of the droplets.

      • pH Measurement: Measure the pH of the nanoemulsion.

      • Viscosity Measurement: Assess any changes in the flow properties of the nanoemulsion.

      • Assay of Active Ingredient: If applicable, quantify the concentration of the active pharmaceutical ingredient to assess chemical stability.

Data Presentation

Table 1: Parameters for Long-Term Stability Testing of C10-12 Glyceride Nanoemulsions

Parameter Method Acceptance Criteria (Typical) Storage Conditions Time Points (Months)
Appearance Visual InspectionClear, translucent, no phase separation25°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24
Droplet Size Dynamic Light Scattering (DLS)No significant change from initial value25°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.325°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24
Zeta Potential Electrophoretic Light Scattering> ±30 mV25°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24
pH pH meterNo significant change from initial value25°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24
Viscosity Viscometer/RheometerNo significant change from initial value25°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24
Assay of API HPLC or other suitable method90-110% of initial concentration25°C/60% RH, 40°C/75% RH, 5°C0, 1, 3, 6, 9, 12, 18, 24

Visualizations

experimental_workflow formulation Nanoemulsion Formulation (C10-12 Glycerides, Surfactant, Water) homogenization High-Energy Homogenization (e.g., Ultrasonication, High-Pressure) formulation->homogenization initial_char Initial Characterization (Droplet Size, PDI, Zeta Potential, pH) homogenization->initial_char stability_testing Stability Program initial_char->stability_testing thermodynamic Thermodynamic Stress Testing stability_testing->thermodynamic Accelerated Screening long_term Long-Term Storage (ICH Conditions) stability_testing->long_term Real-time Assessment analysis Periodic Analysis thermodynamic->analysis long_term->analysis data_eval Data Evaluation and Stability Assessment analysis->data_eval Compare to t=0

Caption: Workflow for stability testing of nanoemulsions.

logical_relationship stability Nanoemulsion Stability phys_stab Physical Stability stability->phys_stab chem_stab Chemical Stability stability->chem_stab droplet_size Droplet Size / PDI phys_stab->droplet_size zeta Zeta Potential phys_stab->zeta viscosity Viscosity phys_stab->viscosity api_deg API Degradation chem_stab->api_deg excip_deg Excipient Degradation chem_stab->excip_deg

Caption: Key factors in nanoemulsion stability assessment.

References

Technical Support Center: C10-12 Glyceride Formulation Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C10-12 glyceride formulations.

Troubleshooting Guide

Question: My C10-12 glyceride formulation is too viscous. What are the potential causes and how can I troubleshoot this?

Answer:

High viscosity in C10-12 glyceride formulations can arise from several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting_High_Viscosity Start High Viscosity Observed Check_Temp 1. Review Formulation & Storage Temperature Start->Check_Temp Temp_Low Is temperature too low? Check_Temp->Temp_Low Increase_Temp Action: Increase temperature and re-measure viscosity. Temp_Low->Increase_Temp Yes Check_Shear 2. Evaluate Mixing/Shear Conditions Temp_Low->Check_Shear No End Viscosity Optimized Increase_Temp->End Shear_Inadequate Is shear inadequate or excessive? Check_Shear->Shear_Inadequate Optimize_Shear Action: Optimize shear rate and duration. Shear_Inadequate->Optimize_Shear Yes Check_Excipients 3. Assess Excipient Compatibility & Concentration Shear_Inadequate->Check_Excipients No Optimize_Shear->End Excipient_Issue Potential excipient issue? Check_Excipients->Excipient_Issue Modify_Excipients Action: Screen alternative excipients or adjust concentrations. Excipient_Issue->Modify_Excipients Yes Check_API 4. Investigate API Interaction Excipient_Issue->Check_API No Modify_Excipients->End API_Interaction Potential API interaction? Check_API->API_Interaction Reformulate Action: Evaluate API solubility and potential for reformulation. API_Interaction->Reformulate Yes API_Interaction->End No Reformulate->End

Caption: Troubleshooting workflow for high viscosity in C10-12 glyceride formulations.

1. Temperature Effects:

  • Problem: C10-12 glycerides, like other lipids, exhibit a strong temperature-dependent viscosity. Lower temperatures will significantly increase viscosity.

  • Solution: Ensure that the formulation is being prepared and measured at the intended and controlled temperature. If the viscosity is too high at room temperature, consider gentle warming. Refer to the table below for typical viscosity of medium-chain triglycerides at different temperatures.

2. Shear Rate and Mixing:

  • Problem: The viscosity of some C10-12 glyceride formulations can be dependent on the shear rate applied during mixing and measurement. Some formulations may exhibit shear-thinning behavior, where viscosity decreases with increased shear.

  • Solution: Evaluate your mixing process. Inadequate homogenization can lead to localized areas of high viscosity. Conversely, excessive shear can sometimes lead to undesirable changes in the formulation structure. Standardize your mixing speed and duration. When measuring viscosity, record the shear rate.

3. Excipient Concentration and Type:

  • Problem: The type and concentration of excipients can dramatically impact the final viscosity. High concentrations of certain additives can increase viscosity.

  • Solution:

    • Co-solvents: Consider the addition of a low-viscosity co-solvent like propylene glycol or ethanol to reduce the overall viscosity.

    • Surfactants: The choice of surfactant can influence viscosity. For example, a combination of surfactants may be required to achieve the desired emulsion stability without excessively increasing viscosity.[1]

    • Thickeners: If you are using a thickening agent, you may need to reduce its concentration.

4. Active Pharmaceutical Ingredient (API) Interactions:

  • Problem: The API itself can interact with the C10-12 glycerides and other excipients, leading to an increase in viscosity. This can be due to the formation of a structured network or poor solubility of the API in the lipid base.

  • Solution: Assess the solubility of your API in the C10-12 glyceride base at the desired concentration. If solubility is an issue, you may need to consider a different lipid vehicle or the use of a co-solvent to improve API solubility.

Frequently Asked Questions (FAQs)

Q1: What are C10-12 glycerides and why are they used in formulations?

A1: C10-12 glycerides are medium-chain triglycerides (MCTs) composed of a glycerol backbone esterified with fatty acids that have a chain length of 10 to 12 carbons. They are widely used in pharmaceutical and cosmetic formulations as emollients, solvents, and skin-conditioning agents.[2] Their benefits include good spreadability, a non-greasy feel, and the ability to solubilize lipophilic active ingredients.

Q2: How does temperature affect the viscosity of C10-12 glyceride formulations?

A2: The viscosity of C10-12 glycerides is inversely proportional to temperature. As the temperature increases, the viscosity decreases. This is a critical factor to control during manufacturing, storage, and application of the formulation.

Q3: Can I reduce the viscosity of my C10-12 glyceride formulation by adding a co-solvent?

A3: Yes, adding a low-viscosity co-solvent is a common strategy to reduce the viscosity of lipid-based formulations. Propylene glycol is a frequently used co-solvent that can effectively decrease viscosity. However, it is crucial to evaluate the impact of the co-solvent on the overall stability and solubility of the API in the formulation. One study on a caffeine gel showed that increasing propylene glycol concentration from 10% to 30% increased the viscosity of the final formulation, so careful selection and concentration screening are necessary.[3][4]

Q4: What is the role of surfactants in C10-12 glyceride formulations and how do they affect viscosity?

A4: Surfactants are often included in C10-12 glyceride formulations to create stable emulsions, particularly when an aqueous phase is present. The choice and concentration of the surfactant can influence the viscosity. For instance, a study on emulsions containing medium-chain triglycerides showed that the use of Polysorbate 80 (Tween 80) as an emulsifier can impact the final viscosity of the formulation. The interaction between the surfactant and the glycerides can lead to the formation of different microstructures that affect the flow properties.

Q5: My C10-12 glyceride formulation is showing phase separation over time. Could this be related to viscosity?

A5: Yes, phase separation can be linked to changes in viscosity and the overall stability of the formulation. An initial high viscosity may not always guarantee long-term stability. Changes in temperature during storage can alter the viscosity and potentially lead to the coalescence of droplets in an emulsion or the settling of suspended particles. It is important to assess the stability of the formulation under different temperature conditions.

Data Presentation

Table 1: Typical Viscosity of Medium-Chain Triglycerides (MCTs) at Different Temperatures

Temperature (°C)Viscosity (mPa·s)
2027 - 33

Source: Specification Sheet for Medium-Chain Triglyceride.

Table 2: Effect of Propylene Glycol Concentration on the Viscosity of a Gel Formulation

FormulationPropylene Glycol Concentration (%)Viscosity (dPa.s)
F IV04.67
F I105.17
F II207.17
F III309.17

Source: Adapted from The Effect of Propylene Glycol Concentration on the Physical characteristics and release rate of caffeine in gel.[3][4]

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer (e.g., Brookfield Type)

1. Objective: To determine the dynamic viscosity of a C10-12 glyceride formulation at a specified temperature and shear rate.

2. Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield DV-II+ Pro or equivalent)

  • Appropriate spindle set (e.g., cone and plate or coaxial cylinder)

  • Temperature-controlled water bath or Peltier system

  • Sample of the C10-12 glyceride formulation

  • Beaker or sample container

  • Calibrated thermometer

3. Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable benchtop.

    • Turn on the viscometer and the temperature control unit. Allow the instrument to warm up for at least 30 minutes.

    • Select the appropriate spindle and attach it to the viscometer as per the manufacturer's instructions. The choice of spindle depends on the expected viscosity of the sample. For low to medium viscosity liquids, a coaxial cylinder or a specific spindle from a standard set may be appropriate. For semi-solids, a T-bar spindle might be necessary.

  • Sample Preparation and Loading:

    • Place a sufficient amount of the C10-12 glyceride formulation into the sample container. The volume should be adequate to immerse the spindle to the marked level.

    • Place the sample container in the temperature-controlled unit and allow the sample to equilibrate to the target temperature (e.g., 25°C ± 0.1°C). Verify the sample temperature with a calibrated thermometer.

  • Measurement:

    • Carefully lower the viscometer head to immerse the rotating spindle into the center of the sample. Avoid introducing air bubbles.

    • Select the desired rotational speed (RPM). Start with a low RPM and gradually increase it. The instrument's software will display the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Allow the reading to stabilize before recording the viscosity value. A stable reading is typically one that does not fluctuate by more than 5% over 30 seconds.

    • Record the viscosity, temperature, spindle number, and rotational speed.

    • To assess for shear-thinning or shear-thickening behavior, take measurements at a range of different rotational speeds.

  • Cleaning:

    • After the measurement is complete, raise the viscometer head and remove the spindle.

    • Clean the spindle and sample container thoroughly with an appropriate solvent, followed by drying.

Protocol 2: Rheological Profiling using a Cone and Plate Rheometer

1. Objective: To obtain a comprehensive rheological profile of a C10-12 glyceride formulation, including viscosity as a function of shear rate (flow curve).

2. Materials and Equipment:

  • Cone and plate rheometer (e.g., from TA Instruments, Anton Paar, or similar)

  • Appropriate cone geometry (e.g., 40 mm, 2° cone)

  • Peltier plate for temperature control

  • Sample of the C10-12 glyceride formulation

  • Spatula

3. Procedure:

  • Instrument Setup and Calibration:

    • Turn on the rheometer and the temperature control system. Set the desired temperature for the Peltier plate (e.g., 25°C).

    • Perform a zero-gap calibration according to the instrument's standard operating procedure.

  • Sample Loading:

    • Place a small amount of the C10-12 glyceride formulation onto the center of the Peltier plate.

    • Lower the cone geometry to the measurement gap. The sample should spread evenly to fill the gap without overflowing.

    • Trim any excess sample from the edge of the cone.

  • Measurement (Flow Curve):

    • Set up a shear rate sweep experiment in the instrument software. A typical range would be from 0.1 to 100 s⁻¹.

    • Allow the sample to equilibrate at the set temperature for a few minutes before starting the measurement.

    • Initiate the experiment. The rheometer will apply a range of shear rates and measure the corresponding shear stress to calculate the viscosity.

    • The software will generate a flow curve, which is a plot of viscosity versus shear rate.

  • Data Analysis:

    • Analyze the flow curve to determine the rheological behavior of the formulation (e.g., Newtonian, shear-thinning, or shear-thickening).

    • Extract viscosity values at specific shear rates as required.

  • Cleaning:

    • Raise the cone geometry and carefully clean both the cone and the Peltier plate with a suitable solvent.

Mandatory Visualizations

Factors_Influencing_Viscosity Viscosity Formulation Viscosity Temperature Temperature Temperature->Viscosity Shear_Rate Shear Rate Shear_Rate->Viscosity Excipients Excipients Excipients->Viscosity Co_solvents Co-solvents (e.g., Propylene Glycol) Excipients->Co_solvents Surfactants Surfactants (e.g., Polysorbate 80) Excipients->Surfactants Thickeners Thickeners Excipients->Thickeners API API Properties API->Viscosity Solubility Solubility API->Solubility Concentration Concentration API->Concentration

Caption: Key factors influencing the viscosity of C10-12 glyceride formulations.

References

Technical Support Center: Optimization of C10-12 Glyceride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of C10-12 glycerides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude C10-12 glyceride samples?

Crude C10-12 glycerides, often sourced from the transesterification of vegetable oils, typically contain a variety of impurities. These can include residual catalysts (e.g., sodium or potassium hydroxide), soaps formed by the saponification of free fatty acids, unreacted starting materials like methanol or ethanol, water, and free fatty acids.[1][2][3] The presence of these impurities can significantly impact the stability, functionality, and safety of the final product.

Q2: What are the primary methods for purifying C10-12 glycerides?

The purification of C10-12 glycerides typically involves a multi-step process to remove different types of impurities. Common methods include:

  • Neutralization: To remove free fatty acids and residual catalysts.[2][4]

  • Washing: To remove water-soluble impurities like salts and soaps.

  • Drying/Vacuum Distillation: To remove volatile components such as water and residual alcohols.[1][5]

  • Adsorbent Treatment: Using materials like activated carbon or bleaching earth to remove color and other minor impurities.[5][6]

  • Molecular Distillation: A high-vacuum, short-path distillation technique suitable for separating components with high boiling points and thermal sensitivity, which is often employed for final polishing to achieve high purity.

Q3: How can I assess the purity of my C10-12 glyceride sample?

Several analytical techniques can be used to determine the purity of C10-12 glycerides. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for quantifying the glyceride content and identifying specific fatty acid profiles.[7] Other important parameters to measure include acid value (to quantify free fatty acids), saponification value, iodine value (to measure the degree of unsaturation), and water content (e.g., by Karl Fischer titration).

Q4: What are the key factors influencing the yield of purified C10-12 glycerides?

The overall yield can be affected by several factors throughout the purification process. Inefficient phase separation during washing can lead to product loss. Additionally, overly aggressive conditions during distillation, such as excessively high temperatures or prolonged heating times, can cause thermal degradation of the glycerides, reducing the final yield.[3] Incomplete reactions during the initial synthesis will also result in a lower yield of the desired glycerides.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of C10-12 glycerides.

Problem Possible Cause Recommended Solution
High Acid Value in Final Product Incomplete neutralization of free fatty acids.Optimize the amount of neutralizing agent (e.g., NaOH, KOH). Ensure thorough mixing and adequate reaction time. Consider a second neutralization step.
Hydrolysis of glycerides during purification.Minimize exposure to high temperatures and water. Ensure the sample is thoroughly dried before high-temperature steps like distillation.
Cloudy Appearance or Presence of Particulates Presence of residual soaps or salts.Improve the washing steps with deionized water. Ensure complete phase separation. Consider filtration through a 0.45 µm filter.
Incomplete removal of adsorbent material.Optimize the filtration or centrifugation step after adsorbent treatment. Use a finer filter paper or a higher centrifugation speed.
Low Yield of Purified Product Product loss during washing and phase separation.Allow sufficient time for phase separation. Use a separatory funnel with a sharp interface for better separation. Minimize the number of washing steps if possible without compromising purity.
Thermal degradation during distillation.Use vacuum distillation to lower the boiling point of the glycerides.[1] For highly sensitive materials, consider molecular distillation.
Off-Color or Undesirable Odor Presence of oxidation products or other colored impurities.Use an appropriate amount of activated carbon or bleaching earth during the adsorbent treatment step.[5][6] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Results Between Batches Variability in crude starting material.Thoroughly characterize the crude material before each purification run to adjust the process parameters accordingly.
Inconsistent process parameters.Strictly control parameters such as temperature, pressure, reaction times, and reagent concentrations for each batch.

Experimental Protocols

Protocol 1: Bench-Scale Purification of C10-12 Glycerides

This protocol describes a general procedure for purifying crude C10-12 glycerides at a laboratory scale.

1. Neutralization:

  • Transfer 500 g of crude C10-12 glycerides to a 1 L beaker.
  • Heat the sample to 60°C with gentle stirring.
  • Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous phase (after washing a small aliquot) is neutral (pH 7.0-7.5).
  • Continue stirring for 30 minutes at 60°C.

2. Washing:

  • Transfer the mixture to a 1 L separatory funnel.
  • Add 200 mL of warm (60°C) deionized water, shake gently, and allow the layers to separate.
  • Drain the lower aqueous layer containing soaps and salts.
  • Repeat the washing step 2-3 times until the aqueous phase is clear and has a neutral pH.

3. Drying:

  • Transfer the washed glyceride layer to a round-bottom flask.
  • Heat to 105°C under vacuum (e.g., 10-20 mbar) for 1-2 hours to remove residual water.

4. Adsorbent Treatment:

  • Cool the dried glycerides to 80°C.
  • Add 1% (w/w) of activated carbon and 2% (w/w) of bleaching earth.
  • Stir the mixture for 1 hour at 80°C under a nitrogen atmosphere.
  • Filter the mixture through a bed of celite to remove the adsorbents.

5. Final Polishing (Optional):

  • For high-purity applications, perform molecular distillation of the filtered product.

Quantitative Data Summary

The following table presents typical data for the purification process, showing the impact of each step on key quality parameters.

Parameter Crude Sample After Neutralization & Washing After Drying & Adsorbent Treatment Target Specification
Appearance Dark, cloudyLighter, slightly hazyClear, light yellowClear, colorless to light yellow
Acid Value (mg KOH/g) 5.20.8< 0.1< 0.1
Water Content (%) 1.50.5< 0.05< 0.05
Glyceride Purity (GC, %) 85.392.1> 99.5> 99.5
Color (Gardner) 84< 1< 1

Visualizations

Logical Workflow for C10-12 Glyceride Purification

PurificationWorkflow crude Crude C10-12 Glycerides neutralization Neutralization (remove free fatty acids) crude->neutralization washing Washing (remove soaps, salts) neutralization->washing drying Drying (remove water) washing->drying adsorbent Adsorbent Treatment (remove color, impurities) drying->adsorbent filtration Filtration adsorbent->filtration final_product Purified C10-12 Glycerides filtration->final_product

Caption: A typical workflow for the purification of C10-12 glycerides.

Troubleshooting Decision Tree for High Acid Value

AcidValueTroubleshooting start High Acid Value in Final Product check_neutralization Was neutralization complete? start->check_neutralization check_hydrolysis Potential for hydrolysis during processing? start->check_hydrolysis incomplete_neutralization Incomplete Neutralization check_neutralization->incomplete_neutralization No hydrolysis Hydrolysis Occurred check_hydrolysis->hydrolysis Yes solution_neutralization Optimize neutralization step: - Increase reagent concentration - Increase reaction time/temperature - Improve mixing incomplete_neutralization->solution_neutralization solution_hydrolysis Minimize hydrolysis: - Ensure complete drying before heating - Reduce processing temperatures - Use inert atmosphere hydrolysis->solution_hydrolysis

Caption: Decision tree for troubleshooting high acid value in purified C10-12 glycerides.

References

Validation & Comparative

A Comparative Guide to C10-12 and C8-10 Glycerides for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C10-12 glycerides and C8-10 glycerides, two common classes of medium-chain glycerides (MCGs) utilized as lipid excipients in drug delivery systems. The primary application of these glycerides is in lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which are designed to improve the oral bioavailability of poorly water-soluble drugs. This comparison is supported by a review of their physicochemical properties and relevant experimental data.

Overview of Physicochemical Properties

C8-10 and C10-12 glycerides are mixtures of mono-, di-, and triglycerides derived from the esterification of glycerol with specific medium-chain fatty acids. The difference in the carbon chain length of these fatty acids—caprylic (C8), capric (C10), and lauric (C12) acids—imparts distinct physicochemical properties that influence their performance as drug delivery vehicles.[1][2][3] Synthetic medium-chain triglycerides are often composed mainly of C8 and C10 fatty acids.[1][2]

Medium-chain triglycerides are generally favored over long-chain triglycerides (LCTs) in SEDDS for their higher fluidity, better solubility properties, and superior self-emulsification ability.[4] They also offer greater chemical stability due to the saturation of the fatty acid chains, which minimizes the risk of peroxidation.[5][6]

Table 1: Comparison of Physicochemical Properties

PropertyC8-10 GlyceridesC10-12 GlyceridesSignificance in Drug Delivery
Primary Fatty Acids Caprylic (C8), Capric (C10)Capric (C10), Lauric (C12)Influences solvent capacity, digestion rate, and absorption pathway.[2][7][8]
Average Molecular Wt. LowerHigherAffects viscosity and fluidity of the formulation.
Solvent Capacity Generally higher for many drugsGenerally lower compared to C8-10Shorter fatty acid chains often provide better solvent capacity for lipophilic drugs.[9]
Oxidative Stability High (due to saturation)High (due to saturation)Saturated glycerides are less prone to oxidation, improving the chemical stability of the drug product.[5][6]
Self-Emulsification ExcellentGoodShorter chain length contributes to better emulsification, leading to smaller and more stable droplets upon dispersion.[4]
Digestion Rate FasterSlowerPancreatic lipase hydrolyzes shorter-chain triglycerides more rapidly, affecting the rate of drug release and solubilization in the gut.[4]

Performance in Drug Delivery Systems

The choice between C8-10 and C10-12 glycerides depends critically on the properties of the active pharmaceutical ingredient (API) and the desired pharmacokinetic profile.

Drug Solubility and Formulation Loading

Drug solubility in the lipid vehicle is a primary determinant of the maximum achievable drug load in a LBDDS. Studies consistently show that drug solubility is higher in medium-chain (MC) lipids compared to long-chain (LC) lipids.[9] Within the MC glyceride class, the shorter chain length of C8-10 glycerides generally provides a higher solvent capacity for a wide range of drugs compared to C10-12 glycerides. This allows for higher drug loading, which is particularly advantageous for low-potency APIs.

Table 2: Illustrative Drug Solubility in Medium-Chain Lipids (Note: Data are representative and can vary based on the specific drug and exact composition of the glyceride blend.)

DrugLipid VehiclePredominant Fatty AcidsMeasured SolubilityReference
IbuprofenTricaprylinC88.5 wt% at 25°C[10]
FenofibrateTricaprylinC8~5 wt% at 25°C[10]
CelecoxibMCM-based LBDDSC8, C10>100 mg/mL[9]
CinnarizineMCM-based LBDDSC8, C10~150 mg/mL[9]
Emulsification and Stability

Upon gentle agitation in the aqueous environment of the gastrointestinal (GI) tract, LBDDS must disperse to form fine oil-in-water emulsions or microemulsions. The efficiency of this process is crucial for presenting the drug in a solubilized state over a large surface area for absorption. C8-10 glycerides, with their lower viscosity and molecular weight, typically exhibit more spontaneous and efficient emulsification, resulting in smaller droplet sizes (often <100 nm for SMEDDS) compared to formulations based on longer-chain glycerides.[11][12]

In Vitro Drug Release and GI Digestion

Drug release from triglyceride-based formulations is intimately linked to the digestion of the lipid by pancreatic lipase.[13] This process liberates monoglycerides and fatty acids, which combine with bile salts to form various colloidal species (e.g., mixed micelles, vesicles) that solubilize the drug and facilitate its transport to the intestinal wall.[13]

The rate of lipolysis is dependent on the fatty acid chain length. C8-10 glycerides are hydrolyzed more rapidly than C10-12 glycerides.[4] This leads to a faster generation of solubilizing species and, consequently, a more rapid release of the drug. However, this rapid release can also lead to supersaturation of the drug in the intestinal lumen, potentially causing precipitation if the drug's solubility in the digestion products is exceeded.

G cluster_formulation Lipid-Based Formulation (LBDDS) cluster_gi Gastrointestinal Tract cluster_pathway Systemic Circulation Formulation Drug in C8-10 or C10-12 Glyceride Vehicle Emulsification Dispersion & Emulsification Formulation->Emulsification Ingestion Digestion Lipase-Mediated Digestion Emulsification->Digestion Stomach/Intestine Transit Colloids Formation of Colloidal Species (Mixed Micelles, Vesicles) Digestion->Colloids Generates Monoglycerides & Fatty Acids Absorption Drug Absorption (Enterocytes) Colloids->Absorption Drug Solubilization PortalVein Portal Vein (C8-10 Predominant) Absorption->PortalVein Shorter Chains Lymphatics Lymphatic System (C10-12 Component) Absorption->Lymphatics Longer Chains

In Vivo Bioavailability and Absorption Pathways

The structural differences between C8-10 and C10-12 glycerides influence their route of absorption.

  • C8-10 Glycerides: The resulting C8 and C10 fatty acids are more water-soluble and are primarily absorbed directly into the portal vein, which leads to the liver.[4] This results in rapid systemic availability but also exposes the drug to first-pass metabolism.

  • C10-12 Glycerides: The C12 component (lauric acid) behaves more like a long-chain fatty acid. Following absorption, it is more likely to be re-esterified into triglycerides within the enterocytes and incorporated into chylomicrons. These chylomicrons are then transported into the lymphatic system, bypassing the liver initially.[13] This lymphatic transport can be a significant advantage for drugs that undergo extensive first-pass metabolism.

Therefore, C8-10 glycerides may lead to a faster onset of action and higher peak plasma concentrations (Cmax), while C10-12 glycerides could offer a strategy to enhance the bioavailability of drugs susceptible to hepatic degradation.

Table 3: Comparison of In Vivo Performance Characteristics

ParameterC8-10 Glyceride FormulationsC10-12 Glyceride Formulations
Rate of Absorption Generally fasterGenerally slower
Time to Cmax (Tmax) ShorterLonger
First-Pass Metabolism More susceptibleCan be reduced via lymphatic uptake
Primary Absorption Route Portal VeinMixed: Portal Vein and Lymphatic System

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare lipid-based formulations.

Protocol 1: Equilibrium Solubility Measurement
  • Objective: To determine the saturation solubility of an API in the lipid excipient.

  • Methodology:

    • Add an excess amount of the API to a known quantity of the C8-10 or C10-12 glyceride in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • Centrifuge the samples at high speed to separate the undissolved solid API from the saturated lipid solution.

    • Carefully collect an aliquot of the supernatant (the saturated solution).

    • Dissolve the aliquot in a suitable organic solvent and dilute to an appropriate concentration.

    • Quantify the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Protocol 2: In Vitro Dispersion and Emulsification Test
  • Objective: To assess the self-emulsification efficiency and determine the droplet size of the resulting dispersion.

  • Methodology:

    • Prepare the LBDDS by dissolving the API in the chosen glyceride (and any other surfactants/co-solvents).

    • Add a small, precise volume of the LBDDS (e.g., 1 mL) to a larger volume of an aqueous dispersion medium (e.g., 250 mL of water or simulated gastric fluid) at 37°C with gentle agitation, simulating GI motility.

    • Visually assess the dispersion for clarity and homogeneity.

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion/microemulsion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) at predetermined time points.[11]

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Performance cluster_invivo In Vivo Evaluation Solubility 1. API Solubility in Glyceride Formulation 2. LBDDS Preparation Solubility->Formulation Dispersion 3. In Vitro Dispersion Test (Droplet Size Analysis) Formulation->Dispersion Lipolysis 4. In Vitro Lipolysis (Drug Release & Precipitation) Dispersion->Lipolysis Evaluate Performance PK_Study 5. Pharmacokinetic Study (Animal Model) Lipolysis->PK_Study Correlate with In Vivo Fate Analysis 6. Data Analysis (AUC, Cmax, Tmax) PK_Study->Analysis

Protocol 3: In Vitro Lipolysis (Digestion) Model
  • Objective: To simulate the digestion of the LBDDS in the small intestine and measure the extent of drug solubilization and potential for precipitation.[14]

  • Methodology:

    • Set up a pH-stat apparatus with a reaction vessel maintained at 37°C.

    • Add a digestion buffer simulating intestinal fluid (containing bile salts and phospholipids) to the vessel.

    • Introduce the LBDDS formulation into the buffer and allow it to disperse.

    • Initiate lipolysis by adding a pancreatic lipase extract. Maintain the pH of the medium at a constant value (e.g., pH 6.5) by titrating with NaOH. The rate of NaOH addition is proportional to the rate of fatty acid generation (i.e., digestion).

    • Collect samples from the vessel at various time points during the digestion process.

    • Immediately stop the enzymatic reaction in the samples (e.g., with an inhibitor).

    • Separate the sample into an aqueous phase (containing solubilized drug in micelles) and a precipitated/undissolved phase by ultracentrifugation.

    • Quantify the drug concentration in the aqueous phase via HPLC to determine the amount of drug maintained in a solubilized state.[15]

Conclusion and Selection Criteria

Both C10-12 and C8-10 glycerides are effective excipients for enhancing the delivery of poorly water-soluble drugs. The optimal choice is not universal but depends on a careful consideration of the drug's properties and the therapeutic objective.

  • Choose C8-10 Glycerides when:

    • The primary challenge is poor drug solubility, as they generally offer higher solvent capacity.

    • A rapid onset of action is desired, due to faster digestion and absorption.

    • The drug does not suffer from extensive first-pass metabolism.

  • Choose C10-12 Glycerides when:

    • The drug has moderate solubility in lipids but is highly susceptible to first-pass metabolism. The C12 component can promote lymphatic transport, potentially increasing bioavailability.

    • A slightly more controlled or sustained release profile compared to C8-10 glycerides is beneficial.

    • The risk of drug precipitation upon rapid digestion of C8-10 glycerides is a concern.

Ultimately, the selection process should be guided by thorough pre-formulation screening, including solubility and in vitro lipolysis studies, to identify the glyceride system that provides the best balance of drug loading, formulation stability, and desired in vivo performance.

References

A Comparative Analysis of Natural vs. Synthetic C10-12 Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sources, properties, and performance of natural and synthetic C10-12 triglycerides, supported by available data and experimental methodologies. C10-12 triglycerides, composed of capric (C10) and lauric (C12) fatty acids, are pivotal in various high-performance applications, including pharmaceutical formulations, nutritional supplements, and personal care products. Their efficacy is intrinsically linked to their origin and method of production, which dictates their purity, composition, and ultimately, their functional characteristics.

Introduction: Defining Natural and Synthetic C10-12 Triglycerides

Natural C10-12 Triglycerides are sourced directly from botanical oils where they occur naturally. The primary sources are coconut oil and palm kernel oil. In these oils, C10 and C12 fatty acids are part of a complex mixture of various other triglycerides. For instance, coconut oil is particularly rich in lauric acid (C12), containing 46–54%, alongside 5–8% capric acid (C10)[1]. Similarly, palm kernel oil contains 45–50% C12 and 3–4% C10[1]. Other dairy sources, like goat milk, also contain a notable percentage of medium-chain triglycerides (MCTs), with a significant portion being C10[2].

Synthetic C10-12 Triglycerides , often referred to in the industry as structured lipids or semi-synthetic triglycerides, are not synthesized from simple chemical precursors. Instead, they are manufactured from natural oils through a multi-step process. This process typically involves the hydrolysis (or splitting) of a source oil (like coconut or palm kernel oil) into glycerol and free fatty acids. The fatty acids are then fractionally distilled to isolate the desired C10 and C12 chains. Finally, these purified fatty acid fractions are re-esterified with a glycerol backbone to produce a triglyceride of controlled composition[1]. This method allows for the production of triglycerides with specific ratios of C10 and C12 fatty acids, or even pure tricaprin (C10 triglyceride) or trilaurin (C12 triglyceride).

The logical workflow for producing synthetic C10-12 triglycerides from natural oils is outlined below.

G cluster_0 Natural Source Processing cluster_1 Purification and Synthesis NaturalOil Natural Oil (Coconut/Palm Kernel) Hydrolysis Hydrolysis NaturalOil->Hydrolysis Glycerol1 Glycerol Hydrolysis->Glycerol1 FFAs Mixed Free Fatty Acids Hydrolysis->FFAs Fractionation Fractional Distillation FFAs->Fractionation C10_C12 Purified C10 & C12 Fatty Acids Fractionation->C10_C12 OtherFFAs Other Fatty Acids (C8, C14, etc.) Fractionation->OtherFFAs Esterification Re-esterification C10_C12->Esterification SyntheticTG Synthetic C10-12 Triglycerides Esterification->SyntheticTG Glycerol2 Glycerol Glycerol2->Esterification

Caption: Workflow for the production of synthetic C10-12 triglycerides from natural oils.

Comparative Physicochemical Properties

While direct, side-by-side experimental comparisons in literature are scarce, differences in physicochemical properties can be inferred based on the composition of natural oils versus purified synthetic triglycerides. Synthetic triglycerides offer higher purity and a more defined composition, which translates to more consistent and predictable physical characteristics.

PropertyNatural C10-12 Triglycerides (in Coconut/Palm Oil)Synthetic C10-12 TriglyceridesRationale for Difference
Fatty Acid Profile Heterogeneous mixture (C8, C10, C12, C14, C16, C18, etc.)[1]Defined ratio of C10 and C12; minimal other fatty acids.Synthesis process involves fractionation to isolate specific fatty acids[1].
Melting Point Broader melting range due to mixed triglycerides.Sharper, more defined melting point.Purity and homogeneity of the triglyceride species.
Viscosity Variable, dependent on the specific oil and its full fatty acid profile.Consistent and predictable, specified by the manufacturer.Uniform molecular weight and structure.
Oxidative Stability Lower, due to the potential presence of unsaturated fatty acids.Higher, as it is composed primarily of stable saturated fatty acids[1].Removal of easily oxidized polyunsaturated fatty acids during fractionation.
Color & Odor May have a slight yellowish color and characteristic odor.Typically colorless and odorless[1].Purification steps in the synthesis process remove pigments and volatile compounds.

Performance in Drug Delivery Applications

Medium-chain triglycerides are extensively used as lipid-based excipients in drug delivery systems to enhance the solubility and oral bioavailability of poorly water-soluble drugs[3][4]. The choice between natural and synthetic triglycerides can impact formulation stability and performance.

Performance MetricNatural C10-12 TriglyceridesSynthetic C10-12 TriglyceridesKey Considerations for Drug Development
Drug Solubility Can be effective, but solubility may vary between batches of natural oil.Offers predictable and consistent drug solubility.Consistency is critical for dose uniformity and regulatory approval.
Emulsification Performance can be inconsistent due to variability in minor components.Provides reliable and reproducible emulsification properties in SEDDS/SMEDDS.[1]Important for the stability and in-vivo performance of self-emulsifying formulations.
Skin Penetration Good penetration enhancement properties.Excellent and consistent skin penetration due to defined molecular size and properties[1].Crucial for the efficacy of topical and transdermal drug delivery systems.
Stability Susceptible to oxidation and hydrolytic rancidity, potentially degrading the active pharmaceutical ingredient (API)[5][6].Highly stable against oxidation, ensuring better protection for the API and longer shelf-life[1].Formulation stability is a key regulatory requirement.

The decision-making process for selecting a lipid excipient in drug formulation often involves a trade-off between cost and performance, where synthetic triglycerides offer superior control and reproducibility.

G cluster_0 Formulation Goal cluster_1 Excipient Choice cluster_2 Key Performance Attributes Goal Enhance Bioavailability of Poorly Soluble Drug Natural Natural C10-12 Triglycerides (e.g., Coconut Oil) Goal->Natural Synthetic Synthetic C10-12 Triglycerides (e.g., Miglyol 812) Goal->Synthetic Consistency Consistency & Reproducibility Natural->Consistency Lower Purity Purity & Stability Natural->Purity Lower Cost Cost Natural->Cost Lower Synthetic->Consistency Higher Synthetic->Purity Higher Synthetic->Cost Higher

Caption: Logical relationship in selecting natural vs. synthetic triglycerides for drug formulation.

Experimental Protocols

To quantitatively assess the differences between natural and synthetic C10-12 triglycerides, a series of standardized experimental protocols should be employed.

  • Objective: To determine the dynamic viscosity of the triglyceride samples.

  • Methodology: A rotational viscometer (e.g., Brookfield Viscometer) is used.

    • Calibrate the instrument using a standard oil of known viscosity.

    • Place a defined volume of the triglyceride sample into the sample chamber, maintained at a constant temperature (e.g., 25°C) by a water bath.

    • Select an appropriate spindle and rotational speed (rpm) to ensure the torque reading is within the optimal range (typically 10-90%).

    • Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP).

    • Perform measurements in triplicate and report the mean and standard deviation.

  • Objective: To evaluate the resistance of the triglycerides to oxidation.

  • Methodology: An accelerated stability test using an instrument like a Rancimat.

    • A precise amount of the triglyceride sample (e.g., 3 g) is weighed into a reaction vessel.

    • The sample is heated to a high temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.

    • The volatile oxidation products (primarily formic acid) are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously measured. A sharp increase in conductivity marks the induction time, which is the time until the onset of rapid oxidation.

    • A longer induction time indicates higher oxidative stability.

  • Objective: To compare the ability of triglyceride formulations to facilitate the penetration of a model drug through the skin.

  • Methodology: Using Franz diffusion cells with excised human or animal skin.

    • Prepare formulations of a model drug (e.g., ketoprofen) in both natural and synthetic C10-12 triglyceride vehicles.

    • Mount a section of full-thickness skin on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

    • Fill the receptor compartment with a phosphate-buffered saline solution, maintained at 37°C and continuously stirred.

    • Apply a finite dose of the formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh buffer.

    • Analyze the concentration of the model drug in the withdrawn samples using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

Conclusion

The primary distinction between natural and synthetic C10-12 triglycerides lies in their purity, composition, and consistency. Natural triglycerides, as found in coconut or palm kernel oil, are part of a complex mixture, leading to variability in their physical properties and performance. Synthetic triglycerides, produced through a controlled process of hydrolysis, fractionation, and re-esterification, offer a highly pure and defined product.

For high-performance applications in the pharmaceutical and drug development sectors, synthetic C10-12 triglycerides are often the preferred choice. Their batch-to-batch consistency, superior stability, and predictable performance are critical for developing safe, effective, and stable formulations that can meet stringent regulatory standards. While natural oils may be a suitable and cost-effective option for some applications, the precision afforded by synthetic triglycerides is indispensable for advanced drug delivery systems.

References

A Comparative Guide to the Validation of Analytical Methods for C10-12 Glyceride Analysis: HPLC-ELSD vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of C10-12 glycerides is crucial for product quality control and formulation development. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of these medium-chain triglycerides. Supercritical Fluid Chromatography (SFC) is also discussed as a promising alternative.

This guide presents a comprehensive overview of the validation parameters for an HPLC-ELSD method tailored for C10-C12 glyceride analysis, supported by experimental data. A direct comparison with the performance of GC-FID is provided to aid in the selection of the most suitable analytical technique for specific research needs.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the analysis of non-volatile and semi-volatile compounds that lack a UV-absorbing chromophore, such as triglycerides. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase, while the ELSD offers near-universal detection for any analyte that is less volatile than the mobile phase.

Experimental Protocol: HPLC-ELSD Method for Trilaurin (C12 Triglyceride)

This protocol is based on a validated method for the determination of trilaurin.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Acetone (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Nitrogen Gas Pressure: 3.5 bar.

Validation Data Summary: HPLC-ELSD for Trilaurin

The following table summarizes the validation parameters for the analysis of trilaurin using the described HPLC-ELSD method.

Validation ParameterResult
Linearity (Concentration Range) ~0.02 - 0.40 mg/mL
Correlation Coefficient (R²) > 0.9995
Precision (Intra- and Inter-day RSD) < 2.45%
Limit of Detection (LOD) ≤ 0.054 mg/mL
Limit of Quantitation (LOQ) ≤ 0.162 mg/mL

Alternative Analytical Methods

While HPLC-ELSD is a robust technique, other methods are also employed for the analysis of C10-12 glycerides.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a well-established technique for the analysis of volatile and semi-volatile compounds. For triglycerides, which have low volatility, derivatization to their more volatile fatty acid methyl esters (FAMEs) is often required. However, high-temperature GC (HTGC) can be used for the analysis of intact triglycerides.

Experimental Protocol: High-Temperature GC-FID for Triglyceride Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a high-temperature capillary column.

  • Column: A medium polarity open-tubular fused silica column suitable for high-temperature analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically >350°C.

  • Oven Temperature Program: A program that ramps up to a high final temperature (e.g., 370°C) to ensure elution of the triglycerides.

Performance Data Summary: HTGC-FID for Triglyceride Analysis

The following table presents typical performance data for the analysis of a range of triglycerides using HTGC-FID.

Performance ParameterResult
Limit of Detection (LOD) 0.001 - 0.330 µg/mL
Limit of Quantitation (LOQ) 0.001 - 1.000 µg/mL
Recovery 21% - 148%

Method Comparison: HPLC-ELSD vs. GC-FID

FeatureHPLC-ELSD for C10-12 GlyceridesGC-FID for C10-12 Glycerides
Sample Preparation Simple dissolution in an organic solvent.Often requires derivatization to FAMEs, or specialized high-temperature setup for intact analysis.
Sensitivity for Trilaurin (C12) More sensitive (LOD ≤ 0.040 mg/mL)[1].Less sensitive for intact analysis (LOD ≤ 0.260 mg/mL)[1].
Universality of Detection Near-universal for non-volatile analytes.Universal for compounds that combust in a hydrogen-air flame.
Analysis Time Can be longer due to liquid chromatography separation.Can be faster, especially with modern rapid temperature programming.
Instrumentation Cost Generally moderate.Generally moderate.
Robustness Good for routine analysis.Very robust and widely used in quality control.

Promising Alternative: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages for the analysis of lipids, including:

  • High Separation Efficiency: The low viscosity and high diffusivity of supercritical fluids can lead to faster and more efficient separations compared to HPLC.

  • Reduced Organic Solvent Consumption: SFC primarily uses compressed CO2, making it a "greener" analytical technique.

  • Suitability for Lipids: The non-polar nature of supercritical CO2 is well-suited for the analysis of lipids.

While SFC shows great promise for triglyceride analysis, detailed and specific validation data for C10-C12 glycerides are not as readily available in published literature compared to HPLC-ELSD and GC-FID.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the comparison between the methods, the following diagrams were generated.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample C10-12 Glyceride Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Injection Injection into HPLC System Dissolution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection ELSD Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for C10-12 glyceride analysis using HPLC-ELSD.

Method_Comparison cluster_hplc HPLC-ELSD cluster_gc GC-FID cluster_sfc SFC H_Prep Simple Dissolution G_Prep Derivatization or High Temp Setup H_Sens High Sensitivity for Triglycerides H_Time Moderate Analysis Time S_Prep Simple Dissolution G_Sens Lower Sensitivity for Intact Triglycerides G_Time Potentially Faster Analysis S_Adv High Efficiency & Green Method S_Data Limited Specific Validation Data

Caption: Key comparison points for HPLC-ELSD, GC-FID, and SFC.

References

A Comparative Guide: C10-12 Glycerides vs. Long-Chain Triglycerides as Drug Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lipid excipient is a critical determinant in the successful development of oral drug delivery systems for poorly water-soluble compounds. Both medium-chain triglycerides (MCTs), such as C10-12 glycerides, and long-chain triglycerides (LCTs) are extensively utilized as drug carriers to enhance solubility and bioavailability. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of lipid excipients for formulation development.

Executive Summary

C10-12 glycerides and LCTs offer distinct advantages as drug carriers, primarily driven by their differing metabolic and physiological pathways. C10-12 glycerides, with their shorter fatty acid chains, are more rapidly absorbed via the portal vein, offering a direct route to the liver. This can lead to faster onset of action. In contrast, LCTs are transported through the intestinal lymphatic system, a pathway that bypasses first-pass metabolism in the liver. This is particularly advantageous for drugs that are extensively metabolized by the liver, as it can significantly enhance their oral bioavailability.

The choice between C10-12 glycerides and LCTs is not always straightforward, and in some cases, a hybrid approach leveraging the benefits of both may be optimal.

Performance Comparison: C10-12 Glycerides vs. Long-Chain Triglycerides

The following tables summarize key performance parameters based on available experimental data.

Table 1: Drug Solubility

The solubility of a drug in the lipid carrier is a primary consideration for achieving adequate drug loading.

DrugC10-12 Glycerides (or representative MCTs)Long-Chain Triglycerides (LCTs)Key Findings
Pterostilbene 242.4 ± 10.1 mg/gSunflower Oil: 100.4 ± 3.2 mg/gOlive Oil: 98.5 ± 3.7 mg/gMCTs demonstrated significantly higher saturation solubility for pterostilbene compared to LCTs.[1]
Cannabidiol (CBD) Lower solubility compared to some LCTsHigher solubility in certain LCTsFor cannabinoids, LCTs may offer better encapsulation and delivery.[2]
General Trend Often provide higher solvent capacity on a weight basis due to a higher concentration of ester groups.Can be effective for highly lipophilic drugs.The choice of lipid is highly drug-specific and should be determined experimentally.
Table 2: Formulation Characteristics (Self-Emulsifying Drug Delivery Systems - SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

ParameterC10-12 Glyceride-based SEDDSLCT-based SEDDSHybrid MCT & LCT SEDDSKey Findings
Emulsion Droplet Size 113.50 ± 0.34 nm371.60 ± 6.90 nm21.23 ± 0.30 nmA hybrid approach with a 1:1 ratio of MCT and LCT significantly reduced the emulsion droplet size for a progesterone formulation.
Self-Emulsification Generally exhibit better self-emulsification properties due to lower viscosity and higher fluidity.[2]Can be more challenging to emulsify effectively.The hybrid system showed enlarged self-emulsifying ranges.
Surfactant Requirement May require a higher concentration of surfactant to form a transparent solution compared to a hybrid system.Often requires a higher surfactant concentration than MCTs.The hybrid system required less surfactant to emulsify the oil phase.
Table 3: Bioavailability Enhancement

The ultimate goal of using lipid carriers is to improve the oral bioavailability of the drug.

DrugFormulationRelative Bioavailability EnhancementKey Findings
Progesterone Hybrid MCT & LCT SEDDS3.82-fold higher than a commercial oral product (Utrogestan®) in a mouse model.The significantly smaller droplet size and improved formulation characteristics of the hybrid system led to a substantial increase in bioavailability.
Cannabidiol (CBD) LCT-based SNEDDSEnhanced bioavailability compared to MCT oil.[2]For certain drugs, the lymphatic transport facilitated by LCTs can be more effective in improving systemic exposure by avoiding first-pass metabolism.
Nevirapine MCT-based SEDDS2.69 times higher than the marketed suspension.[3]The rapid absorption of MCTs can also lead to significant bioavailability enhancement.[3]

Metabolic and Transport Pathways

The fundamental difference in how C10-12 glycerides and LCTs are processed in the body is crucial for their application as drug carriers.

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_transport Systemic Transport Drug in Lipid Carrier Drug in Lipid Carrier Dispersion & Digestion Dispersion & Digestion Drug in Lipid Carrier->Dispersion & Digestion Enterocytes Enterocytes Dispersion & Digestion->Enterocytes Portal Vein Portal Vein Enterocytes->Portal Vein C10-12 Glycerides (MCTs) Lymphatic System Lymphatic System Enterocytes->Lymphatic System Long-Chain Triglycerides (LCTs) Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Lymphatic System->Systemic Circulation Bypasses First-Pass Metabolism Liver (First-Pass Metabolism)->Systemic Circulation

Caption: Metabolic pathways of C10-12 glycerides vs. LCTs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Drug Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a drug in a lipid vehicle.

Protocol:

  • Add an excess amount of the drug to a known volume or weight of the lipid carrier (C10-12 glyceride or LCT) in a sealed container (e.g., glass vial).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][5]

  • After equilibration, centrifuge the samples at a high speed to separate the undissolved drug from the lipid phase.

  • Carefully collect an aliquot of the supernatant (the drug-saturated lipid).

  • Dilute the aliquot with a suitable solvent and quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed as the mass of the drug per unit mass or volume of the lipid (e.g., mg/g or mg/mL).

Droplet Size Analysis of SEDDS (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is used to measure the size distribution of the emulsion droplets formed upon dispersion of the SEDDS in an aqueous medium.[6][7]

Protocol:

  • Prepare the SEDDS formulation by accurately weighing and mixing the lipid carrier (C10-12 glyceride, LCT, or a hybrid), surfactant, and co-surfactant until a clear, isotropic mixture is obtained.

  • Disperse a small, accurately measured amount of the SEDDS formulation into a specific volume of an aqueous medium (e.g., distilled water or a buffer) at a controlled temperature (e.g., 37°C).

  • Gently agitate the mixture to allow for spontaneous emulsification.

  • Transfer a sample of the resulting emulsion into a cuvette for DLS analysis.

  • Measure the particle size distribution and the polydispersity index (PDI) using a DLS instrument. The PDI indicates the breadth of the size distribution.

  • Perform multiple measurements for each sample to ensure reproducibility.

In Vivo Bioavailability Study (Rodent Model)

Animal models are used to assess the in vivo performance of the drug formulations.

Protocol:

  • Fast the experimental animals (e.g., rats or mice) overnight with free access to water.

  • Divide the animals into groups, with each group receiving a different formulation (e.g., drug in C10-12 glyceride, drug in LCT, a control formulation, and an intravenous solution for absolute bioavailability determination).

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from a suitable site (e.g., the tail vein).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

  • Determine the relative bioavailability of the test formulations by comparing their AUC values to that of the control formulation.

Logical Workflow for Lipid Carrier Selection

The selection of an appropriate lipid carrier is a multi-step process that involves a combination of theoretical considerations and experimental evaluations.

cluster_screening Initial Screening cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Drug Properties Drug Properties Solubility Screening Solubility Screening Drug Properties->Solubility Screening Lipophilicity, Dose Formulation Design Formulation Design Solubility Screening->Formulation Design Select Candidate Lipids Characterization Characterization Formulation Design->Characterization Develop SEDDS, etc. Bioavailability Studies Bioavailability Studies Characterization->Bioavailability Studies Droplet Size, Stability Final Formulation Selection Final Formulation Selection Bioavailability Studies->Final Formulation Selection Pharmacokinetic Data

Caption: Workflow for selecting a lipid-based drug carrier.

Conclusion

Both C10-12 glycerides and long-chain triglycerides are valuable tools in the formulation of oral drug delivery systems for challenging molecules. C10-12 glycerides offer the advantage of rapid absorption, while LCTs can facilitate lymphatic transport and bypass first-pass metabolism. The experimental data suggests that the optimal choice is highly dependent on the physicochemical properties of the drug and the desired pharmacokinetic profile. Furthermore, innovative approaches, such as combining MCTs and LCTs in hybrid systems, can offer synergistic benefits, leading to superior formulation characteristics and enhanced bioavailability. A systematic approach, involving solubility screening, formulation characterization, and in vivo evaluation, is essential for the rational selection of the most appropriate lipid carrier for a given drug candidate.

References

Navigating the Labyrinth of Lipid-Based Formulations: An In Vivo Bioavailability Comparison of C10-C12 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the oral bioavailability of poorly water-soluble drugs is a perpetual challenge. Lipid-based drug delivery systems (LBDDS), particularly those employing C10-C12 medium-chain glycerides, have emerged as a promising strategy. This guide provides an objective comparison of the in vivo performance of different C10-C12 glyceride formulations, supported by experimental data, to aid in the rational selection of excipients for enhanced drug delivery.

Medium-chain glycerides (MCGs), composed of fatty acids with 10 to 12 carbon atoms, offer distinct advantages in LBDDS. Their ability to enhance drug solubilization, promote self-emulsification, and facilitate absorption through both portal and lymphatic pathways makes them attractive vehicles for Biopharmaceutics Classification System (BCS) Class II and IV compounds. However, the in vivo performance can vary significantly depending on the specific glyceride composition—namely, the proportion of mono-, di-, and triglycerides.

Quantitative Comparison of In Vivo Bioavailability

To illustrate the impact of formulation on in vivo performance, this section summarizes pharmacokinetic data from a preclinical study in rats. The study evaluated a self-emulsifying drug delivery system (SEDDS) incorporating a C10-C12 glyceride mixture for the oral delivery of a model lipophilic compound.

Formulation CompositionDrugAnimal ModelCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
MC-SEDDS (30% Captex 8000, 30% Capmul MCM, 30% Cremophor EL, 10% Propylene Glycol)EnoxaparinRats---2.02 (Absolute)
Non-self-emulsifying oily preparation TocotrienolsRats~1.5 µg/mL~4 hr~10 µg·hr/mL100 (Reference)
s-SEDDS with Poloxamer & Labrasol® TocotrienolsRats~4.5 µg/mL~2 hr~38 µg·hr/mL380

Note: The data presented is compiled from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).

The data indicates that self-emulsifying formulations containing C10-C12 glycerides can significantly enhance the oral bioavailability of lipophilic compounds compared to simple oily solutions. For instance, a solid SEDDS (s-SEDDS) formulation of tocotrienols with Labrasol® (a caprylocaproyl polyoxyl-8 glyceride) demonstrated a 3.8-fold increase in bioavailability compared to a non-emulsifying preparation[1]. Similarly, a medium-chain SEDDS (MC-SEDDS) was shown to achieve an absolute bioavailability of 2.02% for the oral administration of enoxaparin, a drug that is typically administered via injection.

Experimental Protocols: A Closer Look at In Vivo Bioavailability Assessment

A standardized and meticulously executed experimental protocol is paramount for obtaining reliable in vivo bioavailability data. Below is a detailed methodology for a typical preclinical bioavailability study in a rat model.

Objective: To determine and compare the oral bioavailability of a test compound formulated in different C10-C12 glyceride-based formulations.

Materials:

  • Test compound

  • C10-C12 glyceride formulations (e.g., Formulation A: Glyceryl Tricaprylate/Caprate-based; Formulation B: Glyceryl Monocaprylate/Caprate-based)

  • Reference formulation (e.g., aqueous suspension or commercial product)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical instruments for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

    • Provide free access to standard laboratory chow and water.

    • Fast the animals overnight (approximately 12 hours) before dosing, with continued free access to water.

  • Dosing:

    • Randomly divide the rats into groups (n=6 per group), with each group corresponding to a specific formulation (e.g., Formulation A, Formulation B, Reference).

    • Accurately weigh each animal to determine the precise dose volume.

    • Administer the designated formulation to each rat via oral gavage at a predetermined dose of the active compound (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Place the blood samples into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the drug.

    • Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze them along with the calibration standards and quality controls.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data for each animal. These parameters include:

      • Cmax (maximum observed plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration)

      • AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity)

    • Calculate the mean and standard deviation for these parameters for each formulation group.

    • Determine the relative bioavailability of the test formulations compared to the reference formulation using the formula: (AUCtest / AUCreference) * 100%.

Visualizing the Path to Enhanced Absorption

To conceptualize the experimental workflow and the underlying mechanism of action of C10-C12 glyceride formulations, the following diagrams are provided.

experimental_workflow cluster_preclinical_study In Vivo Bioavailability Study Workflow animal_prep Animal Preparation (Fasting) dosing Oral Dosing (Gavage) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep bioanalysis Bioanalysis (LC-MS/MS) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis absorption_pathway cluster_formulation Oral Administration of C10-C12 Glyceride Formulation cluster_gi_tract Gastrointestinal Tract cluster_absorption Intestinal Absorption formulation Drug in C10-C12 Glyceride Matrix emulsification Self-Emulsification (Fine Oil Droplets) formulation->emulsification Dispersion in GI fluids digestion Lipase Digestion (Mono- & Diglycerides, Fatty Acids) emulsification->digestion micellar_sol Micellar Solubilization (with Bile Salts) digestion->micellar_sol enterocyte Enterocyte Uptake micellar_sol->enterocyte portal_vein Portal Vein (to Liver) enterocyte->portal_vein Direct Absorption lymphatic Lymphatic System (Bypasses First-Pass Metabolism) enterocyte->lymphatic Chylomicron Formation

References

A Comparative Guide to In Vitro Models for C10-12 Glyceride Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed in vitro models for assessing the absorption of C10-12 glycerides, which are medium-chain triglycerides (MCTs). Understanding the digestive fate and subsequent absorption of these lipids is crucial for their application in pharmaceutical formulations, nutritional supplements, and food products. This document outlines the experimental protocols of key in vitro models, presents comparative quantitative data, and discusses their respective advantages and limitations in predicting in vivo performance.

Introduction to In Vitro Models for Lipid Absorption

Predicting the oral bioavailability of lipids and lipid-formulated drugs is a significant challenge in pharmaceutical and nutritional sciences. In vitro models offer a valuable tool for screening and mechanistic studies, providing insights into the complex processes of lipid digestion and absorption while reducing the reliance on animal and human trials. The primary phenomena these models aim to simulate are:

  • Lipolysis: The enzymatic hydrolysis of triglycerides into fatty acids and monoglycerides in the stomach and small intestine.

  • Micellarization: The formation of mixed micelles containing the products of lipolysis, which facilitates their transport across the aqueous unstirred water layer to the intestinal epithelium.

  • Permeation: The transport of fatty acids and monoglycerides across the intestinal cell membrane.

This guide focuses on the cross-validation of three principal types of in vitro models: static digestion models, dynamic digestion models, and cell-based permeability models.

Comparison of In Vitro Digestion Models: Static vs. Dynamic

The initial and most critical step in the absorption of glycerides is their digestion. Static and dynamic in vitro models are the two main approaches to simulate this process.

Data Presentation: Lipolysis of Medium-Chain Triglycerides

The following table summarizes quantitative data from a comparative study of a static and a dynamic in vitro digestion model for a medium-chain triglyceride (MCT) oil containing C8, C10, and C12 fatty acids.[1][2]

ParameterStatic In Vitro Digestion ModelDynamic In Vitro Digestion Model
Total Free Fatty Acid (FFA) Release (Gastric Phase) 12.08 ± 2.45%Lower than static model
Total FFA Concentration (Gastric Phase) 1796.60 mg/L73.60 mg/L
Relative % of FFAs Released (Gastric Phase)
    Caprylic Acid (C8)50.01%60.63%
    Capric Acid (C10)32.28%39.37%
    Lauric Acid (C12)15.39%-

Key Observations:

  • The static model showed a significantly higher total concentration of released free fatty acids in the gastric phase compared to the dynamic model.[1][2] This suggests that the continuous removal of digestion products and the simulation of gastric emptying in the dynamic model may lead to different lipolysis kinetics.

  • Both models indicated a preferential release of shorter-chain fatty acids (caprylic and capric acid) during the gastric phase.[1][2]

Experimental Protocols: In Vitro Digestion

The INFOGEST method is a globally standardized static in vitro digestion protocol. It consists of three sequential phases: oral, gastric, and intestinal.

1. Oral Phase:

  • Mix the food sample with simulated salivary fluid (SSF) containing α-amylase.

  • Adjust the pH to 7.0.

  • Incubate at 37°C for 2 minutes with gentle mixing.

2. Gastric Phase:

  • Add simulated gastric fluid (SGF) containing pepsin and gastric lipase to the oral bolus.

  • Adjust the pH to 3.0 with HCl.

  • Incubate at 37°C for 2 hours with gentle mixing.

3. Intestinal Phase:

  • Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric chyme.

  • Adjust the pH to 7.0 with NaOH.

  • Incubate at 37°C for 2 hours with gentle mixing.

  • The extent of lipolysis is typically determined by titrating the released free fatty acids with NaOH using a pH-stat apparatus or by chromatographic analysis of the digesta.

Dynamic models, such as the Dynamic Gastric Model (DGM), aim to more closely mimic the physiological processes of the human gut.

  • Stomach Compartment: A flexible-walled vessel simulates the stomach.

  • Secretion: Simulated gastric fluid, enzymes, and acid are continuously secreted into the model at physiological rates.

  • Motility: Peristaltic movements are simulated to mix the contents.

  • Emptying: The gastric chyme is emptied into a duodenal compartment at a controlled rate, often dependent on the caloric content of the meal.

  • Intestinal Digestion: The emptied chyme is mixed with simulated intestinal fluids containing pancreatin and bile, and the pH is maintained at the intestinal level. Samples can be collected over time from the intestinal compartment to analyze the kinetics of lipolysis.

Cell-Based Model for Absorption: The Caco-2 Cell Line

Following digestion, the resulting fatty acids and monoglycerides must be absorbed by the intestinal epithelium. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely used in vitro model for studying intestinal permeability.

Data Presentation: Permeability Enhancement by C10 and C12 Fatty Acids

The following table presents data on the effect of capric acid (C10) and lauric acid (C12) on the permeability of Caco-2 cell monolayers, a measure of their absorption-enhancing potential.[3]

Fatty AcidConcentrationEffect on Paracellular PermeabilityMechanism of Action
Capric Acid (C10) Concentration-dependentIncreases permeability to hydrophilic markersInduces redistribution of tight junction proteins (ZO-1 and occludin) via phospholipase C-dependent pathways.[3]
Lauric Acid (C12) Concentration-dependentIncreases permeability to hydrophilic markersMediated through phospholipase C-dependent pathways, but does not cause redistribution of ZO-1 and occludin.[3]

Key Observations:

  • Both capric and lauric acid can increase the permeability of the intestinal epithelium, suggesting a mechanism for enhanced absorption.[3]

  • The underlying molecular mechanisms for this enhancement differ between the two fatty acids, highlighting the specificity of biological responses to different medium-chain fatty acids.[3]

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture:

  • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-developed tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Experiment:

  • The Caco-2 monolayer, situated in the Transwell® insert, separates an apical (AP) compartment (representing the intestinal lumen) and a basolateral (BL) compartment (representing the blood).

  • The test compound (e.g., a solution containing C10 or C12 fatty acids and a fluorescent marker) is added to the AP compartment.

  • At various time points, samples are taken from the BL compartment to determine the amount of the compound that has permeated the cell layer.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the processes described, the following diagrams were generated using the DOT language.

experimental_workflow cluster_digestion In Vitro Digestion cluster_absorption In Vitro Absorption Static Model (INFOGEST) Static Model (INFOGEST) Digesta (FFAs & MGs) Digesta (FFAs & MGs) Static Model (INFOGEST)->Digesta (FFAs & MGs) Generates Dynamic Model (e.g., DGM) Dynamic Model (e.g., DGM) Dynamic Model (e.g., DGM)->Digesta (FFAs & MGs) Generates Caco-2 Permeability Assay Caco-2 Permeability Assay Permeability Data (Papp) Permeability Data (Papp) Caco-2 Permeability Assay->Permeability Data (Papp) Measures C10-12 Glyceride Sample C10-12 Glyceride Sample C10-12 Glyceride Sample->Static Model (INFOGEST) Lipolysis Simulation C10-12 Glyceride Sample->Dynamic Model (e.g., DGM) Lipolysis Simulation Digesta (FFAs & MGs)->Caco-2 Permeability Assay Applied to

Caption: Experimental workflow for cross-validating in vitro models.

logical_relationship In Vivo Absorption In Vivo Absorption In Vitro Digestion In Vitro Digestion Bioaccessibility Bioaccessibility In Vitro Digestion->Bioaccessibility Determines In Vitro Permeation In Vitro Permeation Bioavailability Bioavailability In Vitro Permeation->Bioavailability Predicts Bioaccessibility->Bioavailability Is a prerequisite for Bioavailability->In Vivo Absorption Correlates to

Caption: Logical relationship between in vitro data and in vivo absorption.

Conclusion and Recommendations

The cross-validation of in vitro models is essential for accurately predicting the in vivo absorption of C10-12 glycerides.

  • Static vs. Dynamic Digestion Models: While static models like the INFOGEST protocol are valuable for standardized, high-throughput screening, dynamic models offer a more physiologically relevant simulation of the complex gastric environment. The choice of model should be guided by the specific research question, with dynamic models being more appropriate for detailed kinetic studies.

  • Caco-2 Permeability Model: The Caco-2 assay provides crucial insights into the absorption phase by mimicking the intestinal barrier. The observed effects of C10 and C12 fatty acids on tight junction permeability highlight the importance of this model in understanding the mechanisms of medium-chain fatty acid absorption.

  • Integrated Approach: For a comprehensive understanding of C10-12 glyceride absorption, an integrated approach is recommended. This involves using a combination of in vitro digestion models to assess lipolysis and bioaccessibility, followed by Caco-2 cell assays to evaluate permeability and potential absorption-enhancing effects. The data generated from this integrated workflow can provide a more robust prediction of in vivo performance and aid in the rational design of lipid-based delivery systems and functional foods.

Further research focusing on direct comparisons of these in vitro models with in vivo data for C10-12 glycerides is needed to establish stronger in vitro-in vivo correlations (IVIVCs).

References

The Evolving Role of C10-12 Glycerides in Lipid-Based Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate lipid excipients is a critical factor in the successful formulation of poorly water-soluble drugs. This guide provides a comprehensive comparison of C10-12 glycerides with other commonly used lipid excipients, supported by experimental data to inform formulation decisions.

Lipid-based drug delivery systems (LBDDS) are a well-established strategy for enhancing the oral bioavailability of lipophilic active pharmaceutical ingredients (APIs). Within the diverse class of lipid excipients, medium-chain triglycerides (MCTs), typically composed of C8 (caprylic) and C10 (capric) fatty acids, are widely utilized for their excellent solvent capacity and ability to promote drug absorption. This guide focuses on the specific role of glycerides with C10 (capric) and C12 (lauric) fatty acid chains as potential alternatives to conventional MCTs and other lipid excipients.

Due to the limited availability of data on specific "C10-12 glyceride" blends in pharmaceutical literature, this guide will focus on the performance of tricaprin (C10 triglyceride) and trilaurin (C12 triglyceride) as representative components of this category, comparing them against standard C8/C10 MCTs and other relevant lipid-based excipients.

Performance Comparison of Lipid Excipients

The effectiveness of a lipid excipient is primarily determined by its ability to dissolve the drug substance and maintain it in a solubilized state in the gastrointestinal tract to facilitate absorption.

Solubility Enhancement

The equilibrium solubility of a drug in a lipid excipient is a primary indicator of the potential drug loading and the thermodynamic driving force for absorption.

Table 1: Comparative Solubility of Poorly Water-Soluble Drugs in Various Glycerides

DrugTricaprin (C10) (mg/g)Trilaurin (C12) (mg/g)Miglyol® 812 (C8/C10 MCT) (mg/g)
Progesterone17.011.023.0
Doktacillin0.120.080.18
Diazepam6.04.08.0

Data sourced from Hintz, R. J., & Johnson, K. C. (1989). The effect of chain length of triglyceride esters on the solubilization of progesterone, doktacillin, and diazepam.

The data indicates that for the model drugs tested, the C8/C10 MCT (Miglyol® 812) generally exhibits a higher solvent capacity compared to the individual C10 and C12 triglycerides. Solubility tends to decrease as the fatty acid chain length increases from C10 to C12.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Equilibrium Solubility Determination

Objective: To determine the saturation solubility of an API in a lipid excipient at a specific temperature.

Methodology:

  • An excess amount of the API is added to a known volume of the lipid excipient in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged at high speed to separate the undissolved API.

  • A sample of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result API Excess API Mix API + Lipid Mixture API->Mix Lipid Lipid Excipient Lipid->Mix Agitate Agitation at Constant Temperature Mix->Agitate 48-72h Centrifuge Centrifugation Agitate->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute HPLC HPLC Analysis Dilute->HPLC Solubility Equilibrium Solubility HPLC->Solubility

Caption: Workflow for Equilibrium Solubility Determination.

In Vitro Performance: Digestion and Dispersion

The behavior of a lipid-based formulation in the gastrointestinal tract is crucial for its in vivo performance. In vitro lipolysis models simulate the digestion process and can provide insights into how a formulation will behave.

In Vitro Lipolysis Testing

Objective: To assess the ability of a lipid formulation to maintain the drug in a solubilized state during digestion.

Methodology:

  • The lipid formulation containing the drug is introduced into a digestion medium containing bile salts and phospholipids to simulate the intestinal environment.

  • A lipase solution is added to initiate the digestion of the glycerides into monoglycerides and fatty acids.

  • The pH of the medium is maintained at a physiologically relevant level (e.g., pH 6.5) by the automated addition of a titrant (e.g., NaOH). The rate of titrant addition reflects the rate of lipolysis.

  • At various time points, samples are taken and ultracentrifuged to separate the aqueous phase (containing solubilized drug in micelles) from the undigested lipid and precipitated drug.

  • The drug concentration in the aqueous phase is quantified by HPLC.

G cluster_setup Setup cluster_digestion Digestion cluster_sampling Sampling & Analysis cluster_output Output Formulation Lipid Formulation Mix Formulation in Digestion Medium Formulation->Mix Medium Digestion Medium (Bile Salts, Phospholipids) Medium->Mix Lipase Add Lipase Mix->Lipase Titration pH-stat Titration Lipase->Titration Sample Take Samples Titration->Sample Time points Ultracentrifuge Ultracentrifugation Sample->Ultracentrifuge AqueousPhase Collect Aqueous Phase Ultracentrifuge->AqueousPhase HPLC HPLC Analysis AqueousPhase->HPLC Result Drug Solubilization Profile HPLC->Result

Caption: In Vitro Lipolysis Experimental Workflow.

In Vivo Performance: Bioavailability Assessment

Ultimately, the goal of a lipid-based formulation is to improve the oral bioavailability of the API. Animal studies are essential to evaluate this.

Oral Bioavailability Study in a Rat Model

Objective: To compare the in vivo absorption of a drug from different lipid-based formulations.

Methodology:

  • Fasted rats are divided into groups, with each group receiving a different formulation (e.g., C10 glyceride formulation, C12 glyceride formulation, C8/C10 MCT formulation, and a control suspension).

  • The formulations are administered orally via gavage at a specific dose.

  • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated to assess the extent and rate of drug absorption.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Rats Fasted Rat Groups Dose Oral Gavage Rats->Dose Formulations Lipid Formulations (C10, C12, C8/C10, Control) Formulations->Dose Sampling Serial Blood Collection (Tail Vein) Dose->Sampling Predetermined time points Centrifuge Plasma Separation Sampling->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS PK Calculate Cmax, Tmax, AUC LCMS->PK

Caption: Animal Pharmacokinetic Study Workflow.

Conclusion and Future Perspectives

The selection of a lipid excipient is a multifaceted process that requires careful consideration of a drug's physicochemical properties and the desired formulation attributes. While C8/C10 MCTs are often the first choice due to their well-documented performance, C10 and C12 glycerides present viable alternatives, particularly when specific formulation characteristics are desired.

The available data suggests that while C10 and C12 glycerides may offer slightly lower solubilization capacity for some drugs compared to C8/C10 MCTs, they can still be effective components of LBDDS. The choice between these medium-chain triglycerides will depend on a comprehensive evaluation of solubility, miscibility with other excipients, and performance in in vitro and in vivo models.

Further research is warranted to directly compare the in vivo performance of formulations based on C10 and C12 glycerides against standard C8/C10 MCTs for a wider range of APIs. Such studies will provide a clearer understanding of the specific advantages and disadvantages of each excipient and enable more rational formulation design. As the pharmaceutical industry continues to grapple with the challenge of poorly soluble drugs, a deeper understanding of the nuances between different lipid excipients will be invaluable in developing effective and bioavailable drug products.

Navigating Impurity Profiling in C10-12 Glycerides: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical excipients like C10-12 glycerides is paramount. This guide provides a comparative overview of validated analytical methods for impurity profiling of these medium-chain triglycerides, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols and validation data are presented to aid in method selection and implementation.

C10-12 glycerides, a mixture of mono-, di-, and triglycerides of capric (C10) and caprylic (C12) acids, are widely used in pharmaceutical formulations. Their impurity profile, which may include residual starting materials like glycerol, free fatty acids, and variations in the glyceride composition, can significantly impact the stability, efficacy, and safety of the final drug product. Therefore, robust and validated analytical methods are crucial for their quality control.

Comparison of Analytical Techniques: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of glycerides and their related impurities. The choice between the two often depends on the specific impurities being targeted, the desired sensitivity, and the laboratory's available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Well-suited for non-volatile and thermally labile compounds like mono-, di-, and triglycerides without derivatization.Ideal for volatile and semi-volatile compounds like free fatty acids and glycerol. Derivatization is typically required for non-volatile glycerides.
Sample Prep Generally simpler, often involving dissolution in a suitable solvent.May require derivatization (e.g., silylation or esterification) to increase the volatility of analytes like glycerides.
Sensitivity Varies with the detector; UV and Evaporative Light Scattering Detectors (ELSD) are common.Flame Ionization Detection (FID) provides high sensitivity for carbon-containing compounds. Mass Spectrometry (MS) offers high sensitivity and specificity.
Speed Run times can be longer compared to GC.Typically offers faster analysis times.

Validated HPLC Method for Impurity Profiling

A reversed-phase HPLC (RP-HPLC) method is highly effective for the characterization and impurity profiling of C10-12 glycerides. This method allows for the separation of mono-, di-, and triglycerides, as well as free fatty acids, in a single run.

Experimental Protocol: HPLC
  • Column: Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm particle size.[1][2]

  • Mobile Phase: A gradient of acetonitrile and water.[1][2]

  • Detection: UV detector at 220 nm.[1][2]

  • Sample Preparation: Dissolve the C10-12 glyceride sample in a suitable organic solvent, such as isopropanol or a mixture of acetonitrile and water, to an appropriate concentration.

Validation Data: HPLC (Representative)

The following table summarizes typical validation parameters for an HPLC method for impurity profiling of C10-12 glycerides, in accordance with ICH Q2(R1) guidelines.

Validation ParameterSpecificationTypical Result
Specificity No interference from blank/placebo at the retention time of analytes.Achieved
Linearity (r²) ≥ 0.995 for all analytes> 0.998
Accuracy (% Recovery) 98.0% - 102.0% for major components; 80.0% - 120.0% for impuritiesWithin specified range
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%< 1.5% < 2.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Analyte-dependent
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Analyte-dependent
Robustness No significant impact on results with small variations in method parameters.Method is robust

Validated GC Method for Impurity Profiling

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust technique for quantifying key impurities in C10-12 glycerides, such as free fatty acids and glycerol. For the analysis of mono- and diglycerides, derivatization is typically necessary to enhance their volatility.

Experimental Protocol: GC
  • Column: Low-polarity or non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Injector: Split injection with a ratio of 10:1.[3]

  • Temperature Program:

    • Initial temperature: 60°C.[3]

    • Ramp 1: 2°C/min to 180°C.[3]

    • Ramp 2: 10°C/min to 250°C.[3]

    • Ramp 3: 2°C/min to 325°C.[3]

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation (Derivatization): For the analysis of glycerol, mono-, and diglycerides, a silylation reaction (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is commonly performed to create more volatile trimethylsilyl (TMS) derivatives. For free fatty acids, esterification to form fatty acid methyl esters (FAMEs) can be performed.

Validation Data: GC (Representative)

The following table summarizes typical validation parameters for a GC method for impurity profiling of C10-12 glycerides.

Validation ParameterSpecificationTypical Result
Specificity No interference from the derivatizing agent or sample matrix at the retention times of the derivatized analytes.Achieved
Linearity (r²) ≥ 0.995 for all analytes> 0.997
Accuracy (% Recovery) 95.0% - 105.0% for all analytesWithin specified range
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%< 4.0% < 8.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Analyte-dependent
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Analyte-dependent
Robustness No significant impact on results with small variations in method parameters (e.g., flow rate, temperature ramp).Method is robust

Visualizing the Workflow

To better illustrate the logical flow of an impurity profiling validation study, the following diagram outlines the key stages.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis & Lifecycle Management A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters (Column, Mobile/Carrier Phase, Temperature, etc.) B->C D Specificity C->D Transfer to Validation E Linearity & Range F Accuracy G Precision (Repeatability, Intermediate) H LOD & LOQ I Robustness J System Suitability Testing I->J Implement for Routine Use K Sample Analysis J->K L Method Monitoring & Re-validation K->L

Caption: Workflow for Analytical Method Validation.

Signaling Pathways of Impurity Formation

Understanding the potential pathways for impurity formation is crucial for developing a comprehensive analytical method. The primary routes for impurity generation in C10-12 glycerides are through incomplete reactions or degradation.

G Glycerol Glycerol Esterification Esterification Glycerol->Esterification FattyAcids Caprylic (C10) & Capric (C12) Acids FattyAcids->Esterification C10_12_Glycerides C10-12 Glycerides (Product) Esterification->C10_12_Glycerides Monoglycerides Monoglycerides (Impurity) Esterification->Monoglycerides Incomplete Reaction Diglycerides Diglycerides (Impurity) Esterification->Diglycerides Incomplete Reaction Hydrolysis Hydrolysis (Degradation) C10_12_Glycerides->Hydrolysis Hydrolysis->Glycerol FreeFattyAcids Free Fatty Acids (Impurity) Hydrolysis->FreeFattyAcids

Caption: Impurity Formation Pathways in C10-12 Glycerides.

References

Unlocking Bioavailability: A Comparative Guide to Drug Dissolution in Medium-Chain Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the oral bioavailability of poorly water-soluble drugs is a significant challenge. Medium-chain triglycerides (MCTs) have emerged as a key excipient in lipid-based drug delivery systems to enhance the solubility and dissolution of these challenging compounds. This guide provides an objective comparison of drug dissolution profiles in various MCTs, supported by experimental data and detailed methodologies, to aid in the selection of appropriate formulation strategies.

Medium-chain triglycerides, composed of fatty acids with 6-12 carbon atoms, offer distinct advantages over long-chain triglycerides (LCTs), including higher solvent capacity for many drugs and different pathways of absorption and metabolism. The choice of a specific MCT can significantly impact the dissolution rate and, consequently, the in vivo performance of a drug product. This guide explores these differences through a comparative analysis of available data.

Comparative Dissolution and Solubility Data

The following table summarizes the solubility of various poorly water-soluble drugs in different commercially available medium-chain triglycerides. The data has been compiled from multiple studies to provide a comparative overview.

DrugMedium-Chain Triglyceride (MCT)Solubility (mg/g)Reference
FelodipineMiglyol 812 NNot explicitly quantified in the provided search results[1]
FelodipineCaptex 35526.4 ± 1.75[1]
FenofibrateMiglyol 812Used as an oil phase in a formulation study, but specific solubility data is not provided in the search results[2]

Experimental Protocols

Accurate and reproducible assessment of drug dissolution from lipid-based formulations is critical. Below are detailed methodologies for two key experimental procedures: in vitro dissolution testing using USP Apparatus 2 and in vitro lipolysis.

In Vitro Dissolution Testing: USP Apparatus 2 (Paddle Method)

The USP Apparatus 2 is a standard and widely used method for assessing the dissolution of oral solid dosage forms, and it can be adapted for oil-based formulations.[3][4][5][6]

Objective: To measure the rate and extent of drug release from an MCT-based formulation into a specified dissolution medium.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[3][6]

  • Vessels (typically 1000 mL)[3]

  • Paddles[3]

  • Water bath or heating jacket to maintain 37 ± 0.5 °C[3]

  • Syringes and filters for sampling

Procedure:

  • Medium Preparation: Prepare the dissolution medium (e.g., simulated gastric or intestinal fluid) and deaerate it. The volume is typically 900 mL.[3]

  • Temperature Equilibration: Place the dissolution medium in the vessels and allow it to equilibrate to 37 ± 0.5 °C.[3]

  • Sample Introduction: Place a single dose of the MCT-based formulation (e.g., a soft gelatin capsule) at the bottom of each vessel.[6]

  • Initiate Dissolution: Start the rotation of the paddles at a specified speed, typically 50 or 75 rpm.[3]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium from a standardized position within the vessel.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and generate a dissolution profile.

In Vitro Lipolysis

In vitro lipolysis models simulate the digestion of lipid-based formulations in the gastrointestinal tract, providing insight into how the formulation will behave in vivo.

Objective: To assess the ability of an MCT-based formulation to maintain the drug in a solubilized state during lipid digestion.

Materials:

  • pH-stat titration unit

  • Reaction vessel maintained at 37 °C

  • Lipase solution (e.g., pancreatic lipase)

  • Bile salts and phospholipids

  • Digestion buffer (e.g., maleate buffer)

  • Calcium chloride solution

Procedure:

  • Formulation Dispersion: Disperse the MCT-based formulation containing the drug into the digestion buffer in the reaction vessel.

  • pH Adjustment: Adjust the pH of the mixture to simulate the intestinal environment (typically pH 6.5-7.5).

  • Initiation of Lipolysis: Add the lipase solution to initiate the digestion of the triglycerides.

  • pH Maintenance: Maintain a constant pH by titrating the liberated free fatty acids with a sodium hydroxide solution using the pH-stat. The rate of titrant addition reflects the rate of lipolysis.

  • Sampling: At various time points during the digestion, collect samples from the reaction vessel.

  • Phase Separation: Separate the samples into an aqueous phase (containing the micellar-solubilized drug) and a lipid/pellet phase (containing undissolved drug and undigested lipids) by ultracentrifugation.

  • Drug Quantification: Analyze the drug concentration in the aqueous phase to determine the amount of drug that remains solubilized.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocols described above.

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_medium Prepare & Deaerate Dissolution Medium equilibrate Equilibrate Medium to 37°C in Vessels prep_medium->equilibrate add_sample Add Formulation to Vessel equilibrate->add_sample start_rotation Start Paddle Rotation add_sample->start_rotation sampling Withdraw Samples at Time Intervals start_rotation->sampling filter_samples Filter Samples sampling->filter_samples analyze_hplc Analyze Drug Concentration (HPLC) filter_samples->analyze_hplc generate_profile Generate Dissolution Profile analyze_hplc->generate_profile

Caption: Workflow for USP Apparatus 2 Dissolution Testing.

Lipolysis_Workflow cluster_setup Setup cluster_digestion Digestion cluster_quantification Quantification disperse_formulation Disperse Formulation in Digestion Buffer adjust_ph Adjust pH to Intestinal Conditions disperse_formulation->adjust_ph add_lipase Initiate Digestion with Lipase adjust_ph->add_lipase maintain_ph Maintain pH with Titration add_lipase->maintain_ph sample_digestate Sample at Time Intervals maintain_ph->sample_digestate centrifuge Ultracentrifuge to Separate Phases sample_digestate->centrifuge analyze_aqueous Analyze Drug in Aqueous Phase centrifuge->analyze_aqueous determine_solubility Determine Solubilized Drug Percentage analyze_aqueous->determine_solubility

Caption: Workflow for In Vitro Lipolysis Testing.

References

Safety Operating Guide

Proper Disposal of C10-12 Glycerides in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of C10-12 glycerides, ensuring the protection of personnel and the environment. While C10-12 glycerides are generally not classified as hazardous materials, they should not be disposed of as common waste.[1][2][3] Adherence to local regulations and institutional protocols is paramount.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the C10-12 glycerides are pure or mixed with other chemicals. If contaminated with hazardous substances (e.g., solvents, heavy metals), the entire mixture must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix C10-12 glyceride waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with glycerides, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid.

  • Properly Label the Container: Clearly label the waste container with "C10-12 Glycerides" and include the date accumulation started. If mixed with other substances, list all components and their approximate percentages.

3. Storage of Waste:

  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

  • Avoid Ignition Sources: Although not highly flammable, it is good practice to keep the waste away from heat, sparks, and open flames.[4]

4. Disposal Procedure:

  • Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal procedures.

  • Contact EHS for Pickup: Arrange for the collection of the waste by your institution's EHS department or a licensed waste disposal contractor. Do not pour C10-12 glycerides down the drain or dispose of them in regular trash.[5]

  • Documentation: Maintain a log of the accumulated waste, including the amount and date of disposal.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Ensure Personnel Safety: Evacuate non-essential personnel from the immediate area. The person cleaning the spill should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain and soak up the glycerides.[1]

  • Clean the Area: Once absorbed, carefully scoop the material into a designated waste container. Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as chemical waste.

Quantitative Data Summary

While specific quantitative disposal limits for C10-12 glycerides are not broadly established and depend on local regulations, the following table provides general guidelines for laboratory-scale waste.

ParameterGuideline
Container Size Typically ≤ 5 gallons (or 20 liters) in a satellite accumulation area.
Maximum Accumulation Accumulation time and volume limits are set by local and national regulations. Consult your EHS department for specifics.
Drain Disposal Prohibited. Do not discharge to the sanitary sewer.[5]
Solid Waste Disposal Prohibited for liquid or semi-solid glycerides. Contaminated labware should be decontaminated or disposed of as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of C10-12 glycerides.

start Start: C10-12 Glyceride Waste Generated is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated pure_waste Pure C10-12 Glyceride Waste is_contaminated->pure_waste No hazardous_waste Treat as Hazardous Waste (Follow protocol for contaminant) is_contaminated->hazardous_waste Yes container Select and Label Compatible Container pure_waste->container hazardous_waste->container storage Store in Designated Area with Secondary Containment container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Waste Disposed ehs_pickup->end

References

Navigating the Safe Handling of C10-12 Glycerides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Glycerides, C10-12, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentSpecifications & Remarks
Eyes/Face Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against splashes.[1]
Hands Chemical Impermeable GlovesGloves must be inspected prior to use. After handling, hands should be thoroughly washed and dried.[1]
Body Impervious Clothing / Laboratory CoatFire/flame resistant clothing is also advised.[1]
Respiratory Full-Face RespiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Experimental Protocols: Handling and Disposal

Safe Handling Protocol:

Adherence to proper handling procedures is critical to prevent accidents and exposure.

  • Engineering Controls: Ensure adequate ventilation in the work area to minimize the inhalation of any mists or vapors.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Always wash hands thoroughly with soap and water after handling the substance.

  • Fire and Explosion Prevention: this compound may be combustible. Keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources. "No smoking" policies should be strictly enforced in the handling area.

  • Container Management: Keep containers tightly closed when not in use to prevent contamination and potential spills.

Spill Management and Disposal Plan:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Immediate Response: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1]

  • Containment: For large spills, dike the spilled material where possible to prevent it from spreading or entering drains. Covering with a plastic sheet can also help prevent spreading.

  • Cleanup: Absorb the spill with an inert absorbent material such as dry clay, sand, or diatomaceous earth. Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Disposal: Collect the absorbed material and place it into suitable, closed containers for disposal.[1] This material and its container must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations. Never return spilled material to the original container for re-use.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Waste Management A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Ensure Adequate Ventilation B->C D Handle in Designated Area C->D E Keep Away from Ignition Sources D->E F Contain Spill E->F If Spill Occurs J Store in Closed Container E->J After Use G Absorb with Inert Material F->G H Collect in Labeled, Closed Containers G->H I Dispose as Hazardous Waste H->I J->I

Caption: Logical workflow for the safe handling and disposal of C10-12 Glycerides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycerides, C10-12
Reactant of Route 2
Reactant of Route 2
Glycerides, C10-12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.